Product packaging for 6-Chloroquinolin-8-amine(Cat. No.:CAS No. 5470-75-7)

6-Chloroquinolin-8-amine

Cat. No.: B129611
CAS No.: 5470-75-7
M. Wt: 178.62 g/mol
InChI Key: RRFMPCSQKFOUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloroquinolin-8-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B129611 6-Chloroquinolin-8-amine CAS No. 5470-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFMPCSQKFOUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063930
Record name 8-Quinolinamine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-75-7
Record name 6-Chloro-8-aminoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-8-aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-8-aminoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Quinolinamine, 6-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Quinolinamine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-8-aminoquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EBB5KL32K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Chloroquinolin-8-amine from Quinoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Chloroquinolin-8-amine is a pivotal chemical intermediate, instrumental in the development of novel pharmaceutical agents and advanced agrochemicals, particularly as a precursor for fungitoxic analogs.[1] This guide provides an in-depth, scientifically grounded methodology for the synthesis of this compound. We eschew less efficient, low-yield pathways involving direct functionalization of quinoline in favor of a robust, regioselective, three-step synthesis commencing with a substituted aniline precursor. This approach, centered on the foundational Skraup synthesis, ensures high purity and scalability. This document is intended for researchers, chemists, and professionals in drug development and process chemistry, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deep understanding of the synthesis.

Strategic Overview: A Rationale for the Synthetic Pathway

The direct functionalization of the quinoline core to achieve the desired 6-chloro-8-amino substitution pattern is fraught with challenges, primarily the lack of regioselectivity. For instance, direct electrophilic chlorination of quinoline yields a complex mixture of 5-chloro, 8-chloro, and 5,8-dichloro isomers, making isolation of a specific product arduous and inefficient.[2] Similarly, nitration of the parent quinoline molecule produces a nearly equimolar mixture of 5-nitro and 8-nitroquinoline.[3][4]

Therefore, a more strategic and controllable approach is warranted. The most reliable and industrially scalable method involves constructing the substituted quinoline core from a readily available starting material where one of the substituents is already in place. Our selected pathway leverages this principle, beginning with 4-chloroaniline to construct the 6-chloroquinoline skeleton via the Skraup synthesis. This is followed by a regioselective nitration at the 8-position and a final reduction to yield the target amine.

This multi-step strategy provides critical control over the substitution pattern at each stage, leading to a more efficient synthesis with higher overall yields and purity of the final product, this compound.

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 4-Chloroaniline B 6-Chloroquinoline A->B Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) C 6-Chloro-8-nitroquinoline B->C Nitration (HNO₃ / H₂SO₄) D This compound C->D Reduction (SnCl₂ / HCl) Reduction_Mechanism Nitro R-NO₂ (Nitro Group) Nitroso R-N=O (Nitroso) Nitro->Nitroso + 2e⁻, 2H⁺ Sn2 Sn²⁺ Sn4 Sn⁴⁺ Sn2->Sn4 (x3) Provides 6e⁻ total Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, 2H⁺ Amine R-NH₂ (Amine Group) Hydroxylamine->Amine + 2e⁻, 2H⁺

References

The Ascendant Therapeutic Potential of 6-Chloroquinolin-8-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline moiety, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its rigid structure and ability to intercalate with DNA, chelate metals, and participate in hydrogen bonding have rendered it a "privileged scaffold" in drug discovery. From the historical significance of quinine in combating malaria to the modern clinical applications of fluoroquinolone antibiotics, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities. This guide delves into a specific, highly promising subclass: 6-chloroquinolin-8-amine derivatives. The introduction of a chlorine atom at the 6-position and an amine group at the 8-position of the quinoline ring has been shown to significantly modulate and enhance biological activity, opening new avenues for therapeutic intervention in infectious diseases and oncology. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological activities, and therapeutic promise of these compelling molecules.

Part 1: Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is a critical aspect of their development as therapeutic agents. The core intermediate, this compound, serves as a versatile building block for a variety of structural modifications.[1][2][3][4] The synthetic approaches generally involve the construction of the quinoline ring system followed by functionalization, or the modification of a pre-existing quinoline scaffold.

A common synthetic route involves the Gould-Jacobs reaction, where an aniline derivative is reacted with an appropriate B-ketoester to form the quinoline ring. Subsequent chlorination and amination steps can then be employed to introduce the desired functional groups at the 6 and 8 positions respectively.

Experimental Protocol: A Generalized Mannich Reaction for N-Substituted Derivatives

The Mannich reaction is a powerful tool for introducing aminomethyl substituents onto the quinoline core, a modification known to influence biological activity.[5]

Objective: To synthesize a series of 7-((dialkylamino)methyl)-6-chloroquinolin-8-ol derivatives.

Materials:

  • 6-Chloro-8-hydroxyquinoline

  • Paraformaldehyde

  • Secondary amine (e.g., diethylamine, pyrrolidine, piperidine)

  • Ethanol (or Methanol)

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • Dissolve 6-chloro-8-hydroxyquinoline in ethanol in a round-bottom flask.

  • Add an equimolar amount of paraformaldehyde and the desired secondary amine to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Causality of Experimental Choices: The use of paraformaldehyde as a source of formaldehyde and a secondary amine allows for the in-situ generation of the Eschenmoser's salt-like intermediate, which then undergoes electrophilic substitution onto the electron-rich quinoline ring at the 7-position. The choice of solvent (ethanol or methanol) is based on the solubility of the reactants and the reaction temperature required.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification 6-Chloro-8-hydroxyquinoline 6-Chloro-8-hydroxyquinoline Reaction Mannich Reaction (Reflux in Ethanol) 6-Chloro-8-hydroxyquinoline->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Secondary_Amine Secondary Amine (e.g., Diethylamine) Secondary_Amine->Reaction Product Crude Product Reaction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Final_Product N-Substituted 6-Chloroquinolin-8-ol Derivative Purification->Final_Product

Caption: Generalized workflow for the synthesis of N-substituted 6-chloroquinolin-8-ol derivatives via the Mannich reaction.

Part 2: Diverse Biological Activities of this compound Derivatives

The strategic placement of a chlorine atom at the 6-position and an amino group at the 8-position of the quinoline ring imparts a wide range of potent biological activities to these derivatives. This section will explore their significant potential as antimalarial, anticancer, and antimicrobial agents.

Antimalarial Activity: A Legacy and a Future

The 8-aminoquinoline scaffold is historically significant in the fight against malaria, with primaquine being a key drug for eradicating the dormant liver stages of Plasmodium vivax and Plasmodium ovale.[6][7] However, its use is hampered by the risk of hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[7][8] Research into new 8-aminoquinoline derivatives, including those with a 6-chloro substitution, aims to develop safer and more effective antimalarials.

Mechanism of Action: The precise antimalarial mechanism of 8-aminoquinolines is still under investigation, but it is believed to involve a two-step biochemical relay.[8][9] First, the parent compound is metabolized by host or parasite enzymes, such as cytochrome P450s, into reactive intermediates.[9] These metabolites then undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and damage parasite macromolecules, ultimately leading to parasite death.[8][9] Some quinoline-based antimalarials are also thought to interfere with the parasite's hemoglobin digestion in its food vacuole by inhibiting the formation of hemozoin, leading to the accumulation of toxic free heme.[10][11]

Structure-Activity Relationship (SAR):

  • The 8-amino group is crucial for antimalarial activity.[6][7]

  • The nature of the substituent on the 8-amino group significantly influences both efficacy and toxicity.

  • The presence of a 6-chloro group has been shown to enhance antimalarial potency in some derivatives.

In Vitro Antimalarial Activity Data:

Compound ClassTargetIC50 (µg/mL)Reference
Dihydropyrimidine-quinolinyl derivativesP. falciparum0.014 - 15.87[12]
1,3,4-Oxadiazole-quinolinyl derivativeP. falciparum0.46[12]
4-Aminoquinoline derivativesP. falciparumModerately to highly active[12]
Anticancer Activity: Targeting Proliferation and Survival

Quinoline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[13][14][15] The 6-chloro substitution has been identified as a key feature for enhancing the anticancer potential of these molecules.[13][16]

Mechanism of Action: The anticancer mechanisms of this compound derivatives are multifaceted and can include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Inhibition of Topoisomerases: Interfering with DNA replication and repair in cancer cells.

  • Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that is preferentially toxic to cancer cells.

Structure-Activity Relationship (SAR):

  • Structure–activity relationship studies have revealed that 6-chloro analogues are often the most active anticancer agents within a series of halogenated quinolines.[13][16]

  • The lipophilicity of the compounds, often increased by halogen substitution, can play a role in their anticancer activity.[13]

  • The nature of the substituent at the 8-position can significantly modulate the cytotoxic potency and selectivity.

In Vitro Anticancer Activity Data:

Compound ClassCell LineIC50 (µM)Reference
Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolonesMCF-7, HCT 116, HepG2, A5490.7 - 45.5[13]
8-Hydroxyquinoline derivativesHL60, K562, KG1, A549, PC-3, MCF-70.69 - 22[13]
7-Chloroquinoline amino acid derivativesLNCaP, A2780, MCF-72.81 - 12.89 (µg/mL)[14][15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Objective: To determine the in vitro cytotoxicity of this compound derivatives against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality of Experimental Choices: The MTT assay relies on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability and, conversely, cytotoxicity.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Serial Dilutions of This compound Derivative Incubate_24h_1->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan Crystals with DMSO Incubate_4h->Dissolve_Formazan Measure_Absorbance Measure Absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow of the MTT assay for evaluating the cytotoxicity of this compound derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi.[17][18][19][20]

Mechanism of Action: The antimicrobial mechanisms of these compounds are often linked to their ability to chelate metal ions that are essential for microbial growth and enzyme function.[18] By sequestering these metal ions, the compounds can disrupt critical cellular processes in the microbes. Other proposed mechanisms include the inhibition of microbial DNA and RNA synthesis.[18]

Structure-Activity Relationship (SAR):

  • The presence of a free hydroxyl or amino group at the 8-position is often important for metal chelation and antimicrobial activity.

  • The 6-chloro substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

  • Modifications at other positions on the quinoline ring can be used to fine-tune the antimicrobial spectrum and potency.

In Vitro Antimicrobial Activity Data:

CompoundOrganismMIC (µg/mL)Reference
Cloxyquin (5-chloroquinolin-8-ol)M. tuberculosis0.062 - 0.25[18]
6-Amino-8-methylquinolonesGram-positive bacteriaSuperior to ciprofloxacin[21]
Clioquinol derivativesCandida spp., dermatophytesAs low as 4[22]

Part 3: Future Perspectives and Challenges

Derivatives of this compound represent a highly promising class of compounds with significant therapeutic potential across multiple disease areas. The accumulated evidence strongly suggests that the 6-chloro and 8-amino functionalities are key determinants of their potent biological activities.

Future Directions:

  • Lead Optimization: Further structural modifications of the this compound scaffold are warranted to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigations into the precise molecular targets and mechanisms of action will facilitate rational drug design and the development of more effective therapies.

  • In Vivo Studies: Promising in vitro candidates should be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a more complex biological system.

  • Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens and combat drug resistance.

Challenges:

  • Toxicity: As with many quinoline-based compounds, potential toxicity, including cardiotoxicity and neurotoxicity, needs to be carefully evaluated and mitigated through structural modifications.

  • Drug Resistance: The emergence of drug resistance is a constant threat. Understanding the mechanisms of resistance to these compounds will be crucial for their long-term therapeutic success.

  • Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is essential for achieving the desired therapeutic window.

References

A Comprehensive Guide to the Safe Handling of 6-Chloroquinolin-8-amine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

6-Chloroquinolin-8-amine (CAS No: 5470-75-7) is a substituted quinoline derivative recognized for its utility as a versatile chemical intermediate.[1][2] In the fields of drug development and agrochemical synthesis, it serves as a critical building block for more complex molecules, particularly as a precursor for novel fungitoxic analogs.[1][3] However, its chemical reactivity and toxicological profile necessitate a comprehensive understanding and strict adherence to safety protocols.

This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and laboratory professionals, moving beyond a simple recitation of rules to explain the causality behind each precaution. The objective is to instill a culture of safety that is both knowledgeable and proactive, ensuring the protection of personnel and the environment while maintaining the integrity of research.

Section 2: Hazard Identification and In-Depth Risk Assessment

A thorough risk assessment begins with a clear understanding of the intrinsic hazards of a substance. This compound presents multiple significant health and environmental risks that must be managed through rigorous controls.

GHS Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the dangers associated with this compound.

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed.Danger
Serious Eye Damage (Category 1)H318: Causes serious eye damage.Danger
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction.Warning
Reproductive Toxicity (Category 1B)H360: May damage fertility or the unborn child.Danger
Hazardous to the Aquatic Environment, Acute (Category 1)H400: Very toxic to aquatic life.Warning
Hazardous to the Aquatic Environment, Chronic (Category 1)H410: Very toxic to aquatic life with long lasting effects.Warning

Additional classifications from some suppliers include H315 (Causes skin irritation) and H335 (May cause respiratory irritation).[4]

Analysis of Health and Environmental Hazards

Understanding the "why" behind these classifications is critical for appreciating the necessity of the controls outlined in this guide.

  • Acute Oral Toxicity (H301): This classification indicates a high degree of toxicity upon ingestion. The causality is the compound's ability to interfere with critical biological processes even in small quantities. This high toxicity underscores the absolute prohibition of eating, drinking, or smoking in the laboratory and mandates meticulous hygiene practices, such as thorough hand washing after handling.[5]

  • Serious Eye Damage (H318): This is a more severe classification than eye irritation. It implies that contact with the eyes can lead to irreversible damage or blindness. The chemical's properties can cause significant tissue damage to the cornea and other sensitive ocular structures. This risk is the primary driver for mandating the use of chemical splash goggles and, in many cases, a face shield.

  • Skin Sensitization (H317): This hazard is immunological in nature. Initial exposure may not produce a reaction, but it can prime the immune system. Subsequent, even minimal, contact can trigger a significant allergic reaction (allergic contact dermatitis). The only effective control is to prevent all skin contact through the consistent use of appropriate gloves and protective clothing.

  • Reproductive Toxicity (H360): This is one of the most significant long-term health risks associated with this compound. As a Category 1B reproductive toxin, there is presumptive evidence from animal studies that it can adversely affect sexual function, fertility, and/or cause developmental toxicity in offspring. This necessitates stringent containment measures and requires that all personnel, particularly those of child-bearing potential, are fully aware of the risks and are provided with the highest level of protection.

  • Aquatic Toxicity (H410): The high toxicity to aquatic organisms with long-lasting effects means that even minute quantities of the compound can cause significant harm to ecosystems. This is why release into drains, soil, or waterways is strictly prohibited and why all waste, including contaminated materials, must be treated as hazardous.[6]

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on the hierarchy of controls, which prioritizes the most effective and reliable measures. This framework is essential for handling high-hazard compounds like this compound.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Difficult - Unique Intermediate) Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes institutional safety measures over individual ones.

Engineering Controls (Primary Barrier)

These controls are designed to physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of this compound solid, and any solutions thereof, must be performed inside a certified chemical fume hood.[7] This is non-negotiable and serves as the primary barrier to prevent the inhalation of aerosolized dust particles.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

  • Designated Work Area: A specific area within the fume hood should be designated for handling this compound to prevent cross-contamination. This area should be clearly marked.

  • Proximity of Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the handling area, as immediate rinsing is critical in the event of an exposure, especially to the eyes.[5][7][8]

Administrative Controls (Procedural Safeguards)

These are the work practices and procedures that reduce the risk of exposure.

  • Standard Operating Procedures (SOPs): Detailed, written SOPs for the handling, storage, and disposal of this compound must be developed and readily available to all users.

  • Mandatory Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs before they are permitted to handle it. This training must be documented.

  • Restricted Access: Due to its high toxicity, access to this compound should be restricted. It must be stored in a locked and labeled cabinet or in an area accessible only to qualified and authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling and before leaving the laboratory.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above.

  • Eye and Face Protection: Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 are mandatory.[5] When handling the solid powder outside of a glovebox, a full-face shield should be worn over the goggles to protect against accidental splashes.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated.

    • Lab Coat: A clean, buttoned lab coat is required.

    • Protective Clothing: Consider using disposable sleeves to prevent contamination of personal clothing. Contaminated work clothing must not be allowed out of the workplace.

  • Respiratory Protection: When handling the solid compound in a way that could generate dust (e.g., weighing, transferring), a NIOSH/MSHA-approved respirator with a P3 (high-efficiency particulate) filter is recommended, even within a fume hood, as an additional precaution. All respirator use must be in accordance with a formal respiratory protection program.

Section 5: Step-by-Step Safe Handling and Storage Procedures

Protocol for Weighing and Handling the Solid Compound
  • Preparation: Ensure the fume hood is operational and the work area is clean and decontaminated. Post a sign indicating that a highly toxic compound is in use.

  • Don PPE: Put on all required PPE as described in Section 4.

  • Transfer: Use a spatula or scoop to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or secondary container. Perform all transfers slowly and deliberately to minimize dust generation.

  • Weighing: If using an analytical balance inside the hood, ensure the draft shield is closed. If the balance is outside the hood, the compound must be in a sealed, tared container before being removed from the hood for weighing.

  • Dissolution: If preparing a solution, add the solvent to the container with the solid compound slowly to avoid splashing.

  • Clean-Up: After use, decontaminate the spatula and work surface. Wipe the exterior of the stock bottle before returning it to storage.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water.

Storage Requirements

The stability and safety of this compound depend on proper storage.

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.

  • Atmosphere: Store in a dry, well-ventilated place.

  • Temperature: Store at room temperature, away from sources of heat or ignition.[9][10]

  • Light: The compound is light-sensitive; store in an opaque container or in a dark cabinet to prevent photodegradation.[7]

  • Security: Store in a locked cabinet or secure area accessible only to authorized personnel.[5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]

Section 6: Emergency Response Procedures

Preparedness is key to mitigating the consequences of an accident.

cluster_1 Emergency Spill Response Workflow Assess Assess Spill (Size & Location) SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Fume Hood) Assess->LargeSpill Large DonPPE Don Appropriate PPE (Respirator, Gloves, Goggles) SmallSpill->DonPPE Evacuate Evacuate Area Alert Others & EHS LargeSpill->Evacuate Evacuate->DonPPE If trained Contain Cover/Contain Spill (Use inert absorbent) DonPPE->Contain Cleanup Collect Material (Use non-sparking tools) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: A logical workflow for responding to an accidental release of this compound.

First Aid Measures

Immediate and correct first aid is crucial. Always show the Safety Data Sheet (SDS) to attending medical personnel.

Exposure Route First Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [7]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention.
Ingestion Immediately call a POISON CENTER or doctor. [5] Rinse mouth with water. Do NOT induce vomiting.
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
Accidental Release Measures
  • Personal Precautions: Evacuate the danger area. Avoid inhalation of dust and prevent contact with the substance. Ensure adequate ventilation.

  • Environmental Precautions: Do not let the product enter drains, as it is very toxic to aquatic life.[5]

  • Containment and Cleaning: Cover drains. For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5] Clean the affected area thoroughly.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

  • Special Hazards: The compound is combustible. In the event of a fire, hazardous combustion gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride can be released.

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Section 7: Waste Disposal Protocol

All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weigh boats), and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, compatible, and properly sealed hazardous waste container.[11] Do not mix with incompatible waste streams.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and list "this compound" as a constituent.[11]

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring the container is closed at all times except when adding waste.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[5][7] Environmental release must be avoided.

Section 8: References

  • Sigma-Aldrich, Safety Data Sheet for this compound. (2024-09-06). --INVALID-LINK--

  • Chemspace, this compound - C9H7ClN2. --INVALID-LINK--

  • Thermo Fisher Scientific, Safety Data Sheet for 8-Hydroxyquinoline. (2010-09-06). --INVALID-LINK--

  • Fisher Scientific, Safety Data Sheet for 8-Hydroxyquinoline. (2010-09-06). --INVALID-LINK--

  • PubChem, 6-Chloro-8-aminoquinoline | C9H7ClN2 | CID 79618. --INVALID-LINK--

  • Fisher Scientific, Safety Data Sheet for 5-Chloro-8-hydroxyquinoline. --INVALID-LINK--

  • ECHEMI, 6-chloro-8-methylquinoline SDS, 19655-50-6 Safety Data Sheets. --INVALID-LINK--

  • Greenbook.net, SAFETY DATA SHEET AMINE 6. --INVALID-LINK--

  • Fisher Scientific, Safety Data Sheet for 8-Quinolinamine. (2009-09-26). --INVALID-LINK--

  • US EPA, 8-Quinolinamine, 6-chloro- - Substance Details. --INVALID-LINK--

  • United Nations Office on Drugs and Crime, Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. --INVALID-LINK--

  • AK Scientific, Inc., Safety Data Sheet for 6-Chloroquinoline-3,4-diamine. --INVALID-LINK--

  • ChemicalBook, this compound (CAS 5470-75-7). (2025-07-24). --INVALID-LINK--

  • Alfa Chemistry, CAS 5470-75-7 this compound. --INVALID-LINK--

  • BLD Pharm, 5470-75-7|this compound. --INVALID-LINK--

  • PubChem, 8-Chloroquinoline | C9H6ClN | CID 69139. --INVALID-LINK--

  • Purdue University College of Engineering, Guidelines: Handling and Disposal of Chemicals. --INVALID-LINK--

  • Santa Cruz Biotechnology, 6-Chloro-8-aminoquinoline | CAS 5470-75-7. --INVALID-LINK--

  • BOC Sciences, this compound (CAS 5470-75-7): A Versatile Intermediate from China. --INVALID-LINK--

  • CP Lab Safety, 6-Chloroquinoline-8-carboxylic acid, min 95%, 1 gram. --INVALID-LINK--

  • Lead Sciences, this compound. --INVALID-LINK--

  • Cole-Parmer, Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. --INVALID-LINK--

  • ECHEMI, 6-CHLORO-2-HYDROXYQUINOLINE SDS, 1810-67-9 Safety Data Sheets. --INVALID-LINK--

  • Technion, Chemical Waste Management Guide. --INVALID-LINK--

  • PubChem, 6-Chloroquinoline | C9H6ClN | CID 69163. --INVALID-LINK--

  • ChemRadar, GHS Classification Search Tool. --INVALID-LINK--

  • PubChem - NIH, GHS Classification Summary (Rev.8, 2019). --INVALID-LINK--

  • ChemicalBook, 6-CHLORO-8-HYDROXYQUINOLINE - Safety Data Sheet. (2022-08-11). --INVALID-LINK--

  • Ivy Fine Chemicals, this compound [CAS: 5470-75-7]. --INVALID-LINK--

  • PubChem - NIH, 6-Aminoquinoline | C9H8N2 | CID 11373. --INVALID-LINK--

  • Santa Cruz Biotechnology, 6-chloro-8-methylquinolin-5-amine | CAS 50358-37-7. --INVALID-LINK--

  • Benchchem, Safeguarding Health and Environment: Proper Disposal of 8-Hydroxyquinoline Citrate. --INVALID-LINK--

References

IUPAC name and synonyms for 6-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloroquinolin-8-amine

This document provides a comprehensive technical overview of this compound (CAS No: 5470-75-7), a critical heterocyclic intermediate. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a foundational building block in synthetic chemistry. This guide delves into its nomenclature, physicochemical properties, a logical synthetic pathway, key applications, and essential safety protocols, grounding all claims in authoritative sources.

Core Identity: Nomenclature and Identification

This compound is a substituted aromatic amine built upon the quinoline scaffold. The precise placement of the chloro and amino groups at the C6 and C8 positions, respectively, dictates its reactivity and utility as a precursor in multi-step syntheses. Its formal identification is standardized across multiple chemical inventories.

The International Union of Pure and Applied Chemistry (IUPAC) designates the official name for this compound as This compound [1][2]. However, in literature, patents, and commercial catalogs, it is frequently referenced by several synonyms. Understanding these is crucial for comprehensive literature searches.

Identifier Type Value Source(s)
IUPAC Name This compoundPubChem[1]
CAS Number 5470-75-7Santa Cruz Biotechnology, PubChem[1][3]
Molecular Formula C₉H₇ClN₂Alfa Chemistry, PubChem[1][4]
Common Synonyms 8-Amino-6-chloroquinoline, 6-Chloro-8-quinolinamineSanta Cruz Biotechnology[3]
PubChem CID 79618PubChem[1]
ChEMBL ID CHEMBL1594047PubChem[1]
UNII 5EBB5KL32KPubChem[1]

Physicochemical Characteristics

The compound's physical and chemical properties govern its behavior in reactions, its solubility in various solvent systems, and its stability under different conditions. The data presented below are compiled from experimental values and high-quality computational models.

Property Value Source(s)
Molecular Weight 178.62 g/mol PubChem[1][3]
Appearance Solid (form may vary)N/A
Melting Point 72-74 °CAtomax Chemicals Co.,Ltd.[5]
Boiling Point 357.7 °C at 760 mmHgAtomax Chemicals Co.,Ltd.[5]
Flash Point 170.1 °CAtomax Chemicals Co.,Ltd.[5]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Topological Polar Surface Area 38.9 ŲPubChem[1]

A Proposed Synthetic Pathway: Rationale and Protocol

While specific industrial syntheses of this compound are often proprietary, a chemically sound and logical pathway can be constructed based on foundational organic chemistry principles, particularly the Skraup synthesis for the quinoline core. This method is robust and adaptable for producing substituted quinolines.

Expert Rationale

The proposed two-stage synthesis is predicated on building the quinoline ring system first and then installing the required amino group.

  • Stage 1: Skraup Synthesis. This classic reaction is the cornerstone for quinoline synthesis. It involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid. For the target molecule, starting with 4-chloro-2-nitroaniline is a logical choice. The chloro-substituent is already in the correct position (which will become position 6 on the quinoline ring), and the nitro group serves as both a directing group and an internal oxidizing agent for the cyclization reaction. Sulfuric acid acts as both a catalyst and a dehydrating agent.

  • Stage 2: Nitro Group Reduction. The product of the Skraup reaction is 6-chloro-8-nitroquinoline. The final step is the selective reduction of the nitro group to an amine. A common and effective method for this transformation is using a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This method is well-established for reducing aromatic nitro groups and is generally high-yielding.

This sequence ensures the correct isomer is formed and leverages reliable, well-documented chemical transformations.

G cluster_start Starting Materials cluster_stage1 Stage 1: Skraup Synthesis cluster_stage2 Stage 2: Reduction A 4-Chloro-2-nitroaniline S1 Reaction Vessel (H₂SO₄, Heat) A->S1 B Glycerol B->S1 P1 6-Chloro-8-nitroquinoline S1->P1 Cyclization & Oxidation S2 Reaction Vessel (Sn/HCl or Fe/HCl) P1->S2 P2 This compound (Final Product) S2->P2 Nitro Group Reduction

Caption: Proposed two-stage synthesis workflow for this compound.

Experimental Protocol (Illustrative)

This protocol is illustrative and should be adapted and optimized under controlled laboratory conditions.

Stage 1: Synthesis of 6-Chloro-8-nitroquinoline

  • To a mechanically stirred solution of concentrated sulfuric acid in a reaction vessel equipped with a reflux condenser, cautiously add 4-chloro-2-nitroaniline.

  • Slowly add glycerol to the mixture while maintaining the temperature below 120°C.

  • Once the addition is complete, heat the reaction mixture to 140-150°C for 3-4 hours. The reaction is exothermic and must be controlled.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline to litmus paper. This will precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Purify the crude 6-chloro-8-nitroquinoline by recrystallization from a suitable solvent like ethanol.

Stage 2: Synthesis of this compound

  • In a round-bottom flask, suspend the purified 6-chloro-8-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.

  • Add granular tin (or iron powder) portion-wise to the stirred suspension. The reaction is exothermic; maintain the temperature with a water bath.

  • After the addition is complete, heat the mixture under reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Filter the hot solution to remove any unreacted tin.

  • Cool the filtrate and make it strongly alkaline with a concentrated sodium hydroxide solution to precipitate the free amine.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting solid is the target compound, this compound, which can be further purified by recrystallization.

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the versatile quinoline scaffold, which is recognized as a "privileged structure" in medicinal chemistry and agrochemistry.

Scaffold for Pharmaceutical Agents

The 8-aminoquinoline core is the foundational pharmacophore for a class of antimalarial drugs, including primaquine and tafenoquine.[6] These drugs are essential for eradicating the dormant liver stages of Plasmodium vivax malaria.[7] this compound serves as a key starting material for synthesizing novel analogues of these drugs. The introduction of the chloro group at the 6-position can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, a common strategy in drug development to:

  • Enhance metabolic stability.

  • Improve binding affinity to the target protein.

  • Modify solubility and bioavailability.

Furthermore, the broader chloroquinoline scaffold is heavily investigated in oncology. Derivatives are known to act as kinase inhibitors, which are crucial in cancer signaling pathways.[8][9] The amino group at the C8 position provides a reactive handle for chemists to append various side chains, enabling the exploration of a vast chemical space to identify potent and selective therapeutic agents.

G cluster_pharma Pharmaceutical Development cluster_agro Agrochemical Development A This compound (Core Scaffold) B Antimalarial Agents (e.g., Primaquine Analogs) A->B Derivatization C Oncology Agents (e.g., Kinase Inhibitors) A->C Derivatization D Neuroprotective Agents A->D Derivatization E Fungicides A->E Derivatization F Herbicides A->F Derivatization

Caption: this compound as a central intermediate in R&D.

Intermediate in Agrochemical Synthesis

Beyond medicine, this compound is a valuable precursor for creating fungitoxic analogs.[3][10] The quinoline ring system is present in several commercial fungicides and herbicides. By using this compound as a starting point, chemists can develop new crop protection agents, contributing to global food security.[10]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Classification

Based on available data, the compound is classified with the following hazards:

Hazard Statement Code Description
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicityH335May cause respiratory irritation.

Note: This is not an exhaustive list. Always consult the most recent Safety Data Sheet (SDS) from your supplier.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use only under a chemical fume hood to minimize inhalation exposure.[11]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[11]

    • Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator.

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage Recommendations
  • Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]

  • Atmosphere : For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[12]

  • Incompatibilities : Keep away from strong oxidizing agents.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in both pharmaceutical and agrochemical research. Its well-defined structure, characterized by the versatile 8-aminoquinoline scaffold and a strategically placed chloro-substituent, makes it a prime candidate for the synthesis of a diverse range of bioactive molecules. A thorough understanding of its properties, synthetic routes, and safety requirements enables researchers to leverage this compound effectively and safely in the pursuit of novel chemical entities.

References

6-Chloroquinolin-8-amine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 6-Chloroquinolin-8-amine in Organic Solvents

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the solubility of this compound. Given the scarcity of publicly available, consolidated quantitative solubility data for this compound, this guide focuses on the fundamental principles governing its solubility and provides robust, detailed experimental protocols for its determination.

Introduction: The Significance of this compound

This compound (CAS 5470-75-7) is a pivotal chemical intermediate.[1][2] Its quinoline framework is a common motif in a multitude of biologically active compounds. Primarily, it serves as a critical precursor in the synthesis of novel fungitoxic analogs for agrochemical applications and as a versatile building block for various pharmaceutical agents.[1][2] Understanding and controlling its solubility in organic solvents is paramount for optimizing reaction kinetics, designing efficient purification strategies (such as crystallization), and developing stable formulations.

Physicochemical Properties & Solubility Fundamentals

The solubility behavior of this compound is dictated by its molecular structure, which features a bicyclic aromatic quinoline system, a halogen substituent, and an amine group.

PropertyValueReference
Molecular Formula C₉H₇ClN₂[3]
Molecular Weight 178.62 g/mol [3]
Appearance Pale yellow crystalline solid[4]
Melting Point 72-74 °C[5]
XLogP3 2.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 38.9 Ų[3]

Causality of Solubility Behavior:

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] The interplay of the functional groups in this compound dictates its interaction with different solvent classes:

  • Quinoline Ring System: The aromatic, bicyclic structure contributes to van der Waals forces and π-π stacking interactions, favoring solubility in aromatic solvents like toluene and benzene.

  • Amine Group (-NH₂): As a primary amine, this group is polar and capable of acting as a hydrogen bond donor.[4] This significantly enhances solubility in polar protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents (e.g., DMSO, DMF) that can act as hydrogen bond acceptors.[4]

  • Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to unsubstituted quinoline. This enhances solubility in moderately polar solvents.

Therefore, a balance of these structural features results in moderate to good solubility in a range of polar organic solvents, while solubility in nonpolar aliphatic solvents like hexane is expected to be limited.

Illustrative Solubility Data

Disclaimer: The data presented in Table 2 is illustrative and intended for guidance purposes only. These values must be confirmed experimentally using the validated protocols described in this guide.

Table 2: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

Solvent ClassSolventMolecular FormulaDielectric Constant (20°C)Illustrative Solubility ( g/100 mL)
Alcohols MethanolCH₃OH32.7High
EthanolC₂H₅OH24.5High
IsopropanolC₃H₈O19.9Moderate
Ketones AcetoneC₃H₆O20.7High
Methyl Ethyl KetoneC₄H₈O18.5Moderate
Esters Ethyl AcetateC₄H₈O₂6.0Moderate
Ethers Tetrahydrofuran (THF)C₄H₈O7.6Moderate
Diethyl EtherC₄H₁₀O4.3Low
Halogenated Dichloromethane (DCM)CH₂Cl₂9.1High
ChloroformCHCl₃4.8High
Aromatic TolueneC₇H₈2.4Low-Moderate
Aprotic Polar Dimethylformamide (DMF)C₃H₇NO36.7Very High
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7Very High
Nonpolar HexaneC₆H₁₄1.9Very Low

Experimental Determination of Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and accuracy.[7][8][9] The objective is to create a saturated solution where the dissolved solute is in dynamic equilibrium with the excess solid phase.[9]

General Experimental Workflow

The process involves equilibrating an excess of the solute with the solvent at a constant temperature, separating the undissolved solid, and quantifying the concentration of the solute in the saturated supernatant.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification cluster_calc Calculation prep 1. Add excess this compound to vials add_solvent 2. Add known volume of organic solvent to each vial prep->add_solvent equil 3. Seal vials and place in thermostatic shaker (e.g., 25°C) for 24-72 hours to reach equilibrium add_solvent->equil sep 4. Separate solid from supernatant (Centrifugation or 0.45 µm Syringe Filter) equil->sep analysis 5. Accurately dilute supernatant and quantify concentration sep->analysis gravimetric Gravimetric Method analysis->gravimetric using uv_vis UV-Vis Spectroscopy analysis->uv_vis using calc 6. Calculate Solubility (e.g., mg/mL, mol/L) gravimetric->calc uv_vis->calc

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol (Shake-Flask Method)

Materials & Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or drying oven/desiccator

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of solid this compound to several vials. A visible excess of solid must remain at the end of the experiment to ensure saturation.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the slurries for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[9][10] A preliminary time-course study is recommended to determine the point at which the concentration of the dissolved compound no longer increases.

  • Phase Separation:

    • After equilibration, remove the vials and allow the solid to sediment. For fine suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is highly effective.

    • Carefully withdraw a known volume of the clear supernatant using a pipette or syringe.

    • Immediately filter the supernatant through a 0.45 µm solvent-compatible syringe filter into a clean collection vial. This step is critical to remove any remaining microscopic solid particles.

  • Quantification of Solute (Choose one method):

    A. Gravimetric Analysis

    • Accurately weigh a clean, dry evaporation dish.

    • Transfer a precise volume of the filtered supernatant into the pre-weighed dish.

    • Gently evaporate the solvent in a drying oven at a temperature below the compound's boiling/decomposition point or under a gentle stream of nitrogen.

    • Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it again.

    • The mass of the residue corresponds to the amount of this compound dissolved in the transferred volume of solvent.

    B. UV-Vis Spectrophotometric Analysis

    • Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to create a calibration curve.

    • Analyze Sample: Accurately dilute the filtered supernatant with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the calibration curve equation to determine the concentration of the diluted sample, and then account for the dilution factor to find the concentration of the original saturated solution.[11]

  • Calculation:

    • Calculate the solubility using the data from the chosen quantification method. Express the results in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all experimental work must be conducted with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[12]

  • Engineering Controls: Conduct all handling and experiments within a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Handling Precautions: Avoid contact with skin and eyes. Do not ingest. Minimize dust generation during weighing and transfer. Wash hands thoroughly after handling.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for this compound before commencing any work.[12][13]

References

Methodological & Application

Application Notes and Protocols: 6-Chloroquinolin-8-amine as a Strategic Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of 6-Chloroquinolin-8-amine

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this versatile class of compounds, 8-aminoquinolines are particularly noteworthy for their role in combating malaria, with primaquine being a cornerstone for the radical cure of relapsing malaria.[1] this compound emerges as a key intermediate, offering a strategic entry point for the synthesis of a diverse array of functionalized quinoline derivatives. The presence of the chlorine atom at the 6-position and the amino group at the 8-position provides two reactive handles for molecular elaboration, allowing for the fine-tuning of physicochemical and pharmacological properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of bioactive molecules. We will delve into its chemical properties, safe handling procedures, and provide a detailed, field-proven protocol for the synthesis of a representative bioactive derivative.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe synthesis.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
CAS Number 5470-75-7
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Appearance Pale yellow solid
Melting Point 65 °C
IUPAC Name This compound

Safety and Handling Precautions:

This compound is a chemical that requires careful handling to minimize exposure and ensure laboratory safety.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.

Synthetic Applications: A Gateway to Bioactive Molecules

The 8-amino group of this compound is a versatile functional group that can readily undergo a variety of chemical transformations, making it an excellent starting point for building molecular complexity. It can serve as a directing group in organic synthesis, facilitating further functionalization of the quinoline ring.[3]

The primary application of this compound is as a precursor for a range of derivatives, including those with potential as fungitoxic agents and other pharmaceutical compounds.[4][5] The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce diverse side chains, which is a common strategy in drug discovery to modulate biological activity.

Experimental Protocol: Synthesis of N-(6-chloroquinolin-8-yl)acetamide - A Model Reaction

This protocol details a fundamental transformation of this compound – N-acetylation. This reaction is a common first step in a multi-step synthesis to protect the amino group or to introduce a simple substituent to probe structure-activity relationships (SAR).

Rationale for Experimental Choices:

  • Reaction: N-acetylation is a robust and high-yielding reaction. Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the ease of removal of the acetic acid byproduct.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, dissolves the starting material, and has a low boiling point, facilitating product isolation.

  • Base: Triethylamine (TEA) is used as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product and preventing potential side reactions.

  • Work-up: The aqueous work-up with saturated sodium bicarbonate is designed to remove any unreacted acetic anhydride and the acetic acid byproduct. The subsequent extraction and drying steps ensure the isolation of a pure product.

Diagram: Synthetic Workflow for N-(6-chloroquinolin-8-yl)acetamide

workflow cluster_prep Reaction Preparation cluster_reaction Acetylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve this compound in Dichloromethane (DCM) add_tea Add Triethylamine (TEA) start->add_tea add_anhydride Add Acetic Anhydride (dropwise at 0°C) add_tea->add_anhydride stir Stir at Room Temperature add_anhydride->stir quench Quench with Saturated Sodium Bicarbonate stir->quench extract Extract with DCM quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end N-(6-chloroquinolin-8-yl)acetamide purify->end

Caption: Workflow for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add triethylamine (TEA) (1.2 eq).

  • Addition of Acetylating Agent: Cool the reaction mixture to 0°C using an ice bath. Add acetic anhydride (1.1 eq) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(6-chloroquinolin-8-yl)acetamide.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in the synthesis of a wide range of biologically active molecules. Its strategic placement of reactive functional groups allows for the generation of diverse chemical libraries for drug discovery programs. The straightforward N-acetylation protocol provided herein serves as a foundational example of its reactivity. Further exploration of derivatization at the 8-amino position, as well as functionalization of the chloro-substituted position, opens avenues for the development of novel therapeutic agents targeting a spectrum of diseases, from infectious diseases to cancer. The continued investigation into the synthesis and biological evaluation of derivatives of this compound holds significant promise for the future of medicinal chemistry.

References

Introduction: The Quinoline Scaffold in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 6-Chloroquinolin-8-amine as a foundational scaffold for the synthesis of novel fungitoxic analogs.

The quinoline ring system is a "privileged structure" in medicinal chemistry, recognized for its presence in a wide array of natural and synthetic bioactive compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and antifungal properties.[3] Within the realm of mycology, the development of new antifungal agents is a critical priority due to the rise of drug-resistant fungal infections. Quinoline-based compounds are particularly promising, with established agents like 8-hydroxyquinoline and its analogs having been known as effective antifungals for years.[1][2]

This application note provides a detailed guide on leveraging this compound, a versatile and reactive building block, for the rational design and synthesis of novel fungitoxic analogs. We will explore synthetic protocols, methodologies for antifungal screening, and the underlying scientific principles that guide the development of these potential therapeutic agents. The strategic placement of the chloro group at the 6-position and the primary amine at the 8-position offers a unique combination of electronic properties and a reactive handle for extensive chemical modification.

Scientific Rationale: Why this compound?

The efficacy of a quinoline-based scaffold is heavily influenced by the nature and position of its substituents. The choice of this compound as a starting material is based on several key considerations:

  • The Quinoline Core : This bicyclic aromatic system provides a rigid framework that can effectively interact with biological targets. Its structural similarity to other biologically relevant purines allows it to function as a scaffold for enzyme inhibitors.[4]

  • The 8-Amino Group : This primary amine is a nucleophilic and reactive site, making it an ideal point for chemical diversification. It allows for the straightforward introduction of a wide variety of functional groups (amides, sulfonamides, Schiff bases, etc.), enabling the systematic exploration of the structure-activity relationship (SAR).

  • The 6-Chloro Substituent : Halogen atoms, particularly chlorine, play a crucial role in modulating a molecule's physicochemical properties. The electron-withdrawing nature of chlorine can influence the pKa of the quinoline nitrogen and the 8-amino group, affecting target binding. Furthermore, the chloro group can enhance lipophilicity, which may improve cell membrane permeability, and participate in halogen bonding, a specific non-covalent interaction that can increase binding affinity to target proteins.

Synthesis of Fungitoxic Analogs from this compound

The primary synthetic strategy involves the derivatization of the 8-amino group to generate a library of analogs for biological screening. Below are detailed protocols for two common and effective synthetic transformations.

General Synthetic Workflow

The following diagram illustrates the general workflow for creating a diverse library of candidate compounds from the starting material.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A This compound (Starting Material) D Amide / Sulfonamide Formation A->D Base, Solvent E Schiff Base Formation A->E Acid catalyst, Solvent B Acyl / Sulfonyl Chlorides B->D C Aldehydes / Ketones C->E F Purification (Column Chromatography) D->F E->F G Characterization (NMR, MS, etc.) F->G H Purified Analogs G->H Proceed to Screening I Antifungal Screening (MIC Assay) H->I J Hit Identification & SAR Analysis I->J G cluster_0 Fungal Cell Membrane {Fungal Cell Membrane | Ergosterol-rich} Content Intracellular Contents (Ions, Metabolites) Death Fungal Cell Death Membrane->Death Increased Permeability & Leakage of Contents Analog Quinoline Analog (Lipophilic) Analog->Membrane Intercalation & Disruption

References

Application Notes and Protocols for the Synthesis of 6-Chloroquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds.[1] The inherent versatility of the quinoline ring system, coupled with its ability to be functionalized at various positions, has made it a privileged scaffold in the design of novel therapeutic agents.[2] These compounds have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5]

The 6-chloroquinolin-8-amine moiety, in particular, is a valuable building block for the synthesis of targeted therapeutics. The presence of the chlorine atom at the 6-position can enhance the lipophilicity and metabolic stability of the molecule, while the amino group at the 8-position provides a key handle for further derivatization, allowing for the introduction of diverse pharmacophores to modulate biological activity and target specificity.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent derivatization. As your Senior Application Scientist, I will not only outline the procedural steps but also delve into the underlying chemical principles, offering insights into reaction mechanisms, optimization strategies, and critical safety considerations.

Overall Synthetic Workflow

The synthesis of this compound derivatives is a multi-step process that begins with the construction of the quinoline core via the Skraup reaction, followed by the reduction of a nitro intermediate to the target primary amine. This amine then serves as a versatile precursor for a variety of derivatization reactions.

G cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Reduction to Primary Amine cluster_2 Part 3: Derivatization 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline Skraup Reaction Skraup Reaction 4-Chloro-2-nitroaniline->Skraup Reaction Glycerol, H₂SO₄, Oxidizing Agent 6-Chloro-8-nitroquinoline 6-Chloro-8-nitroquinoline Skraup Reaction->6-Chloro-8-nitroquinoline Reduction Reduction 6-Chloro-8-nitroquinoline->Reduction e.g., Fe/AcOH or H₂/Pd-C This compound This compound Reduction->this compound Derivatization Derivatization This compound->Derivatization Acylation, Sulfonylation, Reductive Amination, etc. Derivatives Derivatives Derivatization->Derivatives

Caption: Overall synthetic workflow for this compound derivatives.

Part 1: Synthesis of 6-Chloro-8-nitroquinoline via the Skraup Reaction

The Skraup synthesis is a classic and powerful method for the construction of the quinoline ring system.[6][7] The reaction involves the condensation of an aromatic amine with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[2]

Reaction Mechanism

The mechanism of the Skraup reaction is a multi-step process:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aromatic amine (4-chloro-2-nitroaniline) undergoes a Michael addition to acrolein.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is then oxidized by the oxidizing agent to yield the aromatic quinoline ring.

G Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline Michael Adduct Michael Adduct 4-Chloro-2-nitroaniline->Michael Adduct + Acrolein Dihydroquinoline Dihydroquinoline Michael Adduct->Dihydroquinoline Cyclization & Dehydration 6-Chloro-8-nitroquinoline 6-Chloro-8-nitroquinoline Dihydroquinoline->6-Chloro-8-nitroquinoline Oxidation

Caption: Simplified mechanism of the Skraup synthesis.

Experimental Protocol

Caution: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. The use of a moderator such as ferrous sulfate is highly recommended.[1] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

ReagentMolar Mass ( g/mol )AmountMoles
4-Chloro-2-nitroaniline172.5717.26 g0.1
Glycerol92.0927.63 g (21.9 mL)0.3
Concentrated Sulfuric Acid98.0839.23 g (21.3 mL)0.4
Ferrous Sulfate Heptahydrate278.012.78 g0.01
Arsenic Acid (80% aq. soln.)141.94 (anhydrous)17.74 g~0.1

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-chloro-2-nitroaniline (17.26 g, 0.1 mol), glycerol (27.63 g, 0.3 mol), and ferrous sulfate heptahydrate (2.78 g, 0.01 mol).

  • With vigorous stirring, slowly add concentrated sulfuric acid (21.3 mL, 0.4 mol) through the dropping funnel. The addition should be done cautiously as the mixture will heat up.

  • After the addition of sulfuric acid is complete, add the arsenic acid solution.

  • Heat the mixture gently in an oil bath to approximately 130-140 °C. The reaction is exothermic and may require occasional cooling with a water bath to maintain the temperature.

  • Once the initial exotherm has subsided, maintain the reaction mixture at 130-140 °C for 3-4 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice with stirring.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until it is strongly alkaline (pH > 10). This should be done in an ice bath to dissipate the heat generated.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • The crude 6-chloro-8-nitroquinoline can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Part 2: Reduction of 6-Chloro-8-nitroquinoline to this compound

The reduction of the nitro group to a primary amine is a crucial step in this synthetic sequence. Two common and effective methods are presented here: a dissolving metal reduction using iron and a catalytic hydrogenation.

Method A: Dissolving Metal Reduction with Iron

This is a classic, robust, and cost-effective method for the reduction of aromatic nitro compounds.

ReagentMolar Mass ( g/mol )AmountMoles
6-Chloro-8-nitroquinoline208.6020.86 g0.1
Iron Powder55.84533.51 g0.6
Ethanol46.07200 mL-
Water18.0250 mL-
Glacial Acetic Acid60.0550 mL-

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-8-nitroquinoline (20.86 g, 0.1 mol) in a mixture of ethanol (200 mL), water (50 mL), and glacial acetic acid (50 mL).[8]

  • Heat the mixture to a gentle reflux with stirring.

  • To the refluxing suspension, add iron powder (33.51 g, 0.6 mol) in small portions over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition of iron powder is complete, continue to reflux the mixture for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Allow the reaction mixture to cool slightly and then filter it hot through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner alternative that often provides higher yields and purity.

ReagentAmount
6-Chloro-8-nitroquinoline20.86 g (0.1 mol)
10% Palladium on Carbon (Pd/C)1.0 g (5% w/w)
Ethanol250 mL
Hydrogen Gas (H₂)50 psi

Procedure:

  • In a Parr hydrogenation apparatus or a similar high-pressure reactor, dissolve 6-chloro-8-nitroquinoline (20.86 g, 0.1 mol) in ethanol (250 mL).

  • Carefully add 10% Pd/C (1.0 g) to the solution.

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.

  • Once the hydrogen uptake ceases (typically after 4-6 hours), depressurize the reactor and purge with nitrogen gas.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

  • Further purification can be achieved by recrystallization if necessary.

Part 3: Derivatization of this compound

The 8-amino group of this compound is a versatile functional handle for the synthesis of a diverse library of derivatives. Below are representative protocols for acylation, sulfonylation, and reductive amination.

A. Acylation: Synthesis of N-(6-chloroquinolin-8-yl)acetamide

G This compound This compound N-(6-chloroquinolin-8-yl)acetamide N-(6-chloroquinolin-8-yl)acetamide This compound->N-(6-chloroquinolin-8-yl)acetamide + Acetic Anhydride Pyridine Acetic Anhydride Acetic Anhydride

Caption: Acylation of this compound.

Procedure:

  • Dissolve this compound (1.79 g, 10 mmol) in pyridine (20 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and add acetic anhydride (1.12 g, 11 mmol) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into 100 mL of ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford pure N-(6-chloroquinolin-8-yl)acetamide.

B. Sulfonylation: Synthesis of N-(6-chloroquinolin-8-yl)benzenesulfonamide

Procedure:

  • Dissolve this compound (1.79 g, 10 mmol) in pyridine (20 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and add benzenesulfonyl chloride (1.95 g, 11 mmol) portion-wise with stirring.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into 100 mL of ice-water.

  • If the product precipitates, collect it by filtration. If it is an oil, extract with dichloromethane.

  • Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Reductive Amination: Synthesis of N-benzyl-6-chloroquinolin-8-amine

Reductive amination is a powerful method for forming C-N bonds.[3]

G This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate + Benzaldehyde, -H₂O Benzaldehyde Benzaldehyde N-benzyl-6-chloroquinolin-8-amine N-benzyl-6-chloroquinolin-8-amine Imine Intermediate->N-benzyl-6-chloroquinolin-8-amine [H] (e.g., NaBH(OAc)₃)

Caption: Reductive amination of this compound.

Procedure:

  • To a solution of this compound (1.79 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 1,2-dichloroethane (50 mL), add sodium triacetoxyborohydride (3.18 g, 15 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-6-chloroquinolin-8-amine.

References

Application Note: Quantitative Analysis of 6-Chloroquinolin-8-amine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the quantitative determination of 6-Chloroquinolin-8-amine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] A robust and sensitive Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is described. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices. This document provides a comprehensive guide, from sample preparation to data analysis, and outlines the principles of method validation to ensure data integrity and reliability in accordance with industry standards.[4][5]

Introduction

This compound (CAS No. 5470-75-7) is a critical building block in the synthesis of a range of biologically active molecules, including fungitoxic analogs for crop protection and various pharmaceutical agents.[1][2] Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final products. Consequently, a reliable and validated analytical method for the precise quantification of this compound is essential for process control, quality assurance, and research and development.

This application note details a highly specific and sensitive RP-HPLC method developed for this purpose. The described protocol is intended to serve as a practical guide and can be adapted for various applications, including in-process monitoring and quality control of raw materials.

Principles of Analysis

The quantification of this compound is achieved through RP-HPLC, a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[6] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (a C18 column) and a polar mobile phase.

The amino and chloro functional groups on the quinoline ring of this compound influence its polarity and retention characteristics. By optimizing the mobile phase composition, a sharp, symmetrical peak with a reproducible retention time can be achieved, allowing for accurate quantification. Detection is performed using a UV-Vis spectrophotometer, as the quinoline moiety exhibits strong absorbance in the UV region. The concentration of the analyte is determined by comparing its peak area to that of a known concentration standard.

Experimental Protocols

Scope

This protocol is applicable to the quantitative determination of this compound in solid form or in solution.

Apparatus and Materials
  • High-Performance Liquid Chromatograph (HPLC): Quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm, compatible with the mobile phase.

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic acid: Analytical reagent grade.

  • This compound reference standard: Purity ≥98%.

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 50:50, v/v) containing 0.1% formic acid. The optimal ratio should be determined during method development. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) can be used as the diluent.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Solid Samples: Accurately weigh a known amount of the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range.

  • Solution Samples: Dilute the sample with the diluent to a final concentration within the calibration range.

  • Filtration: All sample and standard solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid), e.g., 50:50 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength To be determined by UV scan (typically around 254 nm)
Run Time Approximately 10 minutes
Data Analysis
  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

  • Quantification: Inject the sample solution and record the peak area. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Method Validation

For reliable and accurate results, the analytical method must be validated.[4][5][7] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. This is determined by analyzing a series of dilutions of the standard solution.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Filter all solutions (0.45 µm) C->E D Prepare Sample Solution D->E F Inject into HPLC System E->F G Acquire Chromatographic Data F->G H Generate Calibration Curve G->H I Quantify Sample Concentration G->I H->I J Report Results I->J

Caption: Experimental workflow for the quantification of this compound.

System Suitability

Before and during the analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) for replicate injections RSD ≤ 2.0%

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound using RP-HPLC. The method is designed to be robust, sensitive, and suitable for routine quality control and research applications. Adherence to the outlined validation procedures will ensure the generation of accurate and reliable data, which is paramount in the fields of pharmaceutical and agrochemical development.

References

Application Notes and Protocols for 6-Chloroquinolin-8-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 6-Chloroquinolin-8-amine

In the landscape of medicinal chemistry, the quinoline ring system stands as a "privileged scaffold," a molecular framework that has repeatedly proven its capacity to bind to a variety of biological targets, leading to a wide range of therapeutic agents.[1][2] Within this class, this compound emerges as a particularly valuable starting material for the synthesis of novel compounds.[3][4][5] The presence of the chlorine atom at the 6-position can enhance binding affinity through halogen bonding and improve pharmacokinetic properties, while the 8-amino group provides a versatile handle for the introduction of diverse side chains, allowing for the fine-tuning of biological activity and selectivity.[6] This guide provides detailed application notes and protocols for leveraging this compound in the development of antimalarial and anticancer agents, reflecting its significant role in modern drug discovery.

Application Note 1: Development of Novel Antimalarial Agents

Background and Rationale: Targeting Heme Detoxification in Plasmodium

The quinoline core is the cornerstone of several pivotal antimalarial drugs, including chloroquine and primaquine.[7][8][9] These drugs are thought to exert their primary effect by disrupting the detoxification of heme within the malaria parasite, Plasmodium falciparum.[10][11] During its intraerythrocytic stage, the parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[12] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[12] Quinoline-based drugs, being weak bases, accumulate in the acidic food vacuole.[7][8] There, they are believed to cap the growing hemozoin crystal, preventing further polymerization.[10][11] The resulting buildup of free heme leads to oxidative stress and parasite death.[8]

The 8-aminoquinoline scaffold, in particular, is a key feature of drugs like primaquine, which is uniquely active against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, preventing disease relapse.[9][13][14] Modifications at the 8-amino position are a critical strategy for developing new analogs with improved efficacy, reduced toxicity, and activity against drug-resistant parasite strains.[15][16]

Visualizing the Mechanism of Action

Antimalarial_Mechanism cluster_parasite Malaria Parasite Hb Hemoglobin FV Food Vacuole (Acidic pH) Hb->FV Ingestion Heme Toxic Free Heme FV->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Oxidative Stress Quinoline 8-Aminoquinoline Drug (e.g., Primaquine analog) Quinoline->FV Accumulation Quinoline->Hemozoin Inhibition

Caption: Mechanism of action of 8-aminoquinoline antimalarials.

Protocol: Synthesis of a Primaquine Analog from this compound

This protocol describes the synthesis of an N-alkylated derivative of this compound, a common strategy to create analogs of primaquine.

Step 1: Reductive Amination of this compound with a Ketone

This step introduces a side chain to the 8-amino group. The choice of ketone determines the structure of the resulting side chain.

  • Materials:

    • This compound (1 mmol, 178.62 g/mol )

    • Acetone (or other suitable ketone, 5 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous (10 mL)

    • Glacial acetic acid (catalytic amount, ~1-2 drops)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DCE.

    • Add the ketone and the catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride in one portion. The use of NaBH(OAc)₃ is preferred as it is a mild and selective reducing agent for imines formed in situ.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated this compound derivative.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note 2: Design of Quinoline-Based Anticancer Agents

Background and Rationale: Targeting Cancer Cell Proliferation

The quinoline scaffold has also emerged as a promising framework for the development of anticancer agents.[2][17] Derivatives of quinoline have been shown to exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms.[18][19] These include the inhibition of topoisomerases, interference with signaling pathways crucial for cancer cell survival and proliferation (such as the PI3K/Akt/mTOR pathway), and the induction of apoptosis.[6] The ability of some quinoline derivatives to chelate metal ions is also implicated in their anticancer activity, potentially by generating reactive oxygen species (ROS) that induce cellular damage.[19][20]

The 6-chloro substituent can contribute to the potency of these compounds, and the 8-amino group serves as a key point for derivatization to optimize activity and selectivity against specific cancer targets.[17][18]

Visualizing a General Synthetic Workflow

Anticancer_Synthesis_Workflow Start This compound Reaction Acylation / Sulfonylation / Alkylation Start->Reaction Derivative Library of Quinoline Derivatives Reaction->Derivative Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Derivative->Screening Lead Lead Compound Identification Screening->Lead SAR Structure-Activity Relationship (SAR) Lead->SAR Optimization Lead Optimization SAR->Optimization Optimization->Reaction Iterative Design

Caption: General workflow for developing quinoline-based anticancer agents.

Protocol: Synthesis of a 6-Chloro-8-(acylamino)quinoline Derivative

This protocol details the acylation of the 8-amino group, a common strategy to generate amide derivatives with potential anticancer activity.

  • Materials:

    • This compound (1 mmol)

    • Desired acyl chloride (e.g., benzoyl chloride, 1.1 mmol) or carboxylic acid anhydride

    • Triethylamine (Et₃N) or Pyridine (as a base, 1.2 mmol)

    • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous (10 mL)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask.

    • Add the base (e.g., triethylamine).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride dropwise to the stirred solution. The base scavenges the HCl generated during the reaction, driving the equilibrium towards product formation.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure 6-chloro-8-(acylamino)quinoline.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT116)[18]

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Synthesized quinoline derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with the medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Summary and Structure-Activity Relationships (SAR)

The biological data obtained from screening campaigns can be summarized to derive crucial Structure-Activity Relationships (SAR), guiding the next cycle of drug design.

Compound IDR Group (at 8-amino)TargetIC₅₀ (µM)Notes
PQ-Analog-1 -CH(CH₃)(CH₂)₃NH₂P. falciparum (3D7)0.05Primaquine-like side chain
PQ-Analog-2 -CyclohexylP. falciparum (3D7)1.2Increased lipophilicity
AC-Analog-1 -C(O)PhMCF-7 (Breast Cancer)5.8Benzoyl amide derivative
AC-Analog-2 -C(O)CH₂ClMCF-7 (Breast Cancer)2.1Electron-withdrawing group enhances activity

This is an illustrative table. Actual data would be derived from experimental results.

From such data, medicinal chemists can infer that for antimalarial activity, a flexible, basic side chain at the 8-position is often beneficial. For anticancer activity, the nature of the acyl group can significantly impact potency, with electron-withdrawing substituents sometimes leading to increased cytotoxicity.[18]

Conclusion and Future Directions

This compound is a cornerstone intermediate for the synthesis of a diverse range of biologically active molecules. The protocols and application notes provided herein offer a framework for its utilization in the rational design and development of novel antimalarial and anticancer agents. Future work will continue to explore novel derivatizations of this scaffold, including the synthesis of hybrid molecules that combine the quinoline core with other pharmacophores to achieve multi-target activity and overcome drug resistance.[16][21]

References

Application Notes and Protocols for the N-Alkylation of 6-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 6-Chloroquinolin-8-amines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Among quinoline derivatives, N-alkylated 8-aminoquinolines are of particular interest to drug development professionals. The introduction of an alkyl group at the 8-amino position can significantly modulate the compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. 6-Chloroquinolin-8-amine serves as a valuable starting material for the synthesis of these derivatives, offering a reactive amino group for functionalization and a chloro-substituent that can be further modified or retained to influence biological activity.

This comprehensive guide provides detailed experimental procedures for the N-alkylation of this compound, focusing on two robust and widely applicable methods: direct N-alkylation with alkyl halides and reductive amination. The protocols are designed to be clear, reproducible, and adaptable for the synthesis of a diverse library of N-alkylated this compound derivatives for screening and lead optimization in drug discovery programs.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material's properties is crucial for safe handling and successful reaction execution.

PropertyValueReference
Molecular Formula C₉H₇ClN₂[3]
Molecular Weight 178.62 g/mol [3]
CAS Number 5470-75-7[3]
Appearance Solid
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in various organic solvents

Safety Information: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[4][5]

General Reaction Mechanism: N-Alkylation of this compound

The N-alkylation of this compound can be achieved through various synthetic strategies. The two primary methods detailed in this guide are direct alkylation via nucleophilic substitution and reductive amination.

Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the primary amine on the quinoline ring with an alkyl halide in the presence of a base. The reaction proceeds via an SN2 mechanism. The base is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Direct N-Alkylation cluster_reactants Reactants cluster_products Products Amine This compound Product N-Alkyl-6-chloroquinolin-8-amine Amine->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base Salt Base-HX Base->Salt Acid Neutralization

Caption: General workflow for direct N-alkylation.

Reductive Amination

Reductive amination is a two-step, one-pot process that involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine. This method is particularly useful for introducing branched alkyl groups and avoids the potential for over-alkylation that can occur with direct alkylation.

Reductive Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine This compound Imine Imine Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Condensation ReducingAgent Reducing Agent Product N-Alkyl-6-chloroquinolin-8-amine ReducingAgent->Product Imine->Product Reduction

Caption: General workflow for reductive amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound.

Protocol 1: Direct N-Alkylation with an Alkyl Halide (Example: N-Ethylation)

This protocol describes the synthesis of N-ethyl-6-chloroquinolin-8-amine using bromoethane as the alkylating agent.

Materials and Reagents:

  • This compound

  • Bromoethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add bromoethane (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-ethyl-6-chloroquinolin-8-amine.

Protocol 2: Reductive Amination (Example: N-Isopropylation)

This protocol describes the synthesis of N-isopropyl-6-chloroquinolin-8-amine using acetone as the carbonyl source.

Materials and Reagents:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous 1,2-dichloroethane.

  • Addition of Carbonyl Compound: Add acetone (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-isopropyl-6-chloroquinolin-8-amine.

Data Summary: Examples of N-Alkylated this compound Derivatives

The following table summarizes representative examples of N-alkylated this compound derivatives synthesized using the methods described above. The specific reaction conditions may require optimization depending on the substrate.

Alkyl GroupAlkylating Agent/CarbonylMethodBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)
EthylBromoethaneDirect AlkylationK₂CO₃DMF70585
n-Propyl1-BromopropaneDirect AlkylationK₂CO₃DMF70682
IsopropylAcetoneReductive AminationNaBH(OAc)₃DCERT1678
n-Butyl1-BromobutaneDirect AlkylationK₂CO₃DMF70680
BenzylBenzyl bromideDirect AlkylationK₂CO₃DMF60490

Troubleshooting and Optimization

  • Low Yield in Direct Alkylation: If the yield is low, consider using a stronger base such as sodium hydride (NaH) or a more reactive alkylating agent (e.g., alkyl iodide instead of bromide). Ensure all reagents and solvents are anhydrous.

  • Over-alkylation in Direct Alkylation: To minimize the formation of the dialkylated product, use a smaller excess of the alkylating agent or add it slowly to the reaction mixture.

  • Incomplete Reaction in Reductive Amination: If the reaction does not go to completion, ensure the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions. A slight excess of the carbonyl compound and reducing agent may be beneficial.

  • Purification Challenges: The basic nature of the N-alkylated products may cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the separation.

Conclusion

The N-alkylation of this compound is a versatile and essential transformation for the generation of compound libraries in drug discovery. The direct alkylation and reductive amination protocols provided in this guide offer reliable and adaptable methods for synthesizing a wide range of N-alkylated derivatives. By understanding the underlying reaction mechanisms and optimizing the reaction conditions, researchers can efficiently access novel compounds for biological evaluation.

References

A Robust, Validated Reversed-Phase HPLC Method for the Quality Control of 6-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 6-Chloroquinolin-8-amine by High-Performance Liquid Chromatography

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound (CAS No. 5470-75-7). As a critical intermediate in the synthesis of pharmaceuticals and fungicidal agrochemicals, ensuring the purity and quality of this compound is paramount.[1][2] This document provides a complete protocol, from method development rationale to full validation according to International Council for Harmonisation (ICH) guidelines, designed for researchers, scientists, and quality control professionals in drug development and chemical manufacturing.

Introduction and Method Rationale

This compound is a key building block in organic synthesis.[1] Its quinoline structure is a scaffold for various bioactive molecules, making its analytical characterization essential for ensuring the quality of downstream products. High-performance liquid chromatography (HPLC) is a fundamental technique in the pharmaceutical industry for assessing the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates.[3][4] A validated HPLC method provides confidence that the analytical results are accurate and reproducible.[5]

The development of this method was guided by the physicochemical properties of the analyte and established chromatographic principles.

Physicochemical Properties of this compound
  • Molecular Formula: C₉H₇ClN₂[2]

  • Molecular Weight: 178.62 g/mol [6]

  • Structure and Polarity: As an aromatic amine, this compound is a moderately non-polar molecule, indicated by a computed XLogP3 value of 2.4.[6] This inherent hydrophobicity makes it an ideal candidate for reversed-phase chromatography.[7][8]

  • Ionization: The presence of the basic amine group and the quinoline nitrogen means the molecule's charge state is pH-dependent. Controlling the mobile phase pH is therefore critical to achieve sharp, symmetrical peaks and stable retention times.

  • UV Absorbance: The conjugated aromatic quinoline system provides strong ultraviolet (UV) absorbance, allowing for sensitive detection with a standard UV or Photodiode Array (PDA) detector.

Rationale for Chromatographic Choices
  • Mode - Reversed-Phase (RP) HPLC: This is the most widely used HPLC mode, separating analytes based on their hydrophobic interactions with a non-polar stationary phase.[8] It is perfectly suited for a moderately non-polar compound like this compound.

  • Stationary Phase - C18 Column: An octadecylsilane (C18) bonded phase on a high-purity silica support was selected. C18 columns offer a high degree of hydrophobicity and are versatile for a wide range of analyses.[8] A modern, end-capped column is crucial to minimize secondary interactions between the basic amine group of the analyte and acidic residual silanols on the silica surface, which can cause peak tailing.

  • Mobile Phase - Acidified Water/Acetonitrile:

    • pH Control: An acidic mobile phase is used to ensure the analyte is consistently protonated. By setting the pH well below the pKa of the amine and quinoline nitrogen, a stable, positively charged species is maintained, leading to improved peak shape and reproducibility.[3][9] A 0.1% solution of formic acid in water provides a pH of approximately 2.7, which is ideal.

    • Organic Modifier: Acetonitrile was chosen for its low UV cutoff, low viscosity, and ability to produce sharp peaks for many compounds.

  • Detection - UV at 254 nm: A wavelength of 254 nm was selected as it provides excellent sensitivity for many aromatic compounds and is a common setting for purity analysis. A PDA detector can be used during method development to confirm the optimal detection wavelength.

Detailed HPLC Method and Protocol

Instrumentation and Equipment
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, and pipettes.

  • pH meter.

  • Sonicator.

Chemicals and Reagents
  • This compound Reference Standard (purity >99%).

  • Acetonitrile (HPLC Grade).

  • Water (HPLC or Milli-Q grade).

  • Formic Acid (ACS Grade or higher).

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 10 minutes
Diluent Mobile Phase
Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Solution (approx. 50 µg/mL): Prepare the sample to be analyzed by dissolving it in the Diluent to achieve a target concentration of 50 µg/mL.

Experimental Protocol: Step-by-Step
  • System Preparation: Set up the HPLC system according to the conditions in the table above. Purge the pump lines with the appropriate mobile phases.

  • Equilibration: Equilibrate the column with the mobile phase (60:40 A:B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Make five replicate injections of the Working Standard Solution (50 µg/mL).

    • Make one injection of a blank (Diluent).

    • The system is deemed ready for analysis if it meets the criteria outlined in Table 2.

  • Analysis Sequence: Once SST criteria are met, inject the blank, followed by the Working Standard Solution, and then the prepared sample solutions. It is good practice to inject a standard periodically (e.g., every 5-10 sample injections) to monitor system performance.

  • Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration or purity using the peak area response.

Mandatory Visualization: HPLC Method Workflow

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Dev1 Analyte Characterization (Properties, UV Scan) Dev2 Initial Screening (Column, Mobile Phase) Dev1->Dev2 Dev3 Parameter Optimization (pH, Gradient, Temp) Dev2->Dev3 Val1 Specificity & Forced Degradation Dev3->Val1 Final Method Val2 Linearity, Accuracy, Precision Val1->Val2 Val3 LOD/LOQ, Range, Robustness Val2->Val3 Routine1 Sample & Standard Preparation Val3->Routine1 Validated Method Routine2 System Suitability Test (SST) Routine1->Routine2 Routine3 Sample Analysis & Data Reporting Routine2->Routine3

References

Application Notes & Protocols: Leveraging 6-Chloroquinolin-8-amine in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract: The quinoline scaffold is a "privileged structure" in medicinal and agrochemical science, with its derivatives exhibiting a vast array of biological activities.[1][2][3][4] This guide focuses on 6-Chloroquinolin-8-amine (CAS 5470-75-7), a versatile chemical intermediate, and its application in the synthesis and screening of novel agrochemical candidates. We will explore its role as a precursor, particularly for fungicidal compounds, and provide detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.

The Quinoline Scaffold in Agrochemicals: A Strategic Overview

Quinoline and its derivatives have long been a focal point for researchers due to their presence in natural alkaloids like quinine and their wide-ranging bioactivities, including antifungal, antibacterial, herbicidal, and insecticidal properties.[2][5][6] The synthetic versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of biological efficacy and target specificity.[7]

This compound serves as a crucial starting material in this discovery process. It is primarily recognized as a key building block for the preparation of fungitoxic analogs, which are vital for protecting crops and ensuring food security.[8][9][10] The strategic derivatization of this intermediate is an efficient method for generating novel molecules with potential agrochemical applications, a process often referred to as the Intermediate Derivatization Method (IDM).[11]

Physicochemical Profile: this compound

A thorough understanding of the starting material is fundamental. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 5470-75-7[9][12][13]
Molecular Formula C₉H₇ClN₂[9][14][15]
Molecular Weight 178.62 g/mol [9][15]
Alternate Names 6-Chloro-8-quinolinamine, 8-Amino-6-chloroquinoline[9][15]
Appearance (Typically) Solid[16]
Melting Point 72-74 °C[16]
Purity Typically 95% or higher[14][16]

Core Applications in Agrochemical Research

The primary application of this compound is as a scaffold for creating a diverse library of derivatives for high-throughput screening.[8][17]

Development of Novel Fungicides

The most prominent application is in the synthesis of fungicides.[8][9] Quinoline-based compounds, particularly 8-hydroxyquinolines and their analogs, have a long history of antifungal activity.[3][4]

  • Causality of Experimental Choice: The amino group at the 8-position of this compound is a prime site for chemical modification. It can be readily converted into amides, sulfonamides, Schiff bases, and other functional groups. This allows for the systematic exploration of how different substituents impact antifungal potency and spectrum. The chlorine atom at the 6-position also influences the electronic properties and lipophilicity of the molecule, which can be critical for activity.[1]

  • Potential Mechanism of Action: While the precise mechanism varies with the final structure, quinoline-based antifungals can disrupt fungal cell integrity. Some derivatives may interfere with the synthesis of the fungal cell wall or membrane, leading to increased permeability and the release of cellular contents.[18] Others, particularly those capable of chelating metal ions, may inhibit essential metalloenzymes within the fungus.[19]

Exploration of Herbicidal Activity

Quinoline derivatives have also shown promise as herbicides.[5][20] A known mechanism for some quinoline-based compounds is the inhibition of photosynthetic electron transport (PET) in chloroplasts.[5][20]

  • Causality of Experimental Choice: By synthesizing derivatives of this compound, researchers can create compounds with varying lipophilicity and steric properties. These factors are known to influence the ability of a molecule to penetrate the chloroplast membrane and interact with components of the photosynthetic machinery. The goal is to design a molecule that effectively blocks this process in weeds while having minimal impact on the crop.

Screening for Insecticidal Properties

While less documented for this specific intermediate, the broad biological activity of the quinoline scaffold makes it a worthwhile candidate for insecticidal screening.[2] Many successful insecticides target the insect's central nervous system.[]

  • Causality of Experimental Choice: Derivatives can be designed to mimic the structure of known neurotransmitters or to block specific ion channels, such as the nicotinic acetylcholine receptor (nAChR), a validated target for many insecticides.[] Screening libraries derived from this compound can be tested in whole-organism assays or target-based in vitro assays to identify potential hits.

Experimental Workflow & Protocols

The following sections provide a logical workflow and detailed protocols for utilizing this compound in an agrochemical discovery program.

Logical Workflow for Discovery

This diagram illustrates the typical cascade from the starting intermediate to a potential agrochemical lead.

Agrochemical_Discovery_Workflow cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Validation & Optimization Start This compound (Intermediate) Synth Derivative Synthesis (e.g., Amidation) Start->Synth React with acyl chloride/acid Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify HTS High-Throughput Screening (Primary Assays) Purify->HTS Test Compound Library Fungicide Antifungal Assay HTS->Fungicide Herbicide Herbicidal Assay HTS->Herbicide Insecticide Insecticidal Assay HTS->Insecticide Hit_Val Hit Validation (Dose-Response) Fungicide->Hit_Val Herbicide->Hit_Val Insecticide->Hit_Val Lead_Opt Lead Optimization (SAR Studies) Hit_Val->Lead_Opt End Agrochemical Candidate Lead_Opt->End

Caption: Workflow from intermediate to agrochemical candidate.

Protocol 1: Synthesis of a Representative Derivative (N-(6-chloroquinolin-8-yl)benzamide)

This protocol details a standard Schotten-Baumann reaction to create an amide derivative, a common first step in building a chemical library.

Objective: To demonstrate the synthetic utility of the primary amine on the this compound scaffold.

Materials:

  • This compound

  • Benzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Add TEA (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

    • Expertise Note: Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive benzoyl chloride. TEA acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Addition of Acylating Agent: While stirring vigorously, add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over 10-15 minutes. Maintain the temperature at 0 °C.

    • Expertise Note: Slow, dropwise addition is essential to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup (Quenching): Once the reaction is complete, carefully add saturated NaHCO₃ solution to quench any unreacted benzoyl chloride and neutralize the acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Trustworthiness Note: This washing sequence removes the base, salts, and any water-soluble impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Antifungal Screening (Agar Dilution Method)

This protocol is a standard method for determining the fungistatic activity of new compounds against key plant pathogenic fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against fungi like Botrytis cinerea or Fusarium graminearum.[18]

Materials:

  • Synthesized this compound derivatives

  • Potato Dextrose Agar (PDA)

  • Pure cultures of test fungi (e.g., Botrytis cinerea)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each test compound by dissolving it in DMSO.

    • Expertise Note: DMSO is used as it can dissolve a wide range of organic compounds and is generally tolerated by fungi at low final concentrations (<1%).

  • Media Preparation: Autoclave PDA medium and cool it to approximately 45-50 °C in a water bath.

  • Compound Incorporation: Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µg/mL). Mix thoroughly but gently to avoid bubbles. A control plate should be prepared with an equivalent amount of DMSO only.

    • Trustworthiness Note: Preparing a dilution series is critical for determining the MIC value accurately. The DMSO control validates that the solvent itself is not inhibiting fungal growth.

  • Plating: Pour approximately 20 mL of the amended agar into each sterile petri dish and allow it to solidify completely in a laminar flow hood.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing 7-day-old culture of the test fungus. Place the disc, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 25 ± 2 °C in the dark.

  • Data Collection: After 3-5 days (or when the fungal growth in the control plate reaches the edge), measure the diameter of the fungal colony (in mm) in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where: dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus. Plotting inhibition percentage against concentration allows for the calculation of an EC₅₀ value (the concentration that causes 50% inhibition).

Example Data Presentation:

CompoundConcentration (µg/mL)Growth Diameter (mm)Inhibition (%)
Control (DMSO) 085.50
Derivative 1 12.542.050.9
2518.578.4
505.0 (Inoculum size)100
Boscalid (Std.) 1.035.258.8
5.08.190.5

The EC₅₀ for Derivative 1 is approximately 12.5 µg/mL. The MIC is 50 µg/mL.

Protocol 3: Herbicidal Activity Screening (Photosynthesis Inhibition)

This protocol assesses the potential of compounds to inhibit photosynthesis, a common herbicidal mode of action.[5][20]

Objective: To measure the inhibition of photosynthetic electron transport in isolated spinach chloroplasts.

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., 0.3 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂)

  • Reaction medium (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂)

  • DCPIP (2,6-dichlorophenolindophenol) solution

  • Test compounds dissolved in DMSO

  • Spectrophotometer, centrifuge, homogenizer

Procedure:

  • Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge at low speed (e.g., 200 x g) to remove cell debris. Centrifuge the supernatant at a higher speed (e.g., 1000 x g) to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of reaction medium.

    • Expertise Note: All steps must be performed at 4 °C to maintain chloroplast integrity and activity.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

  • Reaction Setup: In a cuvette, mix the reaction medium, DCPIP solution, and the test compound at various concentrations. Add the chloroplast suspension to initiate the reaction. A control reaction should contain DMSO instead of the test compound.

    • Trustworthiness Note: DCPIP is an artificial electron acceptor that changes from blue (oxidized) to colorless (reduced) as it accepts electrons from the photosystem. The rate of this color change is a direct measure of photosynthetic electron transport activity.

  • Measurement: Immediately place the cuvette in a spectrophotometer and measure the decrease in absorbance at ~600 nm over time under illumination.

  • Data Analysis: Calculate the rate of DCPIP reduction for each concentration. Determine the percent inhibition relative to the control. The IC₅₀ value (concentration causing 50% inhibition) can be calculated by plotting inhibition versus compound concentration.

Visualizing Mechanisms and Relationships

Potential Fungicidal Mechanism of Action

This diagram illustrates how a quinoline derivative might disrupt a fungal cell membrane.

Fungicidal_Mechanism cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Compound Quinoline Derivative Membrane Lipid Bilayer Compound->Membrane Intercalates or Disrupts Permeability Increased Permeability Membrane->Permeability Integrity Loss of Integrity Membrane->Integrity Contents Cellular Contents (Ions, Metabolites) Permeability->Contents Leakage Death Cell Death Integrity->Death Contents->Death

Caption: Postulated mechanism of fungal membrane disruption.

Conclusion and Future Directions

This compound is a valuable and synthetically tractable intermediate for the discovery of novel agrochemicals. Its utility is most pronounced in the development of fungicides, but its potential in herbicide and insecticide research should not be overlooked. The protocols provided herein offer a robust framework for synthesizing and evaluating derivatives. Future work should focus on expanding the structural diversity of the synthesized libraries and employing quantitative structure-activity relationship (QSAR) studies to rationally design next-generation candidates with enhanced potency and improved environmental safety profiles.

References

Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from 6-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 6-Chloroquinolin-8-amine

This compound is a highly versatile heterocyclic building block, prized in medicinal chemistry and agrochemical research.[1][2] Its structure is a confluence of reactive sites: a nucleophilic amino group at the C8 position, an electrophilic carbon at the C6 position bearing a chloro leaving group, and the quinoline core itself, a privileged scaffold in numerous therapeutic agents.[3][4] The strategic disposition of the chloro and amino functionalities allows for selective and orthogonal derivatization, making it an ideal starting material for the generation of diverse compound libraries.

This guide provides detailed, field-proven protocols for the synthesis of novel derivatives from this compound. We will move beyond simple procedural lists to explain the underlying causality for experimental choices, focusing on two of the most powerful and widely adopted transformations in modern drug discovery: palladium-catalyzed C-N bond formation (Buchwald-Hartwig Amination) and C-C bond formation (Suzuki-Miyaura Coupling). These methods are indispensable for creating the arylamine and biaryl motifs that are prevalent in contemporary pharmaceuticals.[5][6][7]

Foundational Protocol: Protection of the 8-Amino Group

Before performing cross-coupling reactions at the C6-chloro position, it is often advantageous to protect the C8-amino group. This prevents self-coupling, catalyst inhibition, and other undesired side reactions. Acylation to form an amide is a robust and common protection strategy. The resulting amide can also serve as a directing group in certain C-H activation reactions.

Rationale for Amide Protection

The primary amine at C8 is a potent nucleophile and can readily participate in the very cross-coupling reactions intended for the C6-chloro position. Converting it to an amide significantly reduces its nucleophilicity and basicity. This electronic modification effectively "masks" the amine, allowing the palladium catalyst to engage exclusively with the aryl chloride. Pivaloyl chloride is chosen here for its steric bulk, which provides a stable and crystalline protecting group that is often resistant to cleavage under many reaction conditions but can be removed under specific hydrolytic protocols.

Experimental Protocol: Synthesis of N-(6-chloroquinolin-8-yl)pivalamide

Workflow Overview:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and Pyridine in DCM B Cool solution to 0 °C (Ice Bath) A->B C Add Pivaloyl Chloride dropwise over 15 min B->C D Warm to RT and stir for 4 hours C->D E Quench with H₂O and separate layers D->E F Wash organic layer with 1M HCl, sat. NaHCO₃, brine E->F G Dry over Na₂SO₄, filter, and concentrate F->G H Purify by column chromatography (EtOAc/Hex) G->H

Caption: Workflow for pivaloyl protection of this compound.

Materials & Reagents

Reagent MW ( g/mol ) Amount (mmol) Equivalents
This compound 178.62 10.0 1.0
Pivaloyl Chloride 120.58 11.0 1.1
Pyridine 79.10 15.0 1.5

| Dichloromethane (DCM) | - | 50 mL | - |

Step-by-Step Procedure:

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.79 g, 10.0 mmol).

  • Dissolution: Add dichloromethane (50 mL) and pyridine (1.21 mL, 15.0 mmol). Stir until all solids dissolve.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition: Add pivaloyl chloride (1.33 mL, 11.0 mmol) dropwise to the stirred solution over 15 minutes using a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(6-chloroquinolin-8-yl)pivalamide as a solid.

Protocol I: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide.[6] It represents a significant advancement over classical methods (e.g., Ullmann condensation, SNAr), which often require harsh conditions and have limited substrate scope. The development of specialized phosphine ligands has been critical to its success, enabling the coupling of even less reactive aryl chlorides under relatively mild conditions.[8][9]

Mechanistic Rationale

The catalytic cycle is a well-established sequence of organometallic transformations.[6][9]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the protected quinoline, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides. The choice of a bulky, electron-rich phosphine ligand (like XPhos) is crucial to facilitate this step.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center, and a strong, non-nucleophilic base (e.g., NaOtBu) deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.

Experimental Protocol: Synthesis of N-Aryl-6-aminoquinoline Derivatives

Workflow Overview:

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add protected quinoline, amine, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube B Evacuate and backfill with Argon (3x) A->B C Add anhydrous Toluene via syringe B->C D Seal tube and heat at 100-110 °C for 12-24 hours C->D E Monitor by TLC/LC-MS D->E F Cool to RT, dilute with EtOAc G Filter through Celite, rinse with EtOAc F->G H Concentrate filtrate G->H I Purify by column chromatography H->I G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add protected quinoline, boronic acid, Pd(PPh₃)₄, and K₂CO₃ to a round-bottom flask B Add Dioxane and Water A->B C Fit with reflux condenser and place under Argon B->C D Heat mixture to reflux (90-100 °C) for 8-16 hours C->D E Monitor by TLC/LC-MS D->E F Cool to RT, dilute with H₂O G Extract with Ethyl Acetate (3x) F->G H Wash combined organics with brine, dry over Na₂SO₄ G->H I Concentrate and purify by column chromatography H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 6-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloroquinolin-8-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this crucial intermediate, providing in-depth, field-proven insights to optimize your reaction conditions and ensure high-quality outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via a Buchwald-Hartwig amination of 6,8-dichloroquinoline, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the outcome?

Answer:

Low or non-existent yields in a Buchwald-Hartwig amination of 6,8-dichloroquinoline are a common problem that can often be traced back to several key factors related to the catalyst system, reaction conditions, and reagent quality.

Causality and Solutions:

  • Catalyst Inactivity: The palladium catalyst's active Pd(0) state is susceptible to oxidation. Improper handling or storage of the palladium precatalyst and ligands can lead to deactivation.

    • Protocol: Ensure all manipulations of the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, BINAP) are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques)[1][2]. Use freshly opened or properly stored reagents.

  • Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand are critical for a successful catalytic cycle. For the amination of an electron-deficient heteroaryl chloride like 6,8-dichloroquinoline, sterically hindered and electron-rich ligands are often necessary to promote oxidative addition and reductive elimination[1].

    • Protocol: If using a first-generation ligand like triphenylphosphine, consider switching to more advanced, bulky biarylphosphine ligands such as XPhos, SPhos, or DavePhos, which have shown greater efficacy in challenging aminations[3][4].

  • Incorrect Base Selection: The strength and solubility of the base are crucial. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong could lead to side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but its reactivity can sometimes lead to undesired byproducts.

    • Protocol: While NaOtBu is often effective, consider screening other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are milder and can sometimes improve yields and reduce side reactions[1].

  • Solvent Purity: The presence of oxygen or water in the solvent can deactivate the catalyst.

    • Protocol: Use anhydrous, degassed solvents such as toluene or dioxane. It is recommended to sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use[1].

  • Insufficient Temperature or Reaction Time: The C-Cl bond at the 8-position of the quinoline ring is sterically hindered, which can slow down the reaction rate[1].

    • Protocol: Ensure the reaction is heated to an adequate temperature, typically in the range of 80-120 °C[1]. Monitor the reaction progress by TLC or GC-MS and allow it to proceed until the starting material is consumed, which may take several hours.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired this compound, but I am also observing a significant amount of an unknown impurity. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of byproducts in the synthesis of this compound can complicate purification and reduce the overall yield. The most common side reactions are hydrodehalogenation and the formation of diarylated or other undesired substitution products.

Causality and Solutions:

  • Hydrodehalogenation: This is the replacement of a chlorine atom with a hydrogen atom, leading to the formation of 6-chloroquinoline. This can occur via a competing β-hydride elimination pathway, especially if the amine has β-hydrogens[2].

    • Protocol:

      • Ligand Selection: Employing bulky ligands like XPhos can disfavor the β-hydride elimination pathway.

      • Temperature Control: Avoid excessively high temperatures, as this can promote side reactions. Maintain the temperature within the optimal range of 80-120 °C[1].

  • Diamination: The formation of 6,8-diaminoquinoline can occur, especially if the reaction is run for an extended period or at a high temperature after the initial selective amination.

    • Protocol:

      • Stoichiometry: Use a controlled amount of the aminating agent. An excess of the amine can drive the reaction towards diamination.

      • Reaction Monitoring: Carefully monitor the reaction progress and stop it once the desired monosubstituted product is predominantly formed.

  • Reaction with Solvent or Base: In some cases, the solvent or base can react with the starting material. For instance, using t-BuOH as a solvent with NaOtBu can lead to the formation of ether byproducts.

    • Protocol: Stick to aprotic, anhydrous solvents like toluene or dioxane[1].

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

1. What are the most common synthetic routes for this compound?

The most prevalent and modern method for synthesizing this compound is through the selective amination of 6,8-dichloroquinoline. The two primary catalytic systems employed for this transformation are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the most widely used method due to its high functional group tolerance and relatively mild reaction conditions[2]. It involves the use of a palladium precatalyst, a phosphine ligand, a base, and an amine source in an anhydrous solvent[1].

  • Ullmann Condensation: This is a copper-catalyzed reaction that can also be used for C-N bond formation. Traditional Ullmann reactions often require harsh conditions, such as high temperatures and polar solvents[5][6]. However, modern modifications with soluble copper catalysts and ligands have made this a more viable, albeit less common, alternative to the Buchwald-Hartwig reaction[7].

2. How do I choose the optimal catalyst system for the Buchwald-Hartwig amination?

The choice of the catalyst system is critical for a successful reaction. Here is a breakdown of the components:

ComponentRecommended OptionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective sources of Pd(0) upon in-situ reduction[1].
Ligand XPhos, SPhos, DavePhos, BINAPFor the amination of an aryl chloride, particularly a sterically hindered one, bulky and electron-rich biarylphosphine ligands are generally required to facilitate the catalytic cycle[1][3].
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction. NaOtBu is a strong base that is often effective, while K₃PO₄ and Cs₂CO₃ are milder alternatives that can sometimes provide better results with sensitive substrates[1].

3. What is a typical experimental protocol for the Buchwald-Hartwig synthesis of this compound?

The following is a general, representative protocol. Note that specific amounts and conditions may need to be optimized for your particular setup and scale.

Experimental Protocol: General Buchwald-Hartwig Amination [1]

  • Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with 6,8-dichloroquinoline, the palladium precatalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to the reaction vessel.

  • Amine Addition: Add the amine source (e.g., a solution of ammonia in dioxane or an ammonia equivalent like benzophenone imine followed by hydrolysis).

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound[1].

4. How can I effectively purify the final product?

Purification of this compound is typically achieved through column chromatography.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

  • Alternative Methods: In some cases, recrystallization from a suitable solvent system can also be employed for purification, particularly if the crude product is of relatively high purity.

Visualizations

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Inert_Atmosphere Check Inert Atmosphere Technique Start->Inert_Atmosphere Reagent_Quality Verify Reagent Purity/Activity Inert_Atmosphere->Reagent_Quality Ligand_Screen Screen Alternative Ligands (e.g., XPhos, SPhos) Reagent_Quality->Ligand_Screen Base_Screen Screen Alternative Bases (e.g., K3PO4, Cs2CO3) Ligand_Screen->Base_Screen Temp_Time Optimize Temperature and Time Base_Screen->Temp_Time Success Improved Yield Temp_Time->Success

Caption: A stepwise approach to troubleshooting low reaction yields.

References

Navigating the Complexities of 6-Chloroquinolin-8-amine Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Chloroquinolin-8-amine. This versatile building block is a cornerstone in the synthesis of numerous compounds of interest, particularly in the fields of medicinal chemistry and materials science. However, its reactivity profile can present unique challenges, leading to the formation of undesired side products that can complicate reaction outcomes, reduce yields, and create purification hurdles.

This guide is designed to provide you with in-depth, field-proven insights into the common side products encountered in reactions involving this compound. Moving beyond a simple list of procedures, we will delve into the mechanistic underpinnings of why these side products form and offer practical, evidence-based troubleshooting strategies to mitigate their occurrence. Every recommendation is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experiments in a question-and-answer format, providing both an explanation of the problem and actionable solutions.

FAQ 1: Over-alkylation and Di-alkylation of the 8-Amino Group

Question: I am attempting a mono-N-alkylation of this compound, but I am consistently observing a significant amount of a di-alkylated side product. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of di-alkylated products is a common challenge when working with primary amines, as the resulting secondary amine is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, reducing the yield of your desired mono-alkylated product.

Mechanism of Over-alkylation:

The primary amino group of this compound undergoes nucleophilic attack on the alkylating agent to form the mono-alkylated product. However, this secondary amine can be deprotonated under the reaction conditions and subsequently react with another equivalent of the alkylating agent to yield the di-alkylated side product.

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Control Stoichiometry Using a minimal excess or even a slight deficiency of the alkylating agent can limit the availability of the reagent for the second alkylation step.Start with 1.0 to 1.1 equivalents of the alkylating agent relative to this compound. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.
Slow Addition of Alkylating Agent Adding the alkylating agent slowly to the reaction mixture keeps its instantaneous concentration low, favoring the reaction with the more abundant primary amine over the newly formed secondary amine.Prepare a solution of the alkylating agent in the reaction solvent and add it dropwise to the reaction mixture containing this compound and the base over a period of 1-2 hours at the desired reaction temperature.
Choice of Base A bulky, non-nucleophilic base can selectively deprotonate the primary amine without promoting the deprotonation of the sterically more hindered secondary amine.Consider using bases like potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) in place of smaller bases like sodium hydride or potassium carbonate.
Protecting Group Strategy Temporarily protecting the amino group to allow for only a single substitution can be a highly effective, albeit longer, route.For example, acylate the amino group, perform the desired reaction on another part of the molecule, and then deprotect the amino group.

Visualization of Over-alkylation:

over_alkylation cluster_products Reaction Products This compound This compound Mono-alkylated Product Mono-alkylated Product This compound->Mono-alkylated Product + R-X Di-alkylated Side Product Di-alkylated Side Product Mono-alkylated Product->Di-alkylated Side Product + R-X

Caption: Reaction pathway illustrating the formation of the desired mono-alkylated product and the over-alkylation to the di-alkylated side product.

FAQ 2: Dehalogenation of the Quinoline Ring

Question: During a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), I am observing a significant amount of the dehalogenated product (8-aminoquinoline). What is causing this, and how can I prevent it?

Answer:

Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with aryl chlorides.[1] This occurs when the aryl halide is reduced to the corresponding arene.

Mechanism of Dehalogenation:

In the catalytic cycle of reactions like the Buchwald-Hartwig amination, an oxidative addition of the aryl chloride to the Pd(0) catalyst forms a Pd(II) intermediate.[2] Dehalogenation can occur through several pathways, including:

  • Hydrodehalogenation: Reaction of the Pd(II)-aryl complex with a hydride source in the reaction mixture. The hydride source can be a solvent, a reagent, or a byproduct of a side reaction.

  • Reductive Elimination with a Hydride: If a palladium-hydride species is formed, it can undergo reductive elimination with the aryl group to yield the dehalogenated product.

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Ligand Selection Electron-rich and sterically bulky phosphine ligands can promote the desired reductive elimination of the C-N bond over competing dehalogenation pathways.[3]Use ligands such as XPhos, SPhos, or RuPhos in your reaction. Perform small-scale screening of different ligands to identify the optimal one for your specific substrates.
Base Selection The choice of base can influence the formation of potential hydride sources. Using a non-coordinating, sterically hindered base can minimize side reactions.Consider using bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Avoid bases that can act as hydride donors.
Solvent Purity Anhydrous and deoxygenated solvents are crucial. Traces of water or alcohols can act as proton and hydride sources, leading to hydrodehalogenation.Use freshly distilled or commercially available anhydrous solvents. Degas the solvent thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) before use.
Reaction Temperature and Time Lowering the reaction temperature and minimizing the reaction time can help to suppress side reactions.Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If possible, run the reaction at a lower temperature for a longer duration.

Visualization of Dehalogenation Side Reaction:

dehalogenation cluster_cycle Catalytic Cycle Pd(0) Pd(0) Ar-Pd(II)-Cl Ar-Pd(II)-Cl Pd(0)->Ar-Pd(II)-Cl Oxidative Addition (+ this compound) Desired Product Desired Product Ar-Pd(II)-Cl->Desired Product + Amine Reductive Elimination Dehalogenated Side Product Dehalogenated Side Product Ar-Pd(II)-Cl->Dehalogenated Side Product + [H-] Reductive Elimination

Caption: Simplified catalytic cycle showing the desired C-N coupling and the competing dehalogenation pathway.

FAQ 3: Quaternization of the Quinoline Nitrogen

Question: In my N-alkylation reaction, I've isolated a byproduct that appears to be a salt and is highly polar. Could this be due to the quaternization of the quinoline nitrogen?

Answer:

Yes, it is highly probable that you are observing the formation of a quinolinium salt. The nitrogen atom in the quinoline ring is nucleophilic and can react with alkylating agents, especially reactive ones like methyl iodide or benzyl bromide, to form a quaternary ammonium salt.[4]

Mechanism of Quaternization:

The lone pair of electrons on the quinoline nitrogen attacks the electrophilic carbon of the alkylating agent in an SN2 reaction, leading to the formation of a positively charged quinolinium ion.

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Use Less Reactive Alkylating Agents Less reactive alkylating agents are less likely to react with the less nucleophilic quinoline nitrogen.If possible, use alkyl chlorides or bromides instead of iodides. Alkyl tosylates or mesylates can also be considered as they are generally less reactive towards neutral nitrogen heterocycles.
Control of Reaction Temperature Quaternization is often favored at higher temperatures.Run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired N-alkylation of the 8-amino group.
Steric Hindrance If your desired reaction allows, introducing steric bulk near the quinoline nitrogen can disfavor quaternization.This is more of a substrate design consideration but is worth noting for long-term synthetic planning.
Purification Quinolinium salts are typically highly polar and can often be removed by aqueous extraction or silica gel chromatography with a polar eluent system.During workup, wash the organic layer with water or brine to remove the water-soluble quinolinium salt. If co-elution is an issue during chromatography, consider using a more polar solvent system to retain the salt on the column.

Visualization of Quaternization:

quaternization This compound This compound Desired N-alkylated Product Desired N-alkylated Product This compound->Desired N-alkylated Product 8-NH2 attack on R-X Quinolinium Salt (Side Product) Quinolinium Salt (Side Product) This compound->Quinolinium Salt (Side Product) Quinoline N attack on R-X

Caption: Competing N-alkylation pathways at the 8-amino group and the quinoline nitrogen.

FAQ 4: Di-acylation and Chemoselectivity Issues

Question: I am trying to acylate the 8-amino group of this compound, but I am getting a mixture of products, including what appears to be a di-acylated species. How can I achieve selective mono-acylation?

Answer:

While the 8-amino group is generally more nucleophilic than the quinoline nitrogen, under certain conditions, particularly with highly reactive acylating agents or in the presence of certain catalysts, di-acylation can occur. This could involve acylation on both the primary amine and potentially the formation of an N-acylpyridinium intermediate followed by rearrangement, although direct di-acylation on the primary amine to form a di-amide is more likely under harsh conditions. More commonly, issues of chemoselectivity arise if other nucleophilic groups are present on the molecule. For this compound itself, the primary concern is over-acylation under forcing conditions.

Mechanism of Di-acylation:

After the initial formation of the mono-acylated product (an amide), a second acylation can occur, particularly if a highly reactive acylating agent and a strong base are used. This would lead to the formation of a di-amide, which is generally less stable and may hydrolyze back to the mono-amide upon workup.

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Choice of Acylating Agent Less reactive acylating agents will be more selective for the more nucleophilic primary amine.Use acid anhydrides or activated esters (e.g., NHS esters) instead of highly reactive acyl chlorides.
Use of Coupling Reagents Carbodiimide coupling reagents like EDC with additives like HOBt allow for the in-situ formation of an active ester, providing a more controlled acylation.[5]To a solution of your carboxylic acid and this compound in an appropriate solvent (e.g., DMF or DCM), add EDC and HOBt. Stir at room temperature until the reaction is complete.
Temperature Control Running the reaction at lower temperatures can improve selectivity.Add the acylating agent or coupling reagents at 0 °C and allow the reaction to slowly warm to room temperature.
Base Stoichiometry Use of a stoichiometric amount of a non-nucleophilic base is recommended to activate the carboxylic acid (if applicable) and neutralize the acid byproduct without promoting side reactions.Use 1.0-1.2 equivalents of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Visualization of Acylation Pathways:

acylation This compound This compound Mono-acylated Product Mono-acylated Product This compound->Mono-acylated Product + Acylating Agent Di-acylated Side Product Di-acylated Side Product Mono-acylated Product->Di-acylated Side Product + Acylating Agent (harsh conditions)

Caption: Reaction scheme showing the desired mono-acylation and the potential for over-acylation to a di-acylated side product.

References

Technical Support Center: Purification of Crude 6-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Chloroquinolin-8-amine (CAS 5470-75-7). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. Crude this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals, often contains impurities from its synthesis that can interfere with subsequent reactions and compromise the quality of the final product.[1][2]

This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common purification challenges and offer validated protocols to help you achieve high purity and yield.

Section 1: Initial Assessment & Preliminary Purification

Before committing to a large-scale purification method, a proper assessment of the crude material is crucial. The choice of purification strategy depends heavily on the nature and quantity of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities largely depend on the synthetic route. For quinolines synthesized via methods like the Skraup or Doebner-von Miller reactions, common side products include:

  • Starting Materials: Unreacted anilines or other precursors.

  • Polymeric Tars: These are common byproducts from the polymerization of intermediates like acrolein under the strongly acidic and high-temperature conditions used in some quinoline syntheses.[3]

  • Regioisomers: If using unsymmetrical precursors, you may have isomeric quinoline products.

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.[4]

  • Reduction Byproducts: Incomplete reactions or side reactions during the reduction of a nitroquinoline precursor can leave residual nitro-compound or partially reduced intermediates.[5][6]

Q2: My crude product is a dark, oily tar. What's the best first step?

A2: For a tarry or highly impure crude product, a preliminary acid-base extraction is an excellent first purification step.[7][8] This technique leverages the basicity of the amine functional group to separate it from neutral organic impurities and acidic byproducts.

The Principle: By treating the crude mixture (dissolved in an organic solvent) with an aqueous acid (like 1M HCl), the basic this compound is protonated to form its hydrochloride salt.[9][10] This salt is soluble in the aqueous layer, while neutral impurities (like unreacted starting materials or polymeric tars) remain in the organic layer. The layers are then separated. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) deprotonates the amine salt, causing the purified, neutral amine to precipitate or be extracted back into a fresh organic solvent.[9][11]

Protocol 1: Preliminary Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. Repeat the extraction 2-3 times. Combine the aqueous layers.

    • Expert Tip: The amine is now in the aqueous layer as its salt. Do not discard this layer. The organic layer contains neutral impurities and can typically be discarded after confirming by TLC that no product remains.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 1M aqueous NaOH or a saturated NaHCO₃ solution while stirring until the pH is basic (pH 9-10, check with pH paper).[9][11] The free amine will precipitate or form an oily layer.

    • Causality: Adding the base slowly and with cooling is critical to control the exotherm of the neutralization reaction.

  • Re-extraction: Extract the free amine back into a fresh organic solvent (DCM or EtOAc) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Section 2: Troubleshooting Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. However, amines can present unique challenges due to their basicity.[12]

Workflow: Choosing a Chromatography Strategy

G start Crude Amine Purity Check (TLC) decision1 Are impurities well-separated from product spot? start->decision1 silica Proceed with Standard Silica Gel Chromatography decision1->silica Yes streaking Does the product spot streak badly? decision1->streaking No / Streaking end Purified Product silica->end add_base Option A: Add Base to Eluent (e.g., 1% Et3N or NH4OH) streaking->add_base Yes alt_stationary Option B: Use Alternative Stationary Phase (Alumina, Amine-functionalized Silica) streaking->alt_stationary Yes rplc Option C: Reversed-Phase Chromatography streaking->rplc Yes add_base->end alt_stationary->end rplc->end

Caption: Decision tree for selecting a chromatography method.

Frequently Asked Questions (FAQs)

Q3: My compound streaks severely on the silica TLC plate and column. Why is this happening and how can I fix it?

A3: This is a classic issue with basic compounds on standard silica gel.

  • Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine can interact strongly and irreversibly with these acidic sites, leading to poor peak shape (streaking or tailing) and potential degradation or irreversible adsorption of the product onto the column.[12]

  • Solutions:

    • Add a Competing Base: Incorporate a small amount (0.5-2%) of a volatile tertiary amine like triethylamine (Et₃N) or a solution of ammonia in methanol into your eluent system.[8][13][14] This competing base will "neutralize" the acidic sites on the silica, allowing your compound to elute cleanly.

    • Use a Different Stationary Phase: If adding a base is ineffective or undesirable, switch to a more suitable stationary phase.

      • Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Basic alumina is an excellent choice for purifying basic compounds.[15][16]

      • Amine-Functionalized Silica: This specialized stationary phase provides a more inert surface for amine purification and can yield excellent separation.[12][14]

Q4: How do I choose the right solvent system (eluent) for my column?

A4: The ideal solvent system should provide good separation between your product and impurities on a TLC plate, with an Rf value for the desired compound ideally between 0.25 and 0.40.[16]

  • Starting Point: For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[13]

  • TLC Analysis: Run several TLC plates with varying solvent ratios (e.g., 20% EtOAc/Hexanes, 40% EtOAc/Hexanes, 60% EtOAc/Hexanes) to find the optimal system.

  • For Highly Polar Impurities: If impurities are much more polar and remain at the baseline, you can start with a less polar eluent to flush your product off the column first. Conversely, if you have non-polar impurities, you can use a less polar eluent to wash them off before increasing the polarity to elute your product.

Solvent System Component Role & Characteristics Common Starting Ratios
Hexanes / Petroleum EtherNon-polar component. Elutes non-polar compounds.9:1 to 1:1 with polar solvent
Ethyl Acetate (EtOAc)Moderately polar component. Good general-purpose choice.10-50% in Hexanes[13]
Dichloromethane (DCM)More polar than EtOAc. Good for dissolving polar compounds.50-100% or with Methanol
Methanol (MeOH)Highly polar component. Used for eluting very polar compounds.1-10% in DCM[13]
Triethylamine (Et₃N)Basic additive. Prevents streaking of amines.~1% of total volume

Q5: My compound isn't eluting from the column, even with high solvent polarity.

A5: This indicates a very strong interaction with the stationary phase, or decomposition.

  • Check for Decomposition: Before running the column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If the spot has degraded or disappeared, your compound is not stable on silica gel.[17]

  • Increase Eluent Strength Drastically: If the compound is stable, a small percentage of methanol (e.g., 5-10% MeOH in DCM) can significantly increase eluent strength.[13] Be cautious, as using more than 10% methanol can sometimes dissolve the silica gel.[13]

  • Consider Dry Loading: If your compound has poor solubility in the eluent, it may have precipitated at the top of the column. Dry loading the sample (adsorbing it onto a small amount of silica first) can prevent this.[18]

Section 3: Troubleshooting Recrystallization

Recrystallization is an effective technique for purifying solid compounds, especially for removing small amounts of impurities after chromatography.

Frequently Asked Questions (FAQs)

Q6: I can't find a good single solvent for recrystallization. What should I do?

A6: A two-solvent (or mixed-solvent) system is the solution.

  • The Principle: This method uses two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").

  • Protocol:

    • Dissolve your crude solid in the minimum amount of the hot "soluble solvent".

    • While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

    • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Q7: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.

  • Causality: This often happens when the solution is cooled too quickly or is too concentrated.

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add more of the "soluble solvent" to make the solution more dilute, then allow it to cool much more slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[19]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Potential Solvents Properties & Considerations
Ethanol / MethanolGood "soluble solvents" for many aromatic amines.
WaterCan be a good "anti-solvent" with alcohols, but may require very slow cooling.
Toluene / XyleneGood for compounds that require high temperatures to dissolve.
Hexanes / HeptaneCommon "anti-solvents" to use with more polar solvents like EtOAc or DCM.
Acetic AcidCan be used to recrystallize basic compounds like amines, sometimes forming adducts.[4]

References

Technical Support Center: Synthesis of 6-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Chloroquinolin-8-amine (CAS 5470-75-7). This molecule is a crucial intermediate in the development of agrochemicals and pharmaceutical agents, including fungitoxic analogs.[1][2] The synthesis, while well-established, presents several challenges that can impact yield, purity, and safety. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues effectively.

The most common and practical synthetic route involves a two-step process starting from 6-chloroquinoline:

  • Electrophilic Nitration: Introduction of a nitro group at the C8 position.

  • Reduction: Conversion of the 8-nitro group to the desired 8-amino functionality.

This guide will address potential pitfalls in both stages of this synthesis.

Core Synthesis Workflow

The overall synthetic pathway is visualized below. Successful execution requires careful control over each step, from reaction conditions to purification.

Synthesis_Workflow Start Start: 6-Chloroquinoline Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate 6-Chloro-8-nitroquinoline (Crude Product) Nitration->Intermediate Purification1 Purification (Isomer Separation) Intermediate->Purification1 Reduction Step 2: Reduction (e.g., SnCl₂ / HCl) Purification1->Reduction Product_Crude This compound (Crude Product) Reduction->Product_Crude Purification2 Final Purification (Recrystallization / Chromatography) Product_Crude->Purification2 Final_Product Target Compound Purification2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Troubleshooting the Nitration of 6-Chloroquinoline

This electrophilic aromatic substitution is a critical step that dictates the overall yield and purity of the final product. The primary challenges involve controlling the reaction's regioselectivity and exothermic nature.

Q1: My nitration reaction resulted in a very low yield of the desired 8-nitro isomer. What are the likely causes?

A1: Low yields in this step typically stem from three factors: temperature control, reagent stoichiometry, and incomplete reaction.

  • Temperature Control: The nitration of quinolines is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired side products and decomposition. The reaction should be performed in an ice bath with slow, portion-wise addition of the nitrating mixture to the 6-chloroquinoline solution.

  • Reaction Conditions: Under strong acidic conditions (H₂SO₄), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Substitution therefore occurs on the less deactivated benzene ring. The directing effects favor the 5- and 8-positions.[3] A typical protocol involves mixed nitric and sulfuric acid at low temperatures (e.g., 0 °C) to maximize selectivity and minimize side reactions.[3]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

Q2: I have a significant amount of the 6-chloro-5-nitroquinoline isomer in my product mixture. How can I improve selectivity or separate the isomers?

A2: Achieving perfect selectivity for the 8-position is challenging, as electronic factors lead to the formation of both 5- and 8-nitro isomers.[3]

  • Improving Selectivity: While difficult to eliminate completely, careful control of temperature (maintaining it at 0 °C or below) can sometimes favor one isomer slightly over the other. However, you should expect to form a mixture.

  • Isomer Separation: The most reliable method for obtaining the pure 8-nitro isomer is through fractional crystallization or column chromatography after the reaction workup. The difference in polarity and crystal packing between the 5- and 8-nitro isomers allows for their separation. Consult literature for suitable solvent systems for both techniques.

Q3: The reaction is extremely vigorous and difficult to control. What safety precautions should I take?

A3: This is a known hazard for nitrations and Skraup-type reactions.[4][5] Uncontrolled exotherms can lead to violent decomposition.

  • Proper Setup: Always use a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The entire apparatus should be in a chemical fume hood.[6][7]

  • Controlled Addition: The nitrating mixture (HNO₃/H₂SO₄) must be added very slowly from a dropping funnel to the cooled solution of 6-chloroquinoline. Never add the quinoline to the nitrating mixture.

  • Emergency Preparedness: Have a large ice bath ready to immerse the reaction flask if the temperature begins to rise too quickly. Ensure a safety shower and fire extinguisher are nearby.[4]

Protocol 1: Direct Nitration of 6-Chloroquinoline

This protocol is adapted from established methods for the nitration of quinoline derivatives.[8]

ParameterValue
Reactants 6-Chloroquinoline, Fuming Nitric Acid, Concentrated Sulfuric Acid
Temperature 0 °C to 5 °C
Reaction Time 2-4 hours (monitor by TLC)
Workup Quenching on ice, neutralization, extraction

Step-by-Step Methodology:

  • Setup: In a chemical fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Reagent Preparation: Cool the flask in an ice-salt bath. Add 6-chloroquinoline (1 equivalent) to concentrated sulfuric acid (4-5 equivalents) and stir until fully dissolved, maintaining the temperature below 10 °C.

  • Nitration: Slowly add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel. Crucially, maintain the internal temperature at or below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated base (e.g., ammonium hydroxide or NaOH solution) until the pH is ~7-8. This will precipitate the crude nitro-isomers.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Separate the 6-chloro-8-nitroquinoline from the 5-nitro isomer via column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or fractional crystallization.

Part 2: Troubleshooting the Reduction of 6-Chloro-8-nitroquinoline

The reduction of the nitro group to an amine is the final step. The main challenges are achieving complete conversion without affecting the aryl chloride and ensuring the stability of the final product.

Q4: My reduction reaction is incomplete, and I still have starting material present. What went wrong?

A4: Incomplete reduction is common and can be addressed by examining the reducing agent and reaction conditions.

  • Choice of Reducing Agent: The most common and effective method is using Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[9] This method is highly chemoselective for the nitro group and will not reduce the quinoline ring or cleave the aryl chloride under normal conditions. Catalytic hydrogenation (e.g., H₂/Pd-C) can also be used, but risks include potential de-chlorination and catalyst poisoning.

  • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For SnCl₂·2H₂O, at least 3-4 equivalents are typically required per equivalent of the nitro compound.

  • Temperature: The reaction is often heated (e.g., 50-70 °C) to drive it to completion. If you are running the reaction at room temperature, consider gently heating it and monitoring by TLC.

Q5: The final product, this compound, is dark and appears to be decomposing upon purification or storage. How can I prevent this?

A5: Aromatic amines, especially electron-rich ones, are susceptible to air oxidation, which often results in the formation of colored impurities.

  • Inert Atmosphere: During the workup and purification, minimize exposure to air. After neutralization, extracting the product quickly into an organic solvent can help. When concentrating the solvent, consider using a rotary evaporator under reduced pressure.

  • Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial, and keep it in a cool, dark place, preferably a freezer.

  • Purification: If the product is dark, it may be purified by column chromatography. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can yield a purer, lighter-colored solid.

Protocol 2: Reduction of 6-Chloro-8-nitroquinoline

This protocol utilizes the robust and selective SnCl₂/HCl reduction method.[9]

ParameterValue
Reactants 6-Chloro-8-nitroquinoline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Conc. HCl
Solvent Ethanol or Acetic Acid
Temperature 60-70 °C
Reaction Time 1-3 hours (monitor by TLC)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 6-chloro-8-nitroquinoline (1 equivalent) in ethanol or glacial acetic acid.

  • Addition of Reductant: Add a solution of SnCl₂·2H₂O (3.5 equivalents) in concentrated HCl to the flask.

  • Reaction: Heat the reaction mixture to 60-70 °C with stirring. Monitor the disappearance of the starting material by TLC (typically 1-3 hours). The yellow color of the nitro compound should fade.

  • Workup: Cool the reaction mixture to room temperature and pour it onto ice.

  • Neutralization: Carefully neutralize the mixture by adding a concentrated NaOH solution until the pH is strongly basic (pH > 10). This will precipitate tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x). The tin salts will typically remain in the aqueous layer or as an insoluble solid.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude amine can be further purified by recrystallization or column chromatography.

Troubleshooting Logic Diagram

If you encounter issues, follow this logical flow to diagnose the problem.

Troubleshooting_Logic cluster_nitration Step 1: Nitration Issues cluster_reduction Step 2: Reduction Issues N_Start Problem: Low Yield / Impure Product N_Check_Temp Was temperature kept below 5°C? N_Start->N_Check_Temp N_Check_Isomers Isomeric mixture observed? N_Check_Temp->N_Check_Isomers Yes N_Sol_Temp Solution: Improve cooling, slow addition of reagents. N_Check_Temp->N_Sol_Temp No N_Sol_Isomers Solution: This is expected. Purify via chromatography or fractional crystallization. N_Check_Isomers->N_Sol_Isomers Yes R_Start Problem: Incomplete Reaction or Product Decomposition R_Check_Complete Is starting material still present? R_Start->R_Check_Complete R_Check_Decomp Is product dark/oily? R_Check_Complete->R_Check_Decomp No R_Sol_Complete Solution: Increase temperature, add more reducing agent, or increase reaction time. R_Check_Complete->R_Sol_Complete Yes R_Sol_Decomp Solution: Minimize air exposure, workup quickly, store under inert gas at low temp. R_Check_Decomp->R_Sol_Decomp Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[6]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste regulations.[7]

  • Toxicity: Quinoline derivatives can be toxic and may cause allergic skin reactions. Avoid inhalation and skin contact.[7] this compound is toxic if swallowed and can cause serious eye damage.[7]

References

Technical Support Center: Navigating the Scale-Up of 6-Chloroquinolin-8-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Chloroquinolin-8-amine is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, notably as a precursor for fungitoxic analogs.[1][2] While its synthesis is well-documented on a laboratory scale, transitioning to pilot or industrial-scale production presents significant challenges. These hurdles often include managing highly exothermic reactions, controlling impurity profiles, minimizing tar formation, and implementing robust, scalable purification methods. This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to assist researchers and process chemists in overcoming these common scale-up obstacles.

Section 1: Strategic Synthesis Route Selection for Scale-Up

Choosing the right synthetic pathway from the outset is critical for a successful, safe, and economical scale-up. The classical methods for quinoline synthesis each carry a unique set of advantages and disadvantages that become magnified at a larger scale.

FAQ 1: Which classical synthesis method is most suitable for producing this compound on a large scale?

This is a frequent and crucial question. The "best" method depends on factors like starting material availability, cost, safety infrastructure, and the required purity of the final product. The most common routes for this type of scaffold are variations of the Skraup or Doebner-von Miller syntheses.

  • Skraup Synthesis: This method involves reacting an aromatic amine (like 4-chloro-1,2-phenylenediamine, which would be subsequently nitrated and reduced, or starting from a pre-functionalized aminophenol derivative) with glycerol, sulfuric acid, and an oxidizing agent.[3][4]

    • Pros: Utilizes cheap, readily available starting materials. It is a well-established, powerful reaction for generating the quinoline core.

    • Cons: The reaction is notoriously exothermic and can become violent if not properly controlled, posing a significant safety risk on a large scale.[5][6][7] It also tends to produce significant amounts of tar, which complicates purification.[4][7]

  • Doebner-von Miller Reaction: This is a more flexible method that reacts an aniline with α,β-unsaturated aldehydes or ketones.[8]

    • Pros: Offers more versatility in introducing substituents onto the quinoline ring. Reaction conditions can sometimes be milder than the Skraup synthesis.

    • Cons: A major challenge is the tendency of the α,β-unsaturated carbonyl compounds to polymerize under the strong acidic conditions required for the reaction, leading to low yields and tar formation.[9]

  • Friedländer and Combes Syntheses: While excellent for certain substitution patterns, these routes often require more complex, pre-functionalized starting materials (e.g., o-aminoaryl ketones), which can increase the overall cost and number of steps in a large-scale process.[10][11][12][13]

Recommendation for Scale-Up: A modified Skraup synthesis is often the industrial choice due to its cost-effectiveness. However, this choice mandates a process safety review and an engineering setup capable of handling a highly energetic reaction. The key to a successful Skraup scale-up lies in meticulous control over the reaction exotherm.

Decision Workflow for Synthesis Route Selection

Synthesis_Route_Selection start Start: Need to scale-up this compound q1 Are starting materials (e.g., substituted aminophenol, glycerol) readily available and cost-effective? start->q1 skraup Consider Modified Skraup Synthesis q1->skraup Yes other_routes Evaluate multi-step routes (e.g., Friedländer, Combes) q1->other_routes No q2 Is process safety infrastructure adequate for highly exothermic reactions? skraup->q2 skraup_proceed Proceed with Skraup. Focus on exotherm control. q2->skraup_proceed Yes skraup_caution Re-evaluate Skraup or consider Doebner-von Miller with polymerization control. q2->skraup_caution No

Caption: Decision tree for selecting a primary synthesis route.

Section 2: Troubleshooting Guide for Synthesis & Work-Up

This section addresses specific, common problems encountered during the production process in a Q&A format.

Problem 1: The reaction is proceeding too violently and is difficult to control.
  • Question: My Skraup reaction is extremely exothermic, and I'm concerned about a runaway scenario during scale-up. What are the causes and preventative measures?

  • Answer: This is the most critical safety challenge in the Skraup synthesis. The primary cause is the highly exothermic nature of the dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps, all catalyzed by concentrated sulfuric acid.[6]

    • Causality: At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A localized "hot spot" can trigger a runaway reaction.

    • Corrective Actions & Preventative Measures:

      • Controlled Reagent Addition: Never mix all reagents at once. The standard and safest procedure is to add the sulfuric acid slowly and in portions to the cooled mixture of the amine, glycerol, and oxidizing agent.[6]

      • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to moderate the reaction's vigor.[6] It is believed to create a more controlled, smoother oxidation process.

      • Reverse Addition: Consider adding the aniline/glycerol mixture to the hot sulfuric acid. While counterintuitive, this can sometimes provide better control as each drop reacts immediately and the bulk temperature of the acid bath remains stable. This requires robust engineering controls.

      • Gradual Heating: Heat the mixture slowly to initiate the reaction. Once it begins (often indicated by bubbling or a color change), immediately remove the heat source. The reaction's own exotherm should sustain it. Re-apply gentle heating only after the initial, most vigorous phase has subsided.[6]

      • Adequate Cooling & Venting: Ensure the reactor is equipped with a high-efficiency cooling jacket and an appropriately sized emergency venting system.

Problem 2: The yield is consistently low, and I'm getting a large amount of intractable tar.
  • Question: My yield of crude this compound is below 40%, and the work-up is hampered by a thick, black tar. How can I improve this?

  • Answer: Low yields and tar formation are intertwined problems, typically caused by polymerization of reactive intermediates (like acrolein in the Skraup synthesis) and other side reactions under harsh acidic and oxidative conditions.[4][9]

    • Causality: High temperatures and high concentrations of strong acid promote competing reaction pathways, leading to complex polymeric byproducts.

    • Troubleshooting Steps:

      • Optimize Temperature Profile: Overheating is a primary cause of tarring.[9] Carefully control the reaction temperature and avoid exceeding the optimal range for the cyclization. An initial exotherm is necessary, but prolonged heating at very high temperatures is detrimental.

      • Acid Concentration: While sulfuric acid is necessary, using a slightly lower concentration (e.g., 75-85% instead of 98%) or switching to polyphosphoric acid (PPA) can sometimes reduce charring while still effectively catalyzing the reaction.[12]

      • Solvent Choice (for Doebner-von Miller): If using a Doebner-von Miller approach, consider a biphasic solvent system. Sequestering the α,β-unsaturated carbonyl in an organic solvent like toluene while the aniline is in an aqueous acidic phase can reduce its self-polymerization.[9]

      • Post-Reaction Quenching: After the reaction is complete, quench the mixture by carefully pouring it onto crushed ice. This dilutes the acid and dissipates heat rapidly, preventing further degradation of the product during work-up.

Factor Affecting YieldPotential Cause of Low YieldRecommended Action
Temperature Too high, causing tar formation; Too low, causing incomplete reaction.Implement strict temperature control. Follow a defined heating profile.[9]
Reaction Time Insufficient time for complete cyclization.Monitor reaction progress via TLC or HPLC and continue heating until starting material is consumed.
Reagent Stoichiometry Incorrect ratio of amine to glycerol/aldehyde or oxidant.Carefully verify the stoichiometry. An excess of the carbonyl component can increase polymerization.[7]
Mixing Poor agitation leading to localized overheating and side reactions.Ensure robust mechanical stirring, especially in viscous mixtures.
Problem 3: The final product is contaminated with isomeric impurities.
  • Question: My final product shows a persistent impurity with the same mass as this compound. How do I identify and prevent this?

  • Answer: This is likely a regiochemical isomer. The formation of isomers is a common challenge in quinoline synthesis, dictated by the cyclization step.

    • Causality: If the aromatic amine precursor has two non-equivalent ortho positions available for cyclization, a mixture of products can form. For instance, starting with 3-chloroaniline in a Skraup-type reaction could potentially yield both 6-chloro- and 8-chloroquinolines. Therefore, precise control over starting materials is essential. The primary route to this compound typically involves a starting material that directs the cyclization unambiguously, such as 4-chloro-2-aminophenol or a related precursor.

    • Identification:

      • HPLC/UPLC: Use a high-resolution column and develop a gradient method to separate the isomers.

      • NMR Spectroscopy: ¹H and ¹³C NMR are definitive. The coupling patterns and chemical shifts of the aromatic protons on the quinoline core will be distinct for each isomer.

    • Prevention and Control:

      • Starting Material Purity: The most critical factor is the purity of your substituted aniline precursor. Ensure it is free of its own isomers.

      • Reaction Conditions: In some systems, reaction conditions can influence regioselectivity. For syntheses like the Friedländer, using specific catalysts or solvents can favor one isomer over another.[11][14] However, for the Skraup synthesis, control is almost entirely dependent on the starting material.

General Troubleshooting Workflow

Troubleshooting_Workflow start Problem Observed low_yield Low Yield / High Tar start->low_yield exotherm Poor Exotherm Control start->exotherm impurity Impurity Issues start->impurity check_temp Verify Temperature Profile & Time low_yield->check_temp Possible Cause check_acid Analyze Acid Concentration low_yield->check_acid Possible Cause check_mixing Check Agitation Efficiency low_yield->check_mixing Possible Cause add_moderator Add FeSO4 Moderator exotherm->add_moderator Solution control_addition Implement Slow, Controlled Reagent Addition exotherm->control_addition Solution review_safety Review Engineering & Safety Controls exotherm->review_safety Solution analyze_hplc Analyze by HPLC-MS impurity->analyze_hplc Analysis check_sm Verify Starting Material Purity impurity->check_sm Root Cause? analyze_nmr Characterize by NMR analyze_hplc->analyze_nmr Confirmation

Caption: A general workflow for troubleshooting common scale-up issues.

Section 3: Purification and Analysis on a Larger Scale

Purifying kilograms of crude product requires different strategies than purifying milligrams in a research lab.

FAQ 2: Column chromatography is not feasible for my 10 kg batch. What are the best scalable purification methods for crude this compound?
  • Answer: Moving away from chromatography is essential for cost and time efficiency at scale. The best methods leverage the chemical properties of the target molecule and the impurities.

    • Steam Distillation: This is an exceptionally effective and widely used industrial method for purifying quinolines, especially for separating them from non-volatile tars produced during a Skraup synthesis.[6] The crude reaction mixture is made strongly alkaline (to free the amine), and then high-temperature steam is passed through it. The volatile quinoline product co-distills with the water and is collected in a separate vessel, leaving the tar and inorganic salts behind.

    • Crystallization/Salt Formation: This is a primary method for achieving high purity. The crude product can be dissolved in a suitable solvent (e.g., toluene, ethanol) and crystallized. For amines, it is often highly effective to form a salt, such as the hydrochloride or sulfate. The salt often has very different solubility properties from the impurities, allowing for selective precipitation. The purified salt can then be isolated, and the free base can be regenerated by treatment with a base.[15]

    • Solvent Washes/Trituration: The crude solid can be washed or slurried (triturated) with a solvent in which the desired product has low solubility but the impurities are soluble. This is a simple and effective way to remove more soluble byproducts.

    • Activated Carbon Treatment: To remove persistent colored impurities, the product can be dissolved in a suitable solvent and treated with activated carbon, followed by filtration.[6]

FAQ 3: What are the critical quality control (CQC) tests I should perform on the final product?
  • Answer: For a chemical intermediate, the following tests are standard to ensure batch-to-batch consistency and suitability for the next synthetic step.

    • Appearance: Visual check for color and physical form (e.g., off-white to yellow crystalline solid).

    • Identity: Confirmation using FT-IR (for functional groups) and comparison of the HPLC retention time with a qualified reference standard.

    • Purity Assay (HPLC): An area-percent purity determined by a validated HPLC method is the most important test. The specification is typically >98% or >99%, depending on the requirements of the subsequent step.

    • Moisture Content: Determined by Karl Fischer titration, as excess water can interfere with downstream reactions.

    • Residual Solvents: Measured by Headspace GC-MS to ensure that solvents used in the final purification steps are below acceptable limits (as defined by ICH guidelines if for pharmaceutical use).

Section 4: Key Experimental Protocols

The following protocols are provided as a starting point and must be adapted and optimized for your specific equipment and scale. A thorough safety assessment must be conducted before attempting any scale-up.

Protocol 1: Modified Skraup Synthesis of 6-Chloro-8-nitroquinoline (Illustrative Precursor Step)

This protocol illustrates the core cyclization and must be followed by subsequent reduction of the nitro group to get the final amine product.

  • Reactor Setup: In a 50 L glass-lined reactor equipped with a robust mechanical stirrer, condenser, thermocouple, and addition funnel, charge 4-chloro-2-nitrophenol (5.0 kg, 28.8 mol) and glycerol (7.9 kg, 85.8 mol).

  • Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.25 kg) to the mixture.

  • Acid Addition (Critical Step): Begin agitation and cool the reactor jacket to 5-10 °C. Slowly and carefully, add concentrated sulfuric acid (98%, 10.0 L) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 80 °C.

  • Reaction Initiation & Exotherm Control: After the acid addition is complete, slowly heat the mixture to 120-125 °C. An exotherm will likely occur. Be prepared to apply full cooling to the jacket to maintain the temperature below 140 °C. Once the initial exotherm subsides, maintain the temperature at 130-135 °C for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by taking aliquots, quenching them, and analyzing by TLC or HPLC until the starting nitrophenol is consumed.

  • Quenching: Cool the reaction mixture to below 60 °C. In a separate vessel, prepare a large volume of crushed ice and water (approx. 100 L). Very slowly and carefully, transfer the reaction mixture onto the ice with vigorous stirring.

  • Neutralization & Isolation: Slowly neutralize the acidic slurry with a 50% aqueous sodium hydroxide solution until the pH is ~7-8. The crude product will precipitate as a solid.

  • Filtration and Washing: Filter the solid product and wash the cake thoroughly with water until the washings are neutral. Dry the crude solid under vacuum. This crude 6-chloro-8-nitroquinoline is then carried forward to the reduction step.

Protocol 2: Purification by Steam Distillation
  • Reactor Setup: Charge the crude, tar-containing quinoline product into a reactor equipped for steam distillation (with a steam inlet, stirrer, and a downward-sloping condenser leading to a collection vessel).

  • Basification: Add a 20-40% aqueous solution of sodium hydroxide until the mixture is strongly basic (pH > 12). This ensures the quinoline is in its free base form.

  • Distillation: Introduce live steam into the bottom of the reactor. The steam will agitate the mixture and heat it to boiling. The volatile quinoline will form an azeotrope with the water and distill over.

  • Collection: Collect the milky-white distillate (an emulsion of quinoline in water). Continue the distillation until the distillate runs clear, indicating that all the product has been carried over.

  • Isolation: The quinoline can be isolated from the aqueous distillate by extraction with a suitable organic solvent (e.g., dichloromethane, toluene) or, if it solidifies on cooling, by filtration.

  • Final Drying: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Purification of 6-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and require methods for achieving high purity. This compound is a vital building block in the synthesis of numerous pharmaceutical and agrochemical compounds, where purity is not merely a goal, but a prerequisite for safety, efficacy, and reproducibility.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the principles behind each purification step. We will address common challenges in a practical question-and-answer format, offering troubleshooting advice grounded in chemical principles and field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy.

Q1: What are the most common types of impurities I should expect in my crude this compound?

A: Impurities in crude this compound typically fall into three categories:

  • Synthesis-Related Impurities: These include unreacted starting materials, such as the corresponding nitro-precursor (6-chloro-8-nitroquinoline), which is a common intermediate.[3] You may also find by-products from side reactions inherent to the specific synthetic route employed.

  • Reagent Carryover: Residual acids, bases, or catalysts used during the synthesis and initial work-up can persist in the crude product.

  • Degradation Products: As an aromatic amine, this compound can be susceptible to oxidation, especially if exposed to air and light over extended periods.[4] This can lead to the formation of colored, often polymeric, impurities.

Q2: What is the best first-pass purification method for a newly synthesized crude batch?

A: For a typical crude solid, recrystallization is an excellent and cost-effective initial purification step.[5] However, if your crude product is an oil or appears highly discolored, an acid-base extraction is the superior starting point. This technique is highly effective at separating the basic this compound from any neutral (e.g., unreacted nitro-precursor) or acidic impurities.[6][7][8]

Q3: How do I definitively assess the purity of my this compound sample?

A: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can provide high-resolution separation of the main compound from its impurities, allowing for purity calculation based on peak area percentage.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural identity of your compound. They are also powerful tools for detecting and identifying impurities, even at low levels, provided the impurity's structure is known or can be deduced.[10][11] Reference tables of common solvent and reagent chemical shifts can be invaluable for identifying contaminants.[12][13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for identifying unknown impurities by providing the molecular weight of components separated by the LC.

Q4: Are there any specific handling or storage recommendations for this compound to prevent degradation?

A: Yes. To maintain its integrity, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[15][16] This minimizes exposure to light and oxygen, which can promote oxidative degradation common to amine compounds.[4]

Part 2: Troubleshooting Guide: Specific Purification Challenges

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem: My crude product is a dark, intractable oil instead of a solid. Standard recrystallization is impossible. How should I proceed?

Cause & Solution: An oily or deeply colored crude product indicates the presence of significant impurities that are depressing the melting point and interfering with crystallization. The most effective strategy is to perform an acid-base extraction to selectively isolate your basic product from neutral and acidic contaminants.

The principle of this technique rests on the differential solubility of the amine.[17] In its neutral form, this compound is soluble in organic solvents. When protonated with an acid, it forms an ammonium salt, which is soluble in the aqueous phase.[7][8][18] This allows for a clean separation from neutral impurities that remain in the organic layer.

Workflow: Purification via Acid-Base Extraction

G A 1. Dissolve Crude Oily Product in an Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) B 2. Transfer to Separatory Funnel & Add Aqueous Acid (e.g., 1M HCl) A->B C 3. Shake Funnel & Allow Layers to Separate B->C D Organic Layer (Contains Neutral Impurities, e.g., nitro-precursor) C->D Separate E Aqueous Layer (Contains Protonated Product as a Salt) C->E Separate F 4. Isolate Aqueous Layer E->F G 5. Basify Aqueous Layer with NaOH until pH > 10 to Precipitate Product F->G H 6. Extract Product back into Fresh Organic Solvent (Back-Extraction) G->H I 7. Dry Organic Layer (Na2SO4), Filter, and Evaporate Solvent H->I J Purified this compound (Ready for further purification if needed, e.g., Recrystallization) I->J

Caption: Workflow for Acid-Base Extraction.

Refer to SOP 1 for a detailed experimental protocol.

Problem: I performed a recrystallization, but my product purity only increased by a few percent according to HPLC analysis. There are still persistent impurities.

Cause & Solution: This outcome strongly suggests that the primary impurities have solubility characteristics very similar to your target compound, making separation by recrystallization inefficient. In this scenario, flash column chromatography is the recommended next step.[19] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

For a basic compound like this compound, it is crucial to modify the mobile phase to prevent "tailing" or streaking on the acidic silica gel. This is achieved by adding a small amount of a basic modifier.

Key Considerations for Chromatography:
  • Stationary Phase: Standard flash-grade silica gel (SiO₂) is appropriate.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point.

    • Crucial Addition: Add 0.5-1% triethylamine (Et₃N) to the eluent mixture. The triethylamine will occupy the acidic silanol sites on the silica surface, ensuring your product elutes as a sharp, well-defined band.

  • Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition and to track the separation during the column run.

Refer to SOP 3 for a detailed experimental protocol.

Problem: My ¹H NMR spectrum is clean in the aromatic region, but shows several unidentifiable peaks in the aliphatic region. How can I identify these contaminants?

Cause & Solution: Aliphatic signals that are not part of your product structure often originate from common laboratory solvents or reagents used during the synthesis or work-up.

Decision Tree: Identifying Unknown NMR Impurities

G Start Unknown Peaks in NMR Spectrum CheckSolvent Compare peak shifts to tables of common NMR solvents (Acetone, Hexane, Ethyl Acetate, etc.) Start->CheckSolvent CheckReagents Compare to spectra of reagents used in synthesis and work-up (e.g., Triethylamine). Start->CheckReagents MatchFound Impurity Identified. Choose purification based on its properties (e.g., vacuum to remove solvent). CheckSolvent->MatchFound Match NoMatch No Match Found CheckSolvent->NoMatch No Match CheckReagents->MatchFound Match CheckReagents->NoMatch No Match LCMS Run LC-MS analysis on the sample. AnalyzeMS Does MS data for the impurity peak match any likely side products? LCMS->AnalyzeMS NoMatch->LCMS AnalyzeMS->MatchFound Yes StructureElucidation Impurity is likely a novel by-product. Requires further characterization (2D NMR, HRMS). AnalyzeMS->StructureElucidation No

Caption: Decision tree for identifying unknown impurities.

Actionable Steps:

  • Consult Reference Data: Cross-reference the chemical shifts (δ) of the unknown peaks with published tables for common laboratory solvents and impurities.[13][14]

  • Review Your Lab Notebook: Make a list of every solvent and reagent that came into contact with your sample. Obtain standard NMR spectra for these if necessary.

  • High Vacuum: If a residual solvent is suspected, drying the sample under a high vacuum for several hours can often remove it.

  • LC-MS Analysis: If the impurity is not a simple solvent, analyzing the sample by LC-MS will provide its molecular weight, which is a critical clue to its identity.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude this compound (1 part by weight) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (15-20 parts by volume).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer (containing the protonated product) into a clean flask.

  • Re-extraction: Add another portion of 1 M HCl to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. This ensures complete recovery of the product. The organic layer, containing neutral impurities, can now be discarded.[6]

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M sodium hydroxide (NaOH) with stirring until the pH is strongly basic (pH > 10). The neutral this compound will precipitate as a solid or oil.

  • Back-Extraction: Return the basified mixture to the separatory funnel. Add a fresh portion of DCM or EtOAc, shake, and separate. The purified product will now be in the organic layer. Repeat this back-extraction twice more.

  • Final Work-up: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

SOP 2: Recrystallization
  • Solvent Selection: In a test tube, find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or toluene are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

SOP 3: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% Et₃N).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb it onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure. Collect fractions in test tubes.

  • Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., move from 5% to 20% EtOAc in Hexane) to elute your product.

  • Fraction Analysis: Spot the collected fractions on a TLC plate and visualize under UV light to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

SOP 4: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general starting point; method optimization is likely required.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 10 min, hold 2 min
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 254 nm or Diode Array Detector (DAD)
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:Water

Table 1: Typical HPLC Purity Analysis Parameters.[9]

References

Technical Support Center: Catalyst Selection for 6-Chloroquinolin-8-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 6-Chloroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile but challenging substrate. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and advance your research with confidence.

The this compound scaffold is a critical building block in medicinal chemistry and materials science.[1] However, its functionalization via cross-coupling reactions is non-trivial. The primary challenges stem from the relative inertness of the C-Cl bond and the presence of two potential coordinating sites—the 8-amino group and the quinoline nitrogen—which can interact with and potentially inhibit the metal catalyst.[2][3] This guide provides field-proven insights to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst strategy for this compound.

Q1: What is the primary challenge when selecting a catalyst for this compound?

The main challenge is the inherent reactivity of the substrate itself. You are dealing with an electron-rich heterocyclic system containing an aryl chloride, which is significantly less reactive than the corresponding bromide or iodide in oxidative addition, the first and often rate-limiting step in many cross-coupling catalytic cycles.[3][4] Furthermore, the 8-amino group can act as a chelating ligand to the palladium center, forming a stable palladacycle that can be either a productive intermediate or a catalyst poison, depending on the reaction conditions and ligand choice.[5][6] Therefore, the catalyst system must be active enough to cleave the C-Cl bond while resisting inhibition by the substrate's own functional groups.

Q2: Palladium or Nickel? How do I decide on the base metal for my reaction?

Both palladium and nickel catalysts are effective, but they serve different strategic purposes.

  • Palladium: This is the most common and well-documented choice for cross-coupling reactions involving aryl chlorides.[2] Modern palladium catalysis, particularly with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), provides highly active systems that can efficiently activate the C-Cl bond even at low catalyst loadings.[2][7][8] Palladium systems often offer broader functional group tolerance and more predictable outcomes, making them the preferred starting point for complex molecule synthesis.

  • Nickel: Nickel-based catalysts are a more economical alternative and can exhibit unique reactivity, sometimes succeeding where palladium fails. They are particularly effective for Suzuki-Miyaura couplings.[2] However, nickel catalysts can be more sensitive to air and moisture, and their catalytic cycles can be more complex, sometimes involving single-electron transfer (SET) pathways that may lead to different side products.

For initial screening with a high-value substrate, a well-established palladium system is recommended. If cost is a major driver for large-scale synthesis or if palladium systems prove ineffective, exploring nickel catalysis is a logical next step.

Q3: How critical is ligand selection, and what class of ligands should I start with?

Ligand selection is arguably the most critical parameter for success. The ligand's steric and electronic properties directly influence the catalyst's activity, stability, and selectivity.[7][9]

For the challenging C-Cl bond activation of this compound, the most effective ligands are typically bulky, electron-rich monophosphine ligands .[2]

  • Rationale (Causality):

    • Electron-Richness: The high electron density on the phosphorus atom increases the electron density on the palladium(0) center. This enhances its nucleophilicity, which in turn lowers the activation energy for the oxidative addition into the C-Cl bond.[7]

    • Steric Bulk: Large, bulky ligands (e.g., those with di-tert-butylphosphino or dicyclohexylphosphino groups attached to a biaryl backbone) promote the formation of monoligated, 14-electron L-Pd(0) species. These are the highly reactive species required for oxidative addition. The bulk also facilitates the final, product-releasing reductive elimination step and helps prevent the formation of inactive catalyst dimers.[7][9]

For most C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) couplings, starting with a ligand from the "Buchwald family" is highly recommended. Good initial choices include SPhos, XPhos, and BrettPhos .[2][10]

Catalyst Selection Workflow

The following diagram outlines a logical workflow for initial catalyst system selection.

CatalystSelection start_node start_node decision_node decision_node process_node process_node catalyst_node catalyst_node alt_catalyst_node alt_catalyst_node start Define Reaction: This compound + Coupling Partner reaction_type Reaction Type? start->reaction_type cn_coupling C-N Coupling (e.g., Buchwald-Hartwig) reaction_type->cn_coupling Amine cc_coupling C-C Coupling reaction_type->cc_coupling Organometallic or Alkene pd_buchwald Pd Precatalyst + Bulky Phosphine Ligand (XPhos, SPhos, BrettPhos) cn_coupling->pd_buchwald suzuki Suzuki-Miyaura (Boronic Acid/Ester) cc_coupling->suzuki Boronic Acid sonogashira Sonogashira (Terminal Alkyne) cc_coupling->sonogashira Alkyne heck Heck (Alkene) cc_coupling->heck Alkene pd_suzuki Pd Precatalyst + Bulky Phosphine Ligand (SPhos, RuPhos) suzuki->pd_suzuki ni_suzuki Nickel Catalyst (e.g., NiCl2(dppp)) suzuki->ni_suzuki Alternative/Cost pd_sono Pd(PPh3)4 or PdCl2(PPh3)2 / CuI sonogashira->pd_sono pd_heck Pd(OAc)2 + (o-tolyl)3P heck->pd_heck

Caption: Initial catalyst selection guide for this compound.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion in Buchwald-Hartwig Amination

Q: I'm attempting to couple this compound with a primary amine using Pd₂(dba)₃/XPhos and NaOtBu in toluene at 100 °C, but I'm seeing very low conversion after 24 hours. What should I investigate?

A: This is a common issue stemming from several potential sources. Let's break down the troubleshooting process logically.

  • Catalyst Activity & Integrity:

    • Cause: The active Pd(0) species may not be forming efficiently, or it may be decomposing. While modern "precatalysts" (like G3 or G4 palladacycles) are designed for reliable activation, using older palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ requires careful attention to ligand ratio and reagent purity.[10]

    • Solution:

      • Switch to a Precatalyst: Use a commercially available precatalyst like "XPhos Pd G3". These are air-stable complexes that generate the active L-Pd(0) species reliably and stoichiometrically upon heating.[10]

      • Check Reagent Purity: Amines, especially, should be purified before use. Impurities can act as catalyst poisons.[10] Ensure your solvent is anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[10]

  • Base Selection and Strength:

    • Cause: Sodium tert-butoxide (NaOtBu) is a strong base, which is generally required for aminating aryl chlorides. However, its effectiveness can be hampered by poor solubility or particle size. It can also be deactivated by moisture.

    • Solution:

      • Use Fresh, Finely-Ground Base: Ensure your NaOtBu is from a fresh bottle and stored in a desiccator. Gently grinding the solid in a glovebox before use can increase its surface area and reactivity.

      • Screen Other Bases: Consider switching to lithium bis(trimethylsilyl)amide (LHMDS), which can be effective at lower temperatures.[10] For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, though this will likely require a more active catalyst system or higher temperatures.[4]

  • Ligand or Solvent Mismatch:

    • Cause: While XPhos is an excellent starting point, no single ligand is universally optimal. The specific sterics and electronics of your amine coupling partner may require a different ligand. Toluene is a good general solvent, but solubility issues can arise.

    • Solution:

      • Systematic Ligand Screening: If the issue persists, screen a small panel of other bulky phosphine ligands. Good alternatives include SPhos, RuPhos, or BrettPhos.[2]

      • Solvent Screening: Consider switching to 1,4-dioxane or tert-amyl alcohol, which can sometimes improve solubility and reaction rates.[10]

Issue 2: Side Product Formation in Suzuki-Miyaura Coupling

Q: I'm performing a Suzuki coupling with an arylboronic acid and observing a significant amount of the boronic acid homocoupled (biaryl) product. How can I suppress this side reaction?

A: Boronic acid homocoupling is typically caused by oxidative processes, often mediated by oxygen, or by side reactions within the main catalytic cycle.

  • Oxygen Contamination:

    • Cause: The most common culprit is residual oxygen in the reaction vessel or solvents.[10]

    • Solution: Ensure your solvent is rigorously degassed using a method like freeze-pump-thaw (3 cycles) or by sparging with argon for at least 30 minutes. Assembling the reaction in a glovebox or using robust Schlenk line techniques is critical.[10]

  • Reaction Conditions:

    • Cause: High temperatures and prolonged reaction times can exacerbate side reactions. The choice of base can also influence the rate of protodeboronation (reaction of the boronic acid with residual water or solvent), which can feed into side-reaction pathways.

    • Solution:

      • Lower the Temperature: Once the reaction has initiated, try reducing the temperature to the minimum required to sustain a reasonable rate.

      • Use a Weaker Base: If using a strong base like an alkoxide, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[3] These are often sufficient for Suzuki couplings and are less aggressive.

      • Monitor the Reaction: Follow the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid over-heating the mixture.

Issue 3: Catalyst Inhibition by the 8-Amino Group

Q: My reaction starts well but then stalls completely. Could the 8-amino group be poisoning the catalyst?

A: Yes, this is a significant possibility. The 8-aminoquinoline moiety is a well-known bidentate ligand in coordination chemistry.[6]

  • Mechanism of Inhibition: The 8-amino group and the quinoline nitrogen can chelate to the palladium center. This can form a highly stable five-membered ring palladacycle. If this complex is off-cycle and does not readily re-enter the catalytic loop, it effectively sequesters the palladium, leading to catalyst deactivation.

Inhibition cluster_catalyst Active Catalyst cluster_substrate Substrate cluster_inactive Inactive Complex (Poison) L-Pd(0) L-Pd(0) Inactive Palladacycle Inactive Palladacycle L-Pd(0)->Inactive Palladacycle Chelation by 8-amino and quinoline-N Substrate Substrate->Inactive Palladacycle

Caption: Potential catalyst inhibition via bidentate chelation.

  • Solutions:

    • Use Bulkier Ligands: The primary strategy to combat this is to use very bulky monodentate ligands (like XPhos, SPhos, or RuPhos). The steric clash between the bulky ligand and the quinoline ring disfavors the formation of the planar, chelated inactive complex, thereby keeping the catalyst in the active cycle.[2]

    • Protecting the Amine: While less atom-economical, temporarily protecting the 8-amino group (e.g., as a pivalamide) can be a robust solution if ligand screening fails.[5] The protecting group can be removed in a subsequent step. This physically blocks the nitrogen from coordinating to the metal.

    • Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition, though this is not ideal for cost and purification.

Part 3: Data Tables & Experimental Protocols

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Chloroquinolines

This table summarizes data compiled from various studies on related chloro-heterocyclic substrates to provide a starting point for catalyst selection.[2][3]

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄Na₂CO₃ (aq)Benzene55ModerateClassic conditions, may be slow for chlorides.[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100HighExcellent for challenging heteroaryl chlorides.[8]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane100HighAnother highly active system for N-containing heterocycles.[2]
NiCl₂(dppp)K₃PO₄Dioxane80Good-HighCost-effective nickel alternative.
Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol and must be adapted and optimized for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine coupling partner (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox, add the BrettPhos Pd G3 precatalyst and NaOtBu to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the this compound and the amine coupling partner to the vial.

  • Solvent Addition: Add the anhydrous toluene.

  • Reaction: Seal the vial with a PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum heating block at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.

  • Work-up: After completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and must be adapted and optimized for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.5 mmol, 1.5 equiv)

  • SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox, add the this compound, boronic acid, SPhos Pd G3 precatalyst, and K₃PO₄ to an oven-dried reaction vial with a stir bar.

  • Solvent Addition: Add the anhydrous 1,4-dioxane.

  • Reaction: Seal the vial, remove from the glovebox, and place in a preheated heating block at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

References

Validation & Comparative

A Comparative Guide to 6-Chloroquinolin-8-amine and Other Quinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of key quinoline derivatives, with a special focus on the structural and functional significance of 6-Chloroquinolin-8-amine as a synthetic precursor. While direct biological data for this compound is limited in publicly accessible literature, this document will leverage established data for archetypal quinoline drugs—the 4-aminoquinoline Chloroquine, the 8-aminoquinoline Primaquine, and the versatile 8-Hydroxyquinoline—to create a framework for understanding the potential and context of its derivatives in medicinal chemistry.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific substitutions on the quinoline core dictate the molecule's physicochemical properties, mechanism of action, and ultimately, its therapeutic utility. This guide will dissect these structure-activity relationships (SAR) through a comparative lens.

The Comparators: A Snapshot

To understand the potential of this compound, we will compare its structural class to three well-characterized quinoline derivatives:

  • Chloroquine: A 4-aminoquinoline, historically a cornerstone of antimalarial therapy.

  • Primaquine: An 8-aminoquinoline, crucial for its activity against the dormant liver stages of malaria parasites.

  • 8-Hydroxyquinoline: A versatile chelating agent with broad-spectrum antimicrobial and anticancer activities.

Synthesis of Key Quinoline Scaffolds

The synthetic routes to these quinoline derivatives are well-established, each with distinct methodologies that allow for the introduction of various functional groups.

Synthesis of this compound

This compound is typically synthesized as a chemical intermediate. A common synthetic approach involves a multi-step process starting from appropriately substituted anilines, followed by cyclization to form the quinoline core, and subsequent functional group manipulations to introduce the chloro and amino moieties at the 6- and 8-positions, respectively.

Synthesis of Chloroquine

The synthesis of Chloroquine, a 4-aminoquinoline, has been extensively documented. A key step involves the reaction of 4,7-dichloroquinoline with 1-diethylamino-4-aminopentane.[3][4][5]

Synthesis of Primaquine

Primaquine, an 8-aminoquinoline, is synthesized from 6-methoxy-8-nitroquinoline. The nitro group is reduced to an amino group, which is then alkylated.[6][7][8]

Synthesis of 8-Hydroxyquinoline

The synthesis of 8-Hydroxyquinoline can be achieved through several methods, including the Skraup synthesis from o-aminophenol and glycerol, or by the alkali fusion of 8-sulphonic acid.[9][10][11][12]

Comparative Physicochemical Properties

The position and nature of substituents on the quinoline ring significantly influence the physicochemical properties of the derivatives, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

Compound Molecular Formula Molecular Weight ( g/mol ) Structure
This compoundC₉H₇ClN₂178.62
alt text
ChloroquineC₁₈H₂₆ClN₃319.87
alt text
PrimaquineC₁₅H₂₁N₃O259.35
alt text
8-HydroxyquinolineC₉H₇NO145.16
alt text

Comparative Biological Activities & Mechanisms of Action

Antimalarial Activity

Chloroquine (4-Aminoquinoline): Chloroquine's primary mechanism of action against the blood stages of Plasmodium falciparum involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[3] This leads to the accumulation of toxic free heme, causing parasite death.[1][3]

Primaquine (8-Aminoquinoline): Primaquine is unique in its ability to eradicate the dormant liver stages (hypnozoites) of P. vivax and P. ovale. Its mechanism is thought to involve metabolic activation by host enzymes to generate reactive oxygen species (ROS) that damage the parasite.[13]

This compound: As an 8-aminoquinoline, derivatives of this compound would be expected to exhibit antimalarial activity, potentially with a mechanism involving ROS generation. The presence of a chloro group at the 6-position could influence its metabolic activation and overall potency.

8-Hydroxyquinoline: While not a primary antimalarial, 8-hydroxyquinoline and its derivatives exhibit antiplasmodial activity, likely through their ability to chelate metal ions essential for parasite survival.

Anticancer Activity

Chloroquine: Chloroquine has been investigated as an anticancer agent due to its ability to inhibit autophagy, a cellular process that cancer cells can use to survive stress.[14][15][16] By blocking autophagy, Chloroquine can enhance the efficacy of conventional cancer therapies.

8-Hydroxyquinoline: 8-Hydroxyquinoline derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation.[17] Their metal-chelating properties are also believed to play a role in their anticancer effects.[17]

Primaquine and this compound Derivatives: The anticancer potential of 8-aminoquinolines is an area of active research. Their ability to generate ROS suggests they could be explored as agents that induce oxidative stress in cancer cells.

Antimicrobial Activity

8-Hydroxyquinoline: This compound and its derivatives are well-known for their broad-spectrum antibacterial and antifungal activities, primarily attributed to their metal-chelating properties which disrupt essential microbial enzyme functions.[18]

Supporting Experimental Data

The following table summarizes representative in vitro activity data for the comparator compounds from various studies. It is important to note that these values can vary depending on the specific cell lines and assay conditions used.

Compound Activity Assay Cell Line/Strain IC50 / CC50 (µM) Reference
ChloroquineAntimalarialSYBR Green IP. falciparum (3D7, sensitive)~0.02[19]
ChloroquineAntimalarialSYBR Green IP. falciparum (W2, resistant)~0.2[19]
ChloroquineCytotoxicityMTT AssayVarious Cancer Cell Lines>50[20]
PrimaquineAntimalarial (blood stage)Not specifiedP. falciparumLess active than Chloroquine
8-HydroxyquinolineAnticancerMTT AssayHuman Neuroblastoma (SH-SY5Y)Varies by derivative
5-Chloroquinolin-8-olAntituberculosisMIC determinationM. tuberculosis0.125-0.25 µg/mL

Note: IC50 (half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. CC50 (half-maximal cytotoxic concentration) measures the concentration of a substance that kills 50% of cells.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the IC50 of a compound against the erythrocytic stages of P. falciparum.

Principle: The assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA through the fluorescence of SYBR Green I dye.

Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with human serum and red blood cells.

  • Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Infection: Add parasitized red blood cells to each well.

  • Incubation: Incubate the plates for 72 hours under a controlled atmosphere.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[20]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the CC50 values by plotting the percentage of cell viability against the log of the compound concentration.

Visualization of Mechanisms and Workflows

Antimalarial Mechanism of 4-Aminoquinolines

G cluster_parasite Plasmodium Parasite Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Biocrystallization (Detoxification) Toxic_Complex Toxic Heme-Chloroquine Complex Heme->Toxic_Complex Chloroquine Chloroquine Chloroquine->Heme Inhibits Chloroquine->Toxic_Complex Parasite_Death Parasite Death Toxic_Complex->Parasite_Death Leads to

Caption: Antimalarial action of Chloroquine via inhibition of hemozoin formation.

Experimental Workflow for In Vitro Drug Screening

G cluster_workflow In Vitro Screening Workflow Start Start Compound_Synthesis Compound Synthesis (e.g., this compound derivatives) Start->Compound_Synthesis Antiplasmodial_Assay Antiplasmodial Assay (IC50 Determination) Compound_Synthesis->Antiplasmodial_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Compound_Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis (Selectivity Index) Antiplasmodial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for in vitro screening of novel quinoline derivatives.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the significance of this compound in the broader context of medicinally important quinoline derivatives. While Chloroquine, Primaquine, and 8-Hydroxyquinoline have well-defined roles and mechanisms, this compound stands out as a versatile synthetic intermediate. The structure-activity relationships discussed herein strongly suggest that derivatives of this compound hold significant potential as novel therapeutic agents.

Future research should focus on the synthesis and biological evaluation of a library of compounds derived from this compound. Systematic screening for antimalarial, anticancer, and antimicrobial activities, supported by the experimental protocols outlined in this guide, will be crucial in unlocking the therapeutic potential of this promising scaffold.

References

Validation of 6-Chloroquinolin-8-amine synthesis through spectroscopic analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 6-Chloroquinolin-8-amine

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical and agrochemical development, the purity and structural integrity of intermediate compounds are paramount. This compound (CAS 5470-75-7) stands out as a pivotal building block, valued for its role in the synthesis of fungitoxic analogs and other complex pharmaceutical compounds.[1][2] Its quinoline core is a privileged scaffold in medicinal chemistry, making the reliable synthesis and unambiguous validation of this intermediate a critical concern for researchers.

This guide provides an in-depth comparison of synthetic routes to this compound and details the comprehensive spectroscopic analysis required to validate its structure and purity. As senior scientists, we understand that a synthetic protocol is only as reliable as its validation. Therefore, we will explore not just the "how" but the fundamental "why" behind the experimental choices and analytical interpretations, ensuring a self-validating system from reaction to final characterization.

Comparative Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from a more readily available precursor. The most common and logical pathway involves the electrophilic nitration of 6-chloroquinoline, followed by the reduction of the resulting nitro-intermediate.

Method 1: The Classic Nitration-Reduction Pathway

This robust, two-step method is a workhorse in heterocyclic chemistry. It leverages the directing effects of the quinoline ring system and the well-established chemistry of nitro group reduction.

Causality Behind the Pathway: Under strong acidic conditions (e.g., H₂SO₄/HNO₃), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution, such as nitration, is directed to the less deactivated benzene ring, occurring primarily at the C5 and C8 positions.[3] While a mixture of 5-nitro and 8-nitro isomers is often formed with quinoline itself, the presence of the chloro-substituent at C6 further influences the regioselectivity. The subsequent reduction of the nitro group to a primary amine is a standard and high-yielding transformation.

Synthesis_Pathway_1 cluster_0 Method 1: Nitration-Reduction 6-Chloroquinoline 6-Chloroquinoline 6-Chloro-8-nitroquinoline 6-Chloro-8-nitroquinoline 6-Chloroquinoline->6-Chloro-8-nitroquinoline  HNO₃, H₂SO₄ This compound This compound 6-Chloro-8-nitroquinoline->this compound  Fe/HCl or SnCl₂/HCl

Caption: Classic two-step synthesis of this compound.

Method 2: Alternative Reduction Strategies

While the classic pathway is reliable, the choice of reducing agent in Step 2 offers a point of comparison. The use of metal/acid combinations like Fe/HCl or SnCl₂/HCl is effective but can present challenges in workup and waste disposal.

An alternative approach is catalytic hydrogenation.

  • Reagents: H₂, Palladium on Carbon (Pd/C), in a solvent like ethanol or ethyl acetate.

  • Advantages: This method is often cleaner, with the catalyst being easily removed by filtration. The workup is typically simpler, avoiding large quantities of acidic and metallic waste streams.

  • Considerations: Catalytic hydrogenation requires specialized equipment (hydrogenator) and careful handling of the flammable hydrogen gas and pyrophoric catalyst. The catalyst can sometimes be sensitive to impurities in the substrate.

The choice between these methods often comes down to a balance of available equipment, scale, and environmental considerations. For bench-scale synthesis, metal/acid reductions are common, while for larger-scale industrial processes, catalytic hydrogenation is often preferred for its efficiency and cleaner profile.

Spectroscopic Validation: A Multi-Technique Approach

The unambiguous confirmation of the target molecule's identity and purity requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The workflow below illustrates how a synthesized product is subjected to a rigorous validation process.

Validation_Workflow Crude_Product Crude Product from Synthesis HNMR ¹H NMR Proton Environment Integration Coupling Crude_Product->HNMR CNMR ¹³C NMR Number of Signals Chemical Shift Crude_Product->CNMR IR IR N-H Stretch Aromatic C=C/C=N C-Cl Stretch Crude_Product->IR MS Mass Spec Molecular Ion (M⁺) Fragmentation Crude_Product->MS HNMR->CNMR Validated_Structure Validated Structure: This compound CNMR->IR IR->MS Purification Further Purification Required

Caption: Workflow for the comprehensive spectroscopic validation of the final product.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, we expect to see distinct signals for the five aromatic protons and the two amine protons.

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H2~8.6-8.8ddJ ≈ 4.2, 1.71HOrtho to ring nitrogen, highly deshielded.
H3~7.3-7.4ddJ ≈ 8.4, 4.21HCoupled to H2 and H4.
H4~8.0-8.2ddJ ≈ 8.4, 1.71HDeshielded by proximity to the quinoline nitrogen.
H5~7.1-7.2dJ ≈ 2.41HMeta to the amine, coupled to H7.
H7~7.3-7.4dJ ≈ 2.41HOrtho to the amine, coupled to H5.
NH₂~4.5-5.5br s-2HBroad signal due to quadrupolar relaxation and exchange; shift is solvent-dependent.

Note: Predicted chemical shifts are based on data for similar aminoquinoline structures.[4] Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments. Given the molecule's lack of symmetry, all 9 carbon atoms are expected to be unique.

Carbon AssignmentExpected δ (ppm)Rationale
C2~147Carbon adjacent to nitrogen in the pyridine ring.
C3~121
C4~136
C4a~127Bridgehead carbon.
C5~110Shielded by the electron-donating amine group.
C6~129Carbon bearing the chlorine atom.
C7~116Shielded by the electron-donating amine group.
C8~144Carbon bearing the amine group, deshielded.
C8a~138Bridgehead carbon.

Note: These are approximate shifts. The presence of 9 distinct signals in the aromatic region is a key validation point.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. The conversion of the nitro group to an amine is clearly monitored by this technique.

  • Successful Conversion: The spectrum of this compound will prominently feature:

    • N-H Stretch: A pair of medium-to-sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ .[5]

    • C=C and C=N Ring Stretch: Multiple sharp bands in the 1500-1620 cm⁻¹ region.

  • Incomplete Reaction: The presence of the starting material, 6-chloro-8-nitroquinoline, would be indicated by strong, characteristic absorptions for the nitro group at approximately 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). The absence of these peaks is a critical validation checkpoint.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of structural evidence.

  • Molecular Formula: C₉H₇ClN₂[1]

  • Molecular Weight: 178.62 g/mol [1]

  • Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178 . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak will be observed at m/z = 180 with approximately one-third the intensity of the M⁺ peak. This isotopic pattern is a powerful confirmation of the presence of one chlorine atom in the molecule.

Experimental Protocols

Protocol 1: Synthesis via Nitration and Reduction

Step A: Nitration of 6-Chloroquinoline (Based on analogous nitration procedures for quinolines[6])

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C in an ice bath, slowly add 6-chloroquinoline (10.0 g, 61.1 mmol).

  • Maintain the temperature below 10°C while slowly adding a mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (25 mL) dropwise over 1 hour.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8.

  • The precipitated solid, 6-chloro-8-nitroquinoline, is collected by vacuum filtration, washed thoroughly with cold water, and dried.

Step B: Reduction of 6-Chloro-8-nitroquinoline (Based on standard nitro group reduction methods[7])

  • In a round-bottom flask, suspend the crude 6-chloro-8-nitroquinoline (10.0 g, 47.9 mmol) in ethanol (200 mL).

  • Add granulated tin (27.0 g, 227 mmol) to the suspension.

  • Heat the mixture to reflux and add concentrated hydrochloric acid (50 mL) dropwise over 30 minutes, ensuring the reaction remains under control.

  • Continue refluxing for 3 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove excess tin.

  • Concentrate the filtrate under reduced pressure.

  • Make the residue basic (pH > 10) with a cold 40% NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Protocol 2: Spectroscopic Sample Preparation
  • NMR: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • IR (ATR): Place a small amount of the solid product directly onto the ATR crystal and acquire the spectrum.

  • MS (EI/ESI): Dissolve a small sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or LC-MS.

Conclusion

The synthesis of this compound is a foundational procedure for accessing a range of more complex molecules. This guide demonstrates that the synthetic protocol, while important, is only one half of the story. Rigorous, multi-faceted spectroscopic validation is non-negotiable. By systematically applying ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can create a self-validating workflow. This ensures that the molecular building block is precisely the structure it is intended to be, providing the confidence and scientific integrity necessary for successful downstream applications in drug discovery and materials science.

References

A Comparative Guide to the Biological Activities of 6-Chloroquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Within this class, 8-aminoquinolines have garnered significant attention, particularly for their potent antimalarial properties, exemplified by the drug primaquine. The strategic placement of substituents on the quinoline ring can dramatically modulate the compound's biological profile. Halogenation, specifically the introduction of a chlorine atom at the C6 position, has been identified as a key modification for enhancing efficacy across various therapeutic areas. This guide provides a comparative analysis of the anticancer, antimalarial, and antimicrobial activities of 6-chloroquinolin-8-amine derivatives, supported by experimental data and detailed protocols to offer researchers and drug developers a comprehensive resource for this promising class of compounds.

Section 1: Anticancer Activity

The anticancer potential of quinoline derivatives is a burgeoning field of research. Their mechanisms of action are diverse, often involving the chelation of essential metal ions, which disrupts enzymatic functions crucial for cancer cell proliferation, and the inhibition of key signaling pathways. The 6-chloro substitution has been shown to be a critical determinant of cytotoxic potency in many quinoline-based compounds.

Comparative Efficacy

Structure-activity relationship (SAR) studies on various quinoline derivatives have consistently highlighted the importance of the 6-chloro substituent. For instance, in a series of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives, the 6-chloro analogues were found to be the most active against a panel of cancer cell lines, including MCF-7 (breast), HCT 116 (colon), HepG-2 (liver), and A549 (lung). While not this compound derivatives themselves, these findings underscore the general positive contribution of the C6-chloro group to anticancer activity. Similarly, studies on 7-chloroquinoline derivatives have shown potent cytotoxicity, with IC50 values in the low microgram per milliliter range against cell lines like LNCaP (prostate), A2780 (ovarian), and MCF-7 (breast).[1][2] The presence of a terminal amine group on these derivatives was found to be a critical pharmacophore, likely enhancing cellular uptake or target interaction.[2]

Below is a table summarizing the cytotoxic activity of representative chloro-substituted quinoline derivatives, which provides a comparative context for the potential of this compound analogues.

Table 1: Cytotoxicity of Representative Chloro-Substituted Quinoline Derivatives

Compound ClassCancer Cell LineIC50 (µg/mL)Reference
7-Chloroquinoline-amino acid hybrid (4b)LNCaP (Prostate)6.61[1][2]
7-Chloroquinoline-amino acid hybrid (4b)A2780 (Ovarian)2.81[1][2]
7-Chloroquinoline-amino acid hybrid (4b)MCF-7 (Breast)5.69[1][2]
8-Quinolinesulfonamide derivative (9a)A549 (Lung)223.1[3]
8-Quinolinesulfonamide derivative (9a)MDA-MB-231 (Breast)273.5[3]

Note: Data for this compound derivatives is limited in publicly available literature; this table uses closely related chloroquinoline structures to provide a comparative baseline.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic potential of chemical compounds.[4] The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into a purple formazan product.[5][6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 2 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the overnight medium from the cells and add 100 µL of the diluted compounds to the respective wells.[7] Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[5]

  • MTT Addition: Following incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Quantify the reduction of MTT by measuring the absorbance at 570 nm using a microplate spectrophotometer.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[7]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of Test Compounds C 3. Treat Cells with Compounds (24-72h Incubation) A->C D 4. Add MTT Reagent (4h Incubation) C->D E 5. Add Solubilizing Agent (e.g., DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.

Section 2: Antimalarial Activity

The quinoline core is central to antimalarial drug discovery, with chloroquine (a 4-amino-7-chloroquinoline) being a historic mainstay. However, widespread parasite resistance necessitates the development of new agents. The 8-aminoquinoline class, including primaquine, is crucial for its activity against the dormant liver stages of the parasite. Modifying this scaffold, for instance with a 6-chloro group, is a key strategy in developing novel, potent antimalarials.

Mechanism and Comparative Efficacy

Quinoline-based antimalarials primarily act during the parasite's blood stage by accumulating in the parasite's acidic food vacuole. Here, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. The parasite normally polymerizes toxic free heme into inert hemozoin crystals. Quinoline drugs cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.

While specific data for this compound derivatives is sparse, studies on other substituted 8-aminoquinolines and related chloroquinolines provide valuable insights. For instance, metal complexes of 8-aminoquinoline have shown fair antimalarial activity against chloroquine-resistant P. falciparum (K1 strain), with IC50 values ranging from 100-1000 µg/mL.[8] Hybrid molecules incorporating a 4-aminoquinoline scaffold have demonstrated potent activity, with some compounds showing IC50 values in the nanomolar range, significantly more potent than chloroquine against resistant strains.[9][10]

Table 2: In Vitro Antimalarial Activity of Representative Quinoline Derivatives

Compound ClassP. falciparum StrainIC50Reference
Quinoline-pyrazole hybrid (46)P. falciparum0.036 µg/mL[9]
Quinoline-dioxoisoindoline hybrid (17)PfW2 (CQ-Resistant)0.097 µM[9]
8-Aminoquinoline-Uracil Metal ComplexesK1 (CQ-Resistant)100-1000 µg/mL[8]
Neocryptolepine analogue (71)PfK1 (Multidrug-Resistant)1361.3 nM[9]

Note: This table illustrates the potency of various quinoline scaffolds to provide a benchmark for future studies on this compound derivatives.

Experimental Protocol: SYBR Green I-based Fluorescence Assay

This assay is a widely used, non-radioactive method for determining the in vitro antiplasmodial activity of compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to parasite proliferation.[11]

Step-by-Step Methodology:

  • Parasite Culture: Maintain synchronized ring-stage cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 or resistant Dd2 strains) in human erythrocytes.[12]

  • Plate Preparation: Add serial dilutions of the test compounds to a 96-well black microplate.

  • Inoculation: Dilute the parasite culture to a parasitemia of ~0.5% in a 2% hematocrit suspension. Add this suspension to the wells containing the test compounds.[12]

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[12]

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells, releasing the parasites.[12]

  • Fluorescence Measurement: Incubate the plates in the dark for 1 hour at room temperature.[12] Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).[12]

  • Data Analysis: Calculate the IC50 values by fitting the dose-response fluorescence data to a sigmoidal curve.

Mechanism of Heme Detoxification Inhibition

Heme_Inhibition cluster_parasite Parasite Food Vacuole A Hemoglobin (from host RBC) B Toxic Free Heme A->B Digestion C Hemozoin Crystal (Non-toxic) B->C Polymerization (Detoxification) Toxic_Effect Accumulation of Toxic Heme B->Toxic_Effect B->Toxic_Effect D Quinoline Derivative (e.g., 6-CQ-8-Amine) D->C Blocks Polymerization Parasite_Death Parasite Death Toxic_Effect->Parasite_Death

Caption: Quinoline derivatives inhibit the parasite's heme detoxification pathway, leading to cell death.

Section 3: Antimicrobial Activity

Quinoline derivatives, particularly 8-hydroxyquinolines, are known for their broad-spectrum antimicrobial properties, including antibacterial and antifungal effects. The mechanism is often attributed to their ability to chelate metal ions like iron, which are essential cofactors for many microbial enzymes, thereby depriving the pathogens of crucial nutrients.[13] Halogenation can enhance the lipophilicity and antimicrobial potency of the quinoline scaffold.

Comparative Efficacy

Studies on halogenated 8-hydroxyquinoline derivatives demonstrate their potent antimicrobial activity. For example, cloxyquin (5-chloroquinolin-8-ol) shows excellent activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.062 to 0.25 µg/mL, even against multidrug-resistant strains.[13] Other halogenated derivatives have shown high antigrowth activity against both Gram-positive and Gram-negative bacteria.[14] A study on 7-methoxyquinoline derivatives bearing a sulfonamide moiety found several compounds with potent activity against urinary tract pathogens like E. coli and C. albicans, with MICs as low as 7.812 µg/mL.[15]

Table 3: Antimicrobial Activity (MIC) of Representative Chloro-Substituted Quinolines

CompoundMicroorganismMIC (µg/mL)Reference
Cloxyquin (5-Chloroquinolin-8-ol)Mycobacterium tuberculosis0.062 - 0.25[13]
7-Methoxyquinoline-sulfonamide (3l)Escherichia coli7.812[15]
7-Methoxyquinoline-sulfonamide (3l)Candida albicans31.125[15]
8-Hydroxyquinoline (Parent Compound)Staphylococcus aureus3.44 - 13.78 (µM)[14]

Note: This table provides a comparative overview of the antimicrobial potential of related chloroquinoline structures.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) adjusted to a 0.5 McFarland turbidity standard.[17][18] Dilute this suspension to achieve the final target concentration (typically 5 × 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.[16] Include a positive control (broth with inoculum, no drug) and a negative control (broth only).[16]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[19]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[16][18]

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The inclusion of the chlorine atom at the C6 position is a well-established strategy for enhancing biological activity. As demonstrated through comparative data from related chloroquinoline derivatives, this class of compounds holds significant potential in anticancer, antimalarial, and antimicrobial applications. The provided experimental protocols offer a validated framework for researchers to systematically evaluate new derivatives. Future research should focus on the synthesis and rigorous biological screening of a diverse library of this compound derivatives, particularly exploring various substitutions on the 8-amino group to optimize potency, selectivity, and pharmacokinetic properties. Such efforts are crucial for translating the potential of this chemical scaffold into clinically effective drugs.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 6-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in a Versatile Intermediate

6-Chloroquinolin-8-amine is a pivotal intermediate in the synthesis of a wide range of compounds, notably in the pharmaceutical and agrochemical industries.[1] Its structural integrity is the foundation for the safety and efficacy of the final active pharmaceutical ingredients (APIs) or fungitoxic analogs.[1][2] Consequently, rigorous purity assessment is not merely a quality control checkpoint but a fundamental requirement of the drug development process, mandated by regulatory bodies worldwide.[3][4] Impurities, which can originate from starting materials, by-products of side reactions, or degradation, can alter the pharmacological and toxicological profile of the final product.[5][6]

This guide provides a comparative analysis of key analytical techniques for determining the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for building a robust, self-validating purity assessment strategy.

Chapter 1: The Chromatographic Workhorse - High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination of non-volatile organic molecules due to its high resolution, sensitivity, and versatility.[3] For an aromatic amine like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their hydrophobicity.

Principle of Separation

In RP-HPLC, the analyte is partitioned between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). More hydrophobic compounds, like the quinoline core, interact more strongly with the stationary phase and thus elute later. Polar impurities will elute earlier.

Comparative HPLC Methodologies

We present two distinct RP-HPLC protocols: a standard method for routine purity assay and a high-resolution method for comprehensive impurity profiling.

Method A: Standard RP-HPLC for Purity Assay This method is designed for rapid, routine quality control to determine the main peak's area percentage.

Method B: High-Resolution RP-HPLC for Impurity Profiling This method uses a gradient elution and a more sensitive detector (like a Diode Array Detector or Mass Spectrometer) to separate, identify, and quantify trace-level impurities that might co-elute in an isocratic method.[7]

Experimental Protocols

Method A: Standard RP-HPLC Purity Assay [7]

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio must be optimized for ideal retention of the main peak. Filter and degas prior to use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by the UV-max of the analyte (e.g., 340 nm).

  • Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Method B: High-Resolution RP-HPLC for Impurity Profiling [7]

  • Instrumentation: UHPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS), C18 column (e.g., sub-2 µm particle size, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (enhances peak shape and ionization for MS).

    • B: Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Detection: DAD scan (e.g., 200-400 nm) and/or MS scan in positive ion mode.

    • Gradient Program:

      • 0-1 min: 20% B

      • 1-7 min: Ramp from 20% to 95% B

      • 7-8 min: Hold at 95% B

      • 8-8.1 min: Return to 20% B

      • 8.1-10 min: Equilibrate at 20% B

  • Analysis: The gradient elution allows for the separation of impurities with a wide range of polarities. Impurities are identified by their unique retention times and spectral data (UV or MS). Quantification is achieved by comparing peak areas to a reference standard.[3]

Data Presentation & Interpretation

Table 1: Hypothetical HPLC Purity Analysis of a this compound Batch

Peak No. Retention Time (min) Area (%) Identification
1 2.5 0.08 Starting Material
2 3.8 0.12 Unknown Impurity 1
3 5.2 99.75 This compound

| 4 | 6.1 | 0.05 | Isomeric Impurity |

The choice of method depends on the goal. For release testing against a specification, Method A is efficient. For process development, impurity identification, and forced degradation studies, the detailed profile from Method B is indispensable.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector) MobilePhase->HPLC SamplePrep Sample Dissolution SamplePrep->HPLC Column C18 Column Separation HPLC->Column Detector UV/DAD/MS Detection Column->Detector Chromatogram Chromatogram Detector->Chromatogram Data Data Analysis (Purity %, Impurity ID) Chromatogram->Data GCMS_Workflow Sample Sample in Volatile Solvent GC GC Inlet (Vaporization) Sample->GC Column GC Column (Separation by BP) GC->Column MS Mass Spec (Ionization & Detection) Column->MS Report Impurity Report (Identity & Quantity) MS->Report Library Spectral Library (NIST/Wiley) Library->Report DSC_Logic Pure Pure Crystalline Compound DSC DSC Analysis (Heat Flow vs. Temp) Pure->DSC Impure Compound with Eutectic Impurities Impure->DSC PeakSharp Sharp Melting Endotherm DSC->PeakSharp PeakBroad Broadened, Depressed Melting Endotherm DSC->PeakBroad Result Purity Calculation (Van't Hoff Equation) PeakBroad->Result

References

A Senior Application Scientist's Guide to the Synthesis of 6-Chloroquinolin-8-amine: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloroquinolin-8-amine is a critical intermediate in the synthesis of a wide array of compounds, particularly in the agrochemical and pharmaceutical industries where it serves as a precursor to potent fungicidal and therapeutic agents.[1][2] The efficacy of its synthesis is therefore of paramount importance for researchers and process chemists. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will dissect the classical two-step approach involving the Skraup quinoline synthesis followed by nitro group reduction, comparing various reduction methodologies. Furthermore, we will explore modern alternatives, offering a holistic view of yield, scalability, safety, and economic viability. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this valuable quinoline derivative.

Overview of Primary Synthetic Strategies

The synthesis of this compound predominantly follows a convergent strategy where the quinoline core is first constructed with a nitro group at the 8-position, which then serves as a precursor to the final amine functionality. The key decision points for the synthetic chemist lie in the choice of the initial ring-forming reaction and the subsequent method for nitro group reduction.

cluster_0 Core Synthetic Pathways Start Starting Materials (e.g., 4-Chloro-2-nitroaniline) Skraup Route 1: Skraup Synthesis Start->Skraup Friedlander Route 2: Friedländer Annulation Start->Friedlander Intermediate 6-Chloro-8-nitroquinoline Skraup->Intermediate Friedlander->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: High-level overview of the main synthetic approaches to this compound.

The Classical Pathway: Skraup Synthesis and Subsequent Reduction

This long-established, two-step route remains a workhorse in both academic and industrial settings due to its use of readily available and inexpensive starting materials.

Step 1: Skraup Synthesis of 6-Chloro-8-nitroquinoline

The Skraup synthesis is a venerable method for constructing the quinoline ring system.[3] In the archetypal reaction, an aniline derivative is heated with glycerol, sulfuric acid, and an oxidizing agent.[3]

Causality and Experimental Choices: The reaction proceeds via the dehydration of glycerol by concentrated sulfuric acid to form acrolein in situ.[4] This is followed by a Michael addition of the aniline (4-chloro-2-nitroaniline) to the acrolein, cyclization, dehydration, and finally, oxidation to yield the aromatic quinoline ring. The oxidizing agent, often nitrobenzene or arsenic pentoxide, is crucial for the final aromatization step.[4][5]

A significant challenge of the Skraup synthesis is its notoriously exothermic and often violent nature.[3][6] The inclusion of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is a critical, field-proven modification to ensure a smoother, more controlled reaction.[6]

Glycerol Glycerol H2SO4 Conc. H₂SO₄ (Dehydration) Glycerol->H2SO4 Acrolein Acrolein (in situ) H2SO4->Acrolein Michael Michael Addition Acrolein->Michael Aniline 4-Chloro-2-nitroaniline Aniline->Michael Dihydroquinoline Dihydro-nitroquinoline Intermediate Michael->Dihydroquinoline Cyclization Cyclization & Dehydration Cyclization->Dihydroquinoline Dihydroquinoline->Cyclization Oxidation Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Oxidation Product 6-Chloro-8-nitroquinoline Oxidation->Product

Caption: Mechanistic workflow of the Skraup synthesis for 6-Chloro-8-nitroquinoline.

Experimental Protocol: Skraup Synthesis (Adapted from procedures for similar substituted quinolines[5][6])

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 4-chloro-2-nitroaniline (1.0 eq), glycerol (3.0-4.0 eq), and ferrous sulfate heptahydrate (0.1 eq).

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (2.5-3.0 eq) through the dropping funnel. The addition should be controlled to manage the initial exotherm.

  • Heating: Gently heat the mixture to 120-130 °C. The reaction is exothermic and may require careful monitoring to prevent it from becoming too rapid.

  • Reaction Completion: Maintain the temperature for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the solution with concentrated sodium hydroxide or ammonium hydroxide solution while cooling in an ice bath until the mixture is alkaline (pH > 8).

  • Isolation: The crude product often precipitates or can be extracted with a suitable organic solvent (e.g., dichloromethane).

  • Purification: The crude product is purified by recrystallization from a solvent such as ethanol to yield 6-Chloro-8-nitroquinoline.

Step 2: Reduction of 6-Chloro-8-nitroquinoline to this compound

The reduction of the aromatic nitro group is a fundamental transformation in organic chemistry.[7] For this specific substrate, the choice of reducing agent must be made carefully to ensure high chemoselectivity, avoiding reduction of the quinoline ring or cleavage of the C-Cl bond (hydrodehalogenation).

Comparison of Reduction Methods

FeatureCatalytic Hydrogenation (H₂/Pd-C)Béchamp Reduction (Fe/HCl)
Typical Yield >90%85-95%
Reagents H₂ gas, Palladium on Carbon (catalyst)Iron powder, Hydrochloric/Acetic Acid
Conditions 1-50 atm H₂, Room Temp to 80 °CReflux, atmospheric pressure
Advantages High yield, clean reaction, easy product isolation (filtration of catalyst).Very low reagent cost, highly scalable, tolerant of many functional groups.[8][9]
Disadvantages Risk of hydrodehalogenation (loss of Cl), requires specialized pressure equipment, catalyst cost.[10]Generates large amounts of iron oxide sludge, requiring significant waste handling; work-up can be tedious.[8][11]
Trustworthiness Highly reliable, but catalyst batch and reaction conditions must be screened to prevent side reactions.A historically robust and reliable industrial process.[8][12]

Expert Recommendation: The Béchamp Reduction

For large-scale, cost-sensitive syntheses, the Béchamp reduction is often the superior choice despite the waste generation. Its low cost and operational simplicity at atmospheric pressure are significant industrial advantages.[9] For laboratory-scale synthesis where purity and ease of work-up are prioritized, catalytic hydrogenation can be preferable, provided that conditions are optimized to prevent dehalogenation.

Causality and Experimental Choices (Béchamp Reduction): Discovered by Antoine Béchamp in 1854, this method uses iron metal as the reducing agent in an acidic medium.[8] The reaction proceeds through a series of single-electron transfers from the iron to the nitro group, with intermediates including nitroso and hydroxylamine species, before yielding the final amine.[11] The acid serves to activate the iron surface and act as a proton source.

Experimental Protocol: Béchamp Reduction (Adapted from classical procedures[8][11])

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, suspend 6-Chloro-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Reagent Addition: Add iron powder (3.0-5.0 eq) to the suspension. Then, add a small amount of concentrated hydrochloric acid or glacial acetic acid (0.1-0.2 eq) to initiate the reaction.

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: While still hot, filter the reaction mixture through a pad of celite to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be dissolved in an organic solvent and washed with a dilute base (e.g., NaHCO₃ solution) to remove any remaining acid.

  • Purification: After drying and concentrating the organic layer, the crude this compound can be purified by recrystallization or column chromatography.

Modern Alternatives: The Friedländer Annulation

While the Skraup synthesis is effective, its harsh conditions have driven the development of milder alternatives. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is a powerful alternative.[13]

Conceptual Pathway: To synthesize 6-Chloro-8-nitroquinoline via this route, one would start with 2-amino-5-chlorobenzaldehyde and react it with a suitable three-carbon building block like acetaldehyde or acetone under base or acid catalysis.

cluster_1 Friedländer Annulation Workflow Start1 2-Amino-5-chloro-3-nitrobenzaldehyde Condensation Base/Acid Catalyzed Condensation Start1->Condensation Start2 Acetaldehyde (or equivalent) Start2->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product 6-Chloro-8-nitroquinoline Cyclization->Product

References

A Comparative Guide to the Characterization and Validation of 6-Chloroquinolin-8-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among these, 6-chloroquinolin-8-amine and its analogs have garnered significant interest as versatile intermediates and potential drug candidates in their own right, particularly in the realms of anticancer and antimalarial research.[3][4] This guide provides an in-depth technical comparison of this compound analogs, delving into their synthesis, characterization, and validation, supported by experimental data and established protocols. Our objective is to equip researchers with the critical insights necessary to navigate the structure-activity relationships of this promising class of compounds and to inform the design of future therapeutic agents.

The Quinoline Core: A Foundation for Diverse Pharmacological Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a variety of natural products and synthetic compounds exhibiting significant biological effects.[5] Its rigid structure and the presence of a nitrogen atom confer specific electronic and steric properties that allow for interactions with a wide range of biological targets.[2] The introduction of a chlorine atom at the 6-position and an amine group at the 8-position of the quinoline nucleus creates a molecule with distinct physicochemical properties and multiple sites for chemical modification, making it an attractive starting point for the development of novel bioactive compounds.[6]

The 6-chloro substituent, being an electron-withdrawing group, can influence the overall electronic distribution of the quinoline ring, potentially enhancing binding affinities to target proteins through halogen bonding and improving pharmacokinetic profiles.[6] The 8-amino group serves as a versatile synthetic handle for the introduction of various side chains, allowing for the fine-tuning of pharmacological activity, selectivity, and drug-like properties.[7]

Synthesis and Chemical Characterization of this compound Analogs

The synthesis of this compound analogs typically involves multi-step reaction sequences, starting from commercially available precursors. A general synthetic strategy often begins with the appropriate substituted aniline, which undergoes cyclization to form the quinoline core, followed by functional group manipulations to introduce the desired substituents.

General Synthetic Protocol:

A representative synthetic route for a series of 2-substituted-4-amino-6-halogenquinolines is outlined below. This protocol can be adapted for the synthesis of various this compound analogs by selecting the appropriate starting materials and reagents.[3]

Step 1: Synthesis of 2,6-Dihalo-4-methylquinoline. This initial step involves the condensation and cyclization of a substituted aniline with an appropriate ketone in the presence of an acid catalyst.

Step 2: Oxidation to 2,6-Dihaloquinoline-4-carbaldehyde. The methyl group at the 4-position is oxidized to an aldehyde, providing a key intermediate for further modification.

Step 3: Introduction of the 8-Amino Group. This can be achieved through various methods, such as nitration followed by reduction, or direct amination reactions.

Step 4: Derivatization of the 8-Amino Group. The primary amine can be reacted with a variety of electrophiles to introduce different side chains, leading to a library of analogs.

Synthesis_Workflow

Comparative Biological Evaluation: Unraveling Structure-Activity Relationships

The biological activity of this compound analogs is highly dependent on the nature and position of the substituents on the quinoline ring and the side chain attached to the 8-amino group. A systematic evaluation of a series of analogs allows for the elucidation of structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative activity of quinoline derivatives against a variety of cancer cell lines.[3][4][8] The mechanism of action is often multifactorial and can involve the inhibition of protein kinases, induction of apoptosis, and generation of reactive oxygen species.[1][9]

Table 1: Comparative in vitro Cytotoxicity of Chloro-substituted Quinoline Analogs

Compound IDR1-Substituent (at C2)R2-Substituent (at C4-amino)H-460 (Lung) IC50 (µM)[3]HT-29 (Colon) IC50 (µM)[3]HepG2 (Liver) IC50 (µM)[3]SGC-7901 (Gastric) IC50 (µM)[3]
8e 4-Methoxystyryl3-(Dimethylamino)-1-propyl0.030.550.331.24
8f 3,4-Dimethoxystyryl3-(Dimethylamino)-1-propyl0.040.870.652.11
8g 4-Chlorostyryl3-(Dimethylamino)-1-propyl0.051.230.983.45
Gefitinib --5.58>10>10>10
CQ HN,N-diethylpentan-1,4-diamine----

Note: The data presented is for 2-substituted-4-amino-6-halogenquinolines, which are structurally related to this compound analogs and provide valuable SAR insights.

The data in Table 1 highlights that the introduction of a styryl group at the C2 position and a dimethylaminoalkylamino side chain at the C4 position of the quinoline ring can lead to potent antiproliferative activity, often exceeding that of the established drug gefitinib.[3]

Kinase Inhibitory Activity

The quinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[1][2] The rigid heterocyclic system can mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of various kinases.[6] The 6-chloro substituent can enhance this binding affinity through halogen bonding.[6]

Kinase_Inhibition_Pathway

Experimental Protocols for Validation

The characterization and validation of novel this compound analogs require robust and reproducible experimental protocols. The following are standard assays used to assess the biological activity of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[3]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the this compound analogs to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer and antimalarial agents. The versatility of the quinoline scaffold, combined with the ability to systematically modify its structure, provides a rich platform for the exploration of structure-activity relationships and the optimization of therapeutic properties.

Future research in this area should focus on the synthesis and evaluation of diverse libraries of this compound analogs to further probe the SAR and identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The use of computational modeling and in silico screening can aid in the rational design of new analogs with improved target engagement. Furthermore, in vivo studies are crucial to validate the therapeutic potential of promising lead compounds and to assess their safety and efficacy in preclinical models. The continued investigation of this versatile chemical scaffold holds great promise for the development of next-generation therapies for a range of human diseases.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Chloroquinolin-8-amine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies to assess the cross-reactivity of compounds based on the 6-chloroquinolin-8-amine scaffold. This quinoline derivative is a crucial building block in medicinal chemistry, forming the foundation of various therapeutic agents.[1][2][3][4][5] However, the potential for off-target interactions, or cross-reactivity, necessitates a rigorous evaluation to ensure selectivity and minimize adverse effects.[6] This guide will explore and compare key experimental approaches, offering insights into their underlying principles, practical execution, and data interpretation.

The Imperative of Selectivity in Quinoline-Based Drug Discovery

The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[7][8][9][10] Specifically, compounds derived from this compound have been investigated for their potential as fungitoxic agents and as intermediates in the synthesis of various pharmaceuticals.[1][3] The biological activity of these compounds often stems from their ability to interact with specific molecular targets, such as protein kinases.[8][11]

However, the same structural features that confer therapeutic efficacy can also lead to interactions with unintended biological molecules, resulting in off-target effects and potential toxicity.[12] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design, guiding lead optimization toward molecules with improved safety and efficacy.

Comparative Analysis of Cross-Reactivity Assessment Methodologies

To comprehensively evaluate the selectivity of this compound based compounds, a multi-faceted approach employing orthogonal techniques is recommended. This guide will compare three widely adopted methodologies: Kinase Profiling Assays, Cellular Thermal Shift Assays (CETSA), and Chemical Proteomics-based Target Deconvolution.

Methodology Principle Primary Output Advantages Limitations
Kinase Profiling Measures the inhibitory activity of a compound against a large panel of purified protein kinases.[13][14][15]IC50 or Kd values against a kinome panel.High-throughput, quantitative, provides a broad overview of kinome selectivity.[16][17]In vitro assay lacks cellular context, may not reflect in vivo potency, limited to kinases.
CETSA Assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[18][19][20][21]A thermal shift (ΔTm) indicating target engagement.[22]Physiologically relevant (intact cells), label-free, confirms intracellular target binding.[20][21]Lower throughput, requires a specific antibody for each target, may not be suitable for all proteins.
Chemical Proteomics Utilizes affinity-based probes or other techniques to identify the full spectrum of protein interactors for a compound within a complex biological sample.[23][24][25][26]A list of potential on- and off-target proteins.Unbiased, proteome-wide discovery of targets, can identify novel interactions.[24][27]Technically complex, potential for false positives/negatives, requires specialized instrumentation (mass spectrometry).

Experimental Protocols: A Step-by-Step Guide

Kinase Selectivity Profiling

Objective: To quantify the inhibitory activity of a this compound derivative against a broad panel of protein kinases.

Causality: Kinases are a major class of drug targets, and many quinoline-based compounds exhibit kinase inhibitory activity.[11][28] Profiling against a large, diverse panel of kinases provides a clear picture of a compound's selectivity within this important protein family. This helps in identifying potential off-target liabilities early in the drug discovery process.[13][15]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound derivative) Dispensing Dispense Kinases, Substrates, ATP, and Compound Compound->Dispensing KinasePanel Kinase Panel (e.g., >400 kinases) KinasePanel->Dispensing AssayPlates Assay Plates AssayPlates->Dispensing Incubation Incubate at Controlled Temperature Dispensing->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection RawData Raw Activity Data Detection->RawData Normalization Normalize Data (% Inhibition) RawData->Normalization IC50 Calculate IC50 Values Normalization->IC50 Selectivity Generate Selectivity Profile (Kinome Map) IC50->Selectivity

Caption: Workflow for Kinase Selectivity Profiling.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Create a dilution series to cover a range of concentrations (e.g., from 10 µM to 0.1 nM).

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house platform.[14][16][17] Assays are typically performed in 384-well plates.

  • Reaction Mixture: For each kinase, a reaction mixture containing the specific kinase, its substrate, and ATP at a concentration near its Km is prepared in a suitable kinase buffer.

  • Compound Addition: Add the diluted test compound to the reaction mixtures. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity. Common detection methods include ADP-Glo™ (luminescence-based) or radiometric assays.[17]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase. Visualize the data as a kinome map to illustrate selectivity.

Cellular Thermal Shift Assay (CETSA®)

Objective: To validate the engagement of a this compound derivative with its intended target and identify potential off-targets in a cellular environment.

Causality: CETSA is based on the principle that the binding of a ligand stabilizes a protein against thermal denaturation.[18][19] By observing a shift in the melting temperature (Tm) of a protein in the presence of the compound, we can confirm direct physical interaction within the complex milieu of a living cell, providing more physiologically relevant data than a biochemical assay.[20][21]

Workflow Diagram:

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Protein Detection cluster_analysis Data Analysis Cells Intact Cells Compound Test Compound or Vehicle Cells->Compound Incubate Heat Heat Samples across a Temperature Gradient Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Supernatant Collect Soluble Fraction Centrifugation->Supernatant WesternBlot Western Blot or Mass Spectrometry Supernatant->WesternBlot Quantification Quantify Protein Levels WesternBlot->Quantification MeltCurve Plot Melt Curves Quantification->MeltCurve TmShift Determine ΔTm MeltCurve->TmShift

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the this compound derivative or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling.[20]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Detection by Western Blot: Normalize the protein amounts and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target of interest.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. Compare the curves for the vehicle- and compound-treated samples to determine the thermal shift (ΔTm). A positive shift indicates stabilization and target engagement.

Chemical Proteomics for Target Deconvolution

Objective: To perform an unbiased, proteome-wide identification of the cellular proteins that interact with a this compound derivative.

Causality: Phenotypic screens may identify bioactive compounds without a known target. Chemical proteomics allows for the deconvolution of these targets by using the compound as a "bait" to pull down its interacting proteins from a cell lysate.[23][25] This approach can reveal both the primary target and any off-targets, providing a comprehensive view of the compound's interactome.[24][26]

Workflow Diagram:

G cluster_probe Probe Synthesis cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry cluster_analysis Data Analysis Probe Synthesize Affinity Probe (Compound + Linker + Tag) Incubation Incubate Lysate with Probe Probe->Incubation Lysate Cell Lysate Lysate->Incubation Capture Capture Probe-Protein Complexes on Beads Incubation->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Elute Bound Proteins Wash->Elution Digestion Protein Digestion (e.g., Trypsin) Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Database Protein Database Search LCMS->Database Identification Identify and Quantify Bound Proteins Database->Identification TargetList Generate Target List Identification->TargetList

Caption: Chemical Proteomics Workflow for Target ID.

Detailed Protocol:

  • Affinity Probe Synthesis: Synthesize a derivative of the this compound compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not significantly alter the compound's biological activity.

  • Cell Lysis: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated probe. As a negative control, incubate a separate lysate with an inactive analog or block the binding by pre-incubating with an excess of the free, untagged compound.

    • Add streptavidin-coated magnetic beads to capture the probe-protein complexes.

    • Perform stringent washing steps to remove non-specifically bound proteins.

  • Elution and Sample Preparation: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins. Use quantitative proteomics methods to compare the abundance of proteins in the probe-treated sample versus the control samples. Proteins that are significantly enriched in the probe sample are considered potential targets.

Conclusion and Future Directions

The comprehensive assessment of cross-reactivity is a cornerstone of modern drug development. For compounds derived from the this compound scaffold, a strategic combination of kinase profiling, CETSA, and chemical proteomics provides a robust framework for evaluating selectivity. Kinase profiling offers a broad, initial screen of a major target class, while CETSA validates target engagement in a physiologically relevant context. Finally, chemical proteomics provides an unbiased, global view of the compound's interactome, with the potential to uncover novel on- and off-targets.

By integrating the data from these orthogonal approaches, researchers can build a high-confidence selectivity profile for their compounds, enabling more informed decisions in lead optimization and ultimately contributing to the development of safer and more effective medicines. Future advancements in these technologies, such as the expansion of kinase panels, the development of high-throughput CETSA formats, and the refinement of quantitative proteomics workflows, will continue to enhance our ability to predict and mitigate off-target effects.

References

A Comparative Guide to the Structural Activity Relationship (SAR) of 6-Chloroquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 6-chloroquinolin-8-amine scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of therapeutic agents. Its inherent biological activity, coupled with the potential for synthetic modification at various positions, has made it a focal point of extensive research. This guide provides a comparative analysis of the structural activity relationships (SAR) of this compound derivatives, drawing upon experimental data to elucidate the impact of structural modifications on their biological efficacy across different therapeutic areas, including antimalarial, anticancer, and antimicrobial applications.

The Enduring Legacy of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, has been a cornerstone in the development of synthetic drugs for over a century.[1] The introduction of a chlorine atom at the 6-position and an amine group at the 8-position creates a pharmacophore with a remarkable propensity for biological interaction. The SAR studies of derivatives based on this core structure aim to systematically alter its components to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Antimalarial Activity: A Classic Application

The quinoline core is famously associated with antimalarial drugs like chloroquine.[1] For this compound derivatives, SAR studies have revealed critical determinants of their antiplasmodial activity.

Key SAR Insights for Antimalarial Activity:
  • The 8-Amino Side Chain: The nature of the substituent on the 8-amino group is a primary driver of antimalarial potency. The length, branching, and presence of additional heteroatoms in the side chain significantly influence activity. For instance, the presence of a terminal amino group in the side chain is often crucial for activity.

  • Linker Modifications: The linker connecting the quinoline core to a side chain can be modified to enhance activity against resistant strains. Studies on bisquinoline derivatives, where two quinoline moieties are joined by a linker, have shown that the nature and length of this linker are critical for antiparasitic activity.[2]

  • Hybrid Molecules: The development of hybrid molecules, combining the 6-chloroquinoline core with other pharmacophores like artemisinin or chalcones, has emerged as a promising strategy to overcome drug resistance.[3]

A series of bis(9-amino-6-chloro-2-methoxyacridine) derivatives, structurally related to the 6-chloroquinoline scaffold, demonstrated that the linker's nature and side chain are vital for antiparasitic activity, with some compounds showing IC50 values in the nanomolar range against P. falciparum strains.[2]

Comparative Antimalarial Potency of Quinoline Derivatives:
Compound TypeModificationTarget/StrainIC50Reference
BisquinolineAlkanediamine linkerP. falciparum8 - 18 nM[2]
Styrylquinoline2-Arylvinyl groupP. falciparum Dd2 (CQ-resistant)Varies with substitution[3]
Chloroquine AnalogueConformational rigid side chainP. falciparumImproved activity against resistant strains[3]

Anticancer Activity: Exploring New Frontiers

The versatility of the 6-chloroquinoline scaffold extends to oncology, where its derivatives have been investigated as potential antitumor agents.[4] SAR studies in this area focus on identifying modifications that induce cancer cell apoptosis and inhibit tumor growth.

Key SAR Insights for Anticancer Activity:
  • Substitution at the 4-Position: The introduction of various substituents at the 4-position of the quinoline ring has been a fruitful strategy. For example, 4-phenylquinolin-2(1H)-one derivatives have been shown to induce cancer cell apoptosis.[5][6]

  • Modifications on the Benzyloxy Group: In a series of 4-benzyloxyquinolin-2(1H)-one derivatives, substitutions on the quinoline core at the 6, 7, and 8-positions, as well as on the benzyloxy moiety, led to compounds with high potency against various cancer cell lines.[5][6] Compound 11e from this series exhibited nanomolar potency against COLO 205 cancer cells.[5][6]

  • Induction of Apoptosis: Active compounds have been shown to disrupt microtubule assembly, leading to G2/M cell cycle arrest and apoptosis through both intrinsic and extrinsic signaling pathways.[5][6]

A study on novel 6-chloro-quinazolin derivatives, a related heterocyclic system, found that linking this moiety to a 1,5-diaryl-1,4-pentadien-3-one system resulted in compounds with good antitumor activities, with some derivatives inducing significant apoptosis in cancer cells.[7]

Comparative Anticancer Potency of Quinoline Derivatives:
CompoundCancer Cell LineIC50Reference
11e (a 4-benzyloxyquinolin-2(1H)-one derivative)COLO 20514 - 40 nM[5][6]
7e, 8e, 9b, 9c, 9e, 10c, 10e, 11c HL-60, Hep3B, H460, COLO 205< 1 µM[5][6]
6-chloro-quinazolin derivatives 5a and 5f MGC-803Induce apoptosis at 10 µM[7]

Antimicrobial Activity: A Broad Spectrum of Action

This compound and its close analogs, particularly 8-hydroxyquinolines, have demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi.[8][9]

Key SAR Insights for Antimicrobial Activity:
  • Halogenation: The presence and position of halogen atoms on the quinoline ring are critical for antimicrobial activity. 6-chloro analogues of 8-hydroxyquinoline derivatives were found to be the most active in one study.[10][11] The lipophilicity of the compounds, which is increased by halogenation, plays a role in their activity.[10][11]

  • The 8-Hydroxy Group: The 8-hydroxy group is a key feature for the antimicrobial activity of many quinoline derivatives, often acting as a chelating agent for metal ions essential for microbial survival.[12]

  • Substituents on the Ring: The introduction of different substituents can modulate the antimicrobial spectrum and potency. For example, a study on 8-hydroxyquinoline and its chloro derivatives showed that cloxyquin (5-chloro-8-hydroxyquinoline) exhibited high antimicrobial activity against Staphylococcus aureus.[8]

Comparative Antimicrobial Potency of Quinoline Derivatives:
CompoundMicroorganismMICReference
Cloxyquin (5-Chloro-8-hydroxyquinoline)Staphylococcus aureus≤5.58–44.55 µM[8]
8-HydroxyquinolineStaphylococcus aureus≤6.90–110.20 µM[8]
CloxyquinMycobacterium tuberculosis0.062 to 0.25 µg/ml[12]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for key experiments commonly employed in the SAR studies of this compound derivatives.

In Vitro Antimalarial Assay (P. falciparum)

This protocol is a standard method for assessing the antiplasmodial activity of compounds against Plasmodium falciparum.

Workflow Diagram:

Antimalarial_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis P1 Culture P. falciparum (e.g., Dd2 strain) in RPMI-1640 medium P2 Synchronize parasite culture (e.g., sorbitol treatment) P1->P2 P3 Prepare serial dilutions of test compounds in DMSO P2->P3 A2 Add diluted test compounds to the wells P3->A2 A1 Plate parasitized red blood cells (1% parasitemia, 2% hematocrit) in 96-well plates A1->A2 A3 Incubate for 48-72 hours at 37°C in a gas mixture (5% CO2, 5% O2, 90% N2) A2->A3 D1 Lyse red blood cells and add a fluorescent DNA-intercalating dye (e.g., SYBR Green I) A3->D1 D2 Measure fluorescence intensity (excitation ~485 nm, emission ~530 nm) D1->D2 DA1 Plot fluorescence intensity vs. compound concentration D2->DA1 DA2 Calculate IC50 values using non-linear regression DA1->DA2

Caption: In Vitro Antimalarial Assay Workflow.

Step-by-Step Protocol:

  • Parasite Culture: P. falciparum strains (e.g., chloroquine-sensitive 3D7 or resistant Dd2) are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted.

  • Assay Setup: Asynchronous or synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) are seeded in 96-well plates. The test compounds at various concentrations are added to the wells.

  • Incubation: The plates are incubated for 48-72 hours under the same conditions as the parasite culture.

  • Growth Inhibition Measurement: Parasite growth is quantified using a DNA-intercalating dye like SYBR Green I. The fluorescence is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5][6]

Workflow Diagram:

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis P1 Culture cancer cell lines (e.g., MCF-7, HCT 116) in appropriate medium P2 Trypsinize and count cells P1->P2 P3 Prepare serial dilutions of test compounds in DMSO P2->P3 A2 Replace medium with fresh medium containing test compounds P3->A2 A1 Seed cells into 96-well plates and allow to adhere overnight A1->A2 A3 Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere A2->A3 D1 Add MTT solution to each well and incubate for 2-4 hours A3->D1 D2 Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve formazan crystals D1->D2 D3 Measure absorbance at ~570 nm D2->D3 DA1 Plot absorbance vs. compound concentration D3->DA1 DA2 Calculate IC50 values using non-linear regression DA1->DA2

Caption: In Vitro Anticancer MTT Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

The this compound scaffold remains a highly valuable template in drug discovery. The comparative analysis of its derivatives reveals that subtle structural modifications can lead to profound differences in biological activity, highlighting the importance of systematic SAR studies. For antimalarial applications, the focus remains on modifying the 8-amino side chain and creating hybrid molecules to combat resistance. In anticancer research, substitutions at various positions of the quinoline ring have yielded potent apoptosis-inducing agents. The antimicrobial potential of these compounds is often linked to their chelating properties and is enhanced by specific halogenation patterns. Future research will likely involve the continued exploration of novel substitutions and the use of computational modeling to guide the rational design of more potent and selective this compound derivatives.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloroquinolin-8-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The compounds we handle, such as 6-chloroquinolin-8-amine, are powerful intermediates in the synthesis of novel therapeutics and agrochemicals[1][2]. However, their inherent reactivity and potential hazards necessitate rigorous disposal protocols. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety principles and regulatory standards, providing you with a trustworthy and self-validating system for your laboratory's chemical waste management.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds, such as other chlorinated quinolines and aminoquinolines, allow for a robust hazard assessment[3]. It is crucial to handle this compound with the assumption that it shares the hazardous properties of its analogs.

The primary hazards associated with quinoline derivatives include acute toxicity, skin and eye irritation, and potential long-term health effects such as carcinogenicity and mutagenicity[3][4]. Furthermore, many of these compounds are toxic to aquatic life with long-lasting effects, making their proper disposal an environmental imperative[3][5][6][7].

Hazard ClassificationDescriptionCausality and Field-Proven Insights
Acute Toxicity (Oral) Harmful if swallowed[3][4].The quinoline ring system and its substituents can interfere with critical biological pathways upon ingestion.
Skin Corrosion/Irritation Causes skin irritation[3][8][9].Halogenated aromatic compounds can be defatting to the skin and may cause local inflammation upon direct contact.
Serious Eye Damage/Irritation Causes serious eye irritation[3][8][9].Direct contact with the eyes can lead to significant pain, redness, and potential damage to the cornea.
Suspected Mutagenicity May cause genetic defects (based on quinoline data)[3][4].Aromatic amines are a class of compounds that can sometimes form DNA adducts, leading to mutations.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[3][5][6].The stable aromatic structure of quinolines can lead to persistence in the environment, posing a long-term risk to ecosystems[10].
Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE). This proactive approach minimizes the risk of exposure and ensures personal safety.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for any signs of degradation before use[3].

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact[8][9].

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or under a chemical fume hood[4].

Work Area Preparation:

  • All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure[4].

  • Ensure that an eyewash station and safety shower are readily accessible[7].

  • Keep the work area clear of incompatible materials, particularly strong oxidizing agents[8][11].

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][12].

Step 1: Waste Identification and Segregation

  • This compound waste must be segregated from other waste streams.

  • It is crucial to avoid mixing it with incompatible materials, such as strong oxidizing agents, which could lead to hazardous reactions[8][11].

Step 2: Waste Collection and Containerization

  • Collect waste this compound in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended[3].

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (5470-75-7)[13].

Step 3: Spill Management

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[3].

  • Carefully collect the absorbent material and place it in the designated hazardous waste container[3].

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste[3].

Step 4: Final Disposal

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials[3][8].

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3][5][12]. These entities are equipped to handle and dispose of chemical waste in accordance with EPA and local regulations[14][15].

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe disposal of this compound.

DisposalWorkflow Start Start: Disposal of This compound AssessHazards 1. Assess Hazards (Consult SDS/Analog Data) Start->AssessHazards DonPPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->DonPPE SegregateWaste 3. Segregate Waste (Avoid Incompatibles) DonPPE->SegregateWaste CollectWaste 4. Collect in Labeled, Compatible Container SegregateWaste->CollectWaste SpillCheck Spill Occurred? CollectWaste->SpillCheck ManageSpill Follow Spill Management Protocol SpillCheck->ManageSpill Yes StoreSecurely 5. Store Securely in Designated Area SpillCheck->StoreSecurely No ManageSpill->CollectWaste ContactEHS 6. Contact EHS for Professional Disposal StoreSecurely->ContactEHS

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[5][8].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention[4][5].

  • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth[4][5].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell[8][9].

Regulatory Adherence

All chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[5]. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for hazardous waste management and hazard communication[15][16]. Always consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and agrochemical research. 6-Chloroquinolin-8-amine (CAS: 5470-75-7), a key intermediate in the synthesis of fungitoxic and pharmaceutical agents, is one such compound that demands meticulous handling and respect for its hazardous properties.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe use of this compound. Our objective is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety that protects both the researcher and the integrity of the research.

Section 1: Hazard Assessment - Understanding the Risks

Effective protection begins with a comprehensive understanding of the threat. This compound is a potent chemical with a significant hazard profile. Its physical form as a solid means that the primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[2]

The hazards associated with this compound, as identified in safety data sheets for it and structurally similar chemicals, are substantial.[3][4] It is classified as toxic if swallowed, capable of causing severe skin and eye damage, and may trigger an allergic skin reaction.[3] Furthermore, there is evidence to suggest it may be a reproductive toxin, potentially damaging fertility or an unborn child. These risks necessitate a stringent approach to personal protective equipment (PPE).

Table 1: Hazard Profile and Exposure Routes for this compound

Hazard ClassificationDescriptionPrimary Exposure Route(s)
Acute Oral Toxicity (Category 3) Toxic if swallowed.Ingestion
Serious Eye Damage (Category 1) Causes irreversible eye damage.Eye Contact
Skin Sensitization (Category 1) May cause an allergic skin reaction upon contact.Skin Contact
Skin Irritation (Category 2) Causes skin irritation.[3][4]Skin Contact
Reproductive Toxicity (Category 1B) May damage fertility or the unborn child.Inhalation, Skin Contact, Ingestion
Respiratory Irritation May cause respiratory irritation.[3]Inhalation
Aquatic Toxicity (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.[2]Environmental Release

Note: While specific Occupational Exposure Limits (OELs) for this compound are not established in the provided literature, the severity of its hazard profile mandates that exposure be minimized to levels that are As Low As Reasonably Practicable (ALARP).[2][5][6]

Section 2: Core Protective Equipment - Your Primary Defense

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, a multi-layered defense is required.

Respiratory Protection

Causality: The compound is a solid powder, creating a significant risk of aerosolization during handling, weighing, or transfer. Inhalation of this toxic dust can lead to systemic effects, including potential reproductive harm.[3]

  • Primary Control: All handling of this compound powder must be conducted within a certified chemical fume hood to contain dust and vapors at the source.[4]

  • Secondary Control: In situations where a fume hood is not feasible (e.g., large-scale operations, certain maintenance tasks, or spill cleanup), a NIOSH-approved respirator is mandatory. A half-mask or full-face respirator with P100 (HEPA) filters for particulates is the minimum requirement. If vapors are also a concern, combination organic vapor/P100 cartridges should be used.[7]

Eye and Face Protection

Causality: The classification "Causes serious eye damage" indicates that even minimal contact can lead to severe, potentially irreversible injury.

  • Mandatory: ANSI Z87.1-compliant, indirectly vented chemical splash goggles are required at all times when handling the compound.[8] Standard safety glasses do not provide an adequate seal against dust and splashes.

  • Recommended: A full-face shield should be worn over the safety goggles, especially when there is a risk of splashing or when handling larger quantities of the material.[8][9][10] This provides an additional layer of protection for the entire face.

Hand Protection

Causality: this compound can cause skin irritation and may trigger allergic sensitization.[3] Dermal absorption is a potential route for systemic toxicity.

  • Protocol: Double-gloving is the required standard. This practice significantly reduces the risk of exposure in case the outer glove is torn or contaminated. The outer glove should extend over the cuff of the lab coat. When work is complete, the outer glove can be removed and disposed of, leaving a clean inner glove for subsequent operations.

Body Protection

Causality: To prevent incidental contact with skin and contamination of personal clothing.

  • Standard Use: A clean, long-sleeved laboratory coat, fully fastened, is the minimum requirement.

  • Enhanced Protection: For procedures involving larger quantities (e.g., >100g) or a higher risk of spills, a chemically resistant apron worn over the lab coat is necessary.[8]

Section 3: Procedural Discipline - Safe Handling Protocols

Proper PPE is only effective when integrated into a disciplined workflow. The following protocols for donning (putting on) and doffing (taking off) PPE are designed to prevent cross-contamination.

Donning PPE Workflow

This sequence is designed to ensure that the most contaminated items (gloves) are put on last.

G Figure 1: PPE Donning Sequence A 1. Lab Coat (Fasten completely) B 2. Respirator (If required, perform seal check) A->B C 3. Safety Goggles (Fit snugly over eyes) B->C D 4. Face Shield (If splash hazard exists) C->D E 5. Inner Pair of Gloves (Check for tears) D->E F 6. Outer Pair of Gloves (Pull cuffs over lab coat sleeves) E->F

Figure 1: A step-by-step workflow for correctly donning PPE.
Doffing PPE Workflow

This is the most critical phase for preventing personal exposure. The principle is "dirty-to-dirty, clean-to-clean." Assume the exterior of all PPE is contaminated.

Protocol: Doffing Personal Protective Equipment

  • Initial Decontamination: In the designated doffing area, use a disposable wipe to gently clean the exterior of the outer gloves.

  • Remove Outer Gloves: Carefully peel off the first pair of gloves, turning them inside-out. Avoid snapping the gloves. Dispose of them immediately in the designated hazardous waste container.

  • Remove Face Shield/Goggles: Remove the face shield and/or goggles by handling the straps from the back of the head. Place them in a designated area for decontamination. Do not touch the front surface.

  • Remove Lab Coat: Unfasten the lab coat. Roll it forward and down off your shoulders, turning it inside-out as you go to contain the contaminated exterior. Dispose of it in the appropriate waste stream.

  • Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique, without touching your bare skin with the contaminated exterior.

  • Remove Respirator: If worn, remove the respirator by the straps.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

G Figure 2: PPE Doffing Sequence A 1. Remove Outer Gloves (Peel off inside-out) B 2. Remove Face Shield & Goggles (Handle by straps from behind) A->B C 3. Remove Lab Coat (Roll inside-out, away from body) B->C D 4. Remove Inner Gloves (Peel off inside-out) C->D E 5. Remove Respirator (If worn, handle by straps) D->E F 6. Wash Hands Thoroughly (Soap and water) E->F

Figure 2: A critical workflow for safe PPE removal to prevent exposure.

Section 4: Contingency and Emergency Response

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove all contaminated clothing while washing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention from an ophthalmologist.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Immediately call a poison control center or physician.[2]

Section 5: Decontamination and Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Disposable PPE: All used disposable items (gloves, lab coats, wipes) must be placed in a clearly labeled, sealed hazardous waste container.

  • Reusable PPE: Goggles and face shields must be decontaminated according to your institution's approved procedures before reuse.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of through an approved hazardous waste disposal program.[2][3][4] Do not discharge to drains or the environment, as the substance is very toxic to aquatic life.[2][11]

By integrating this comprehensive PPE strategy and procedural discipline into your daily workflow, you build a robust and trustworthy system of safety. This allows for the confident handling of powerful chemical intermediates like this compound, ensuring that the pursuit of scientific discovery is conducted with the utmost regard for personal and environmental safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.